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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of the novel chemical entity, 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane. As of the date of this publication, this compound is not listed in major chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane. As of the date of this publication, this compound is not listed in major chemical databases, and a CAS number has not been assigned, highlighting its status as a novel compound for which this guide will serve as a foundational reference. The cyclopropylmethyl bromide moiety is a key structural motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and modulate pharmacokinetic properties.[1][2][3] This guide will detail a proposed synthetic route for 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane, extrapolate its physicochemical properties based on well-characterized analogs, and discuss its potential applications in drug development and fine chemical synthesis. The protocols and safety information herein are derived from established methodologies for structurally related compounds, providing a robust framework for researchers and scientists in the field.

Introduction: The Significance of the Cyclopropylmethyl Moiety

The cyclopropane ring, with its inherent strain and unique electronic characteristics, is a highly sought-after structural component in the design of modern pharmaceuticals.[4] Its incorporation into a molecule can enhance potency by locking the structure into a bioactive conformation, improve metabolic stability, and fine-tune physicochemical properties critical for a favorable pharmacokinetic profile.[4] The cyclopropylmethyl group, in particular, is a prevalent pharmacophore found in several approved drugs, where it often plays a pivotal role in receptor binding and overall efficacy.[1] 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane represents a novel building block that combines this valuable cyclopropylmethyl core with a 3-methylbutyl (isoamyl) substituent, offering a unique lipophilic side chain that can be exploited for probing and optimizing molecular interactions in drug discovery programs.

Proposed Synthesis of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane

A definitive, peer-reviewed synthesis for 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane has not been reported in the scientific literature. However, a robust and logical synthetic pathway can be proposed based on well-established chemical transformations for analogous compounds. The proposed synthesis involves a two-step process: first, the synthesis of the precursor alcohol, 1-(3-methylbutyl)cyclopropanemethanol, followed by its bromination.

Step 1: Synthesis of 1-(3-methylbutyl)cyclopropanemethanol

The key intermediate alcohol can be synthesized via the reduction of methyl 1-(3-methylbutyl)cyclopropanecarboxylate.

  • Reaction Scheme:

    • Methyl 1-(3-methylbutyl)cyclopropanecarboxylate + Sodium Borohydride → 1-(3-methylbutyl)cyclopropanemethanol

Step 2: Bromination of 1-(3-methylbutyl)cyclopropanemethanol

The conversion of the primary alcohol to the corresponding bromide is a critical step. Several methods exist for the bromination of primary alcohols. A common and effective method involves the use of a triarylphosphite and bromine in a polar aprotic solvent, which has been shown to produce high-purity (bromomethyl)cyclopropane with high yields.[5]

  • Reaction Scheme:

    • 1-(3-methylbutyl)cyclopropanemethanol + Triphenylphosphite + Br₂ → 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane

Detailed Experimental Protocol (Proposed)

Materials:

  • 1-(3-methylbutyl)cyclopropanemethanol

  • Triphenylphosphite

  • Bromine

  • Dimethylformamide (DMF, polar aprotic solvent)

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry, jacketed glass reactor equipped with a stirrer and under a nitrogen atmosphere, dissolve triphenylphosphite in dimethylformamide.

  • Bromine Addition: Cool the solution to below 15°C and slowly add bromine while maintaining the temperature.

  • Cooling: After the addition of bromine is complete, lower the temperature of the reaction mixture to below 0°C.

  • Alcohol Addition: Slowly add 1-(3-methylbutyl)cyclopropanemethanol to the reaction mixture, ensuring the temperature remains below 0°C.

  • Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Quench the reaction by carefully pouring it over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. The crude 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane can be purified by vacuum distillation to yield the final product.

Synthesis Workflow Diagram

G cluster_0 Step 1: Precursor Alcohol Synthesis cluster_1 Step 2: Bromination cluster_2 Purification A Methyl 1-(3-methylbutyl)cyclopropanecarboxylate C Reduction A->C B Sodium Borohydride Methanol B->C D 1-(3-methylbutyl)cyclopropanemethanol C->D E 1-(3-methylbutyl)cyclopropanemethanol G Bromination E->G F Triphenylphosphite Bromine DMF (<0°C) F->G H Crude Product G->H I Crude Product J Work-up (Extraction, Washing) I->J K Vacuum Distillation J->K L Pure 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane K->L

Caption: Proposed two-step synthesis of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane.

Physicochemical Properties (Predicted)

The exact physicochemical properties of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane have not been experimentally determined. However, they can be reasonably predicted based on the known properties of the parent compound, (Bromomethyl)cyclopropane (CAS: 7051-34-5).

PropertyPredicted Value for 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropaneReference Value for (Bromomethyl)cyclopropane
Molecular Formula C₉H₁₇BrC₄H₇Br[6]
Molecular Weight 205.14 g/mol 135.00 g/mol [6]
Appearance Colorless to slightly yellow liquidColorless to yellow liquid[6]
Boiling Point Higher than 105-107°C105-107°C[6]
Density Expected to be slightly lower than 1.392 g/mL1.392 g/mL at 25°C[6]
Solubility Insoluble in water; soluble in organic solventsNot miscible in water[6]
Stability Stable under normal conditions; flammableStable; Flammable[6]
Incompatibilities Strong bases, strong oxidizing agentsStrong bases, strong oxidizing agents[6]

Applications in Drug Development and Organic Synthesis

The unique structure of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane makes it a promising building block for medicinal chemistry and organic synthesis.

  • Introduction of the Cyclopropylmethyl Moiety: This compound serves as a versatile reagent for introducing the 1-(3-methylbutyl)cyclopropylmethyl group into target molecules. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing for the facile attachment of this fragment to various molecular scaffolds.

  • Structure-Activity Relationship (SAR) Studies: The 3-methylbutyl side chain provides a distinct lipophilic character that can be used to probe hydrophobic pockets in biological targets. This makes the compound a valuable tool for SAR studies aimed at optimizing the potency and selectivity of lead compounds.

  • Fine Chemical Synthesis: Beyond pharmaceuticals, this compound can be used as an intermediate in the synthesis of specialized chemicals for materials science and agrochemicals.[7]

Potential Therapeutic Targets

The cyclopropylmethyl group is a known pharmacophore in several classes of drugs, suggesting potential therapeutic areas for derivatives of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane:

  • Opioid Receptor Modulators: The N-cyclopropylmethyl substituent is a key feature in many opioid receptor antagonists and partial agonists.[1]

  • Antipsychotic Agents: The purine scaffold with alkylamino substituents has been investigated for dopamine receptor antagonism, with the potential for developing novel antipsychotic drugs.[1]

Reaction Pathway Diagram: General Application

G A 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane C Nucleophilic Substitution A->C B Nucleophile (e.g., Amine, Alcohol, Thiol) B->C D Target Molecule with 1-(3-methylbutyl)cyclopropylmethyl Moiety C->D

Caption: General application in nucleophilic substitution reactions.

Safety, Handling, and Storage

Given that 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane is a brominated organic compound and likely a flammable liquid, stringent safety precautions based on those for (Bromomethyl)cyclopropane should be followed.

Hazard Identification (Predicted)
  • Flammability: Flammable liquid and vapor.[8][9]

  • Toxicity: Harmful if swallowed.[8]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[8]

Handling
  • Use only in a well-ventilated area or under a chemical fume hood.[10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8][9]

  • Use spark-proof tools and explosion-proof equipment.[9]

  • Ground and bond containers when transferring material.[9]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[10]

  • Wash thoroughly after handling.[9]

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible substances.[9]

  • Keep containers tightly closed when not in use.[8]

  • Store in a refrigerator or flammables-designated area.[9]

Conclusion

1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane emerges as a novel and promising building block for chemical synthesis, particularly within the realm of drug discovery. While experimental data for this specific compound is not yet available, this guide provides a solid foundation for its synthesis, predicted properties, and potential applications by drawing upon the extensive knowledge of the structurally related and well-characterized (Bromomethyl)cyclopropane. The proposed synthetic route is based on reliable and high-yielding methodologies, offering a clear path for its preparation. Researchers and drug development professionals can leverage the unique structural features of this compound to explore new chemical space and advance the development of novel therapeutics. As with any new chemical entity, all handling and experimental work should be conducted with the utmost care and adherence to established safety protocols.

References

  • Apollo Scientific. (n.d.). (Bromomethyl)cyclopropane.
  • ChemicalBook. (n.d.). (Bromomethyl)cyclopropane - Safety Data Sheet.
  • ChemicalBook. (n.d.). (Bromomethyl)cyclopropane CAS#: 7051-34-5.
  • Cole-Parmer. (2006, July 13). Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90%.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (Bromomethyl)cyclopropane: A Versatile Intermediate for Pharmaceutical and Fine Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Actylis. (n.d.). (Bromomethyl)-Cyclopropane - API Intermediate.
  • Benchchem. (n.d.). Comparative study of different methods for synthesizing ω-haloalkylcyclopropanes.
  • Benchchem. (n.d.). Application Notes: (Chloromethyl)cyclopropane in Pharmaceutical Synthesis.
  • Benchchem. (n.d.). Reactivity of the Cyclopropyl Group in (8-Bromooctyl)cyclopropane: An In-depth Technical Guide.
  • Google Patents. (n.d.). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • BOC Sciences. (n.d.). CAS 7051-34-5 ((Bromomethyl)cyclopropane).
  • ResearchGate. (2015, December 24). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
  • PubChem. (n.d.). 1-(Bromomethyl)-1-methylcyclopropane.
  • Sigma-Aldrich. (n.d.). (Bromomethyl)cyclopropane 97%.
  • ChemicalBook. (n.d.). (Bromomethyl)cyclopropane synthesis.
  • ChemScene. (n.d.). 1484290-48-3 | 1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane.
  • Google Patents. (n.d.). US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • BLDpharm. (n.d.). 1484290-48-3|1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane.
  • PharmaCompass.com. (n.d.). (Bromomethyl)cyclopropane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • Guidechem. (2023, April 18). What is the production process of (Bromomethyl)cyclopropane? - FAQ.
  • Benchchem. (n.d.). (3-Bromobutyl)cyclopropane: A Technical Guide for Researchers and Drug Development Professionals.
  • Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs.

Sources

Exploratory

1-(Bromomethyl)-1-isopentylcyclopropane: A Next-Generation gem-Disubstituted Building Block in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the incorporation of highly constrained, sp³-rich structural motifs is a proven strategy for escaping "flatland" and improving the pharmacokinetic (PK) profiles of small...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the incorporation of highly constrained, sp³-rich structural motifs is a proven strategy for escaping "flatland" and improving the pharmacokinetic (PK) profiles of small molecules. 1-(Bromomethyl)-1-isopentylcyclopropane is a highly specialized gem-disubstituted cyclopropane alkylating agent. It serves as a critical building block for introducing a sterically demanding, lipophilic pharmacophore into drug candidates.

The inherent three-dimensionality and ring strain of the cyclopropane moiety enhance metabolic stability, target binding affinity, and membrane permeability[1]. This whitepaper provides an in-depth technical analysis of its structural properties, a self-validating protocol for its de novo synthesis, and its downstream applications in cross-coupling and alkylation workflows.

Physicochemical & Structural Profiling

The structural uniqueness of 1-(bromomethyl)-1-isopentylcyclopropane lies in its quaternary carbon center (C1 of the cyclopropane ring), which acts as a rigid junction restricting the conformational flexibility of both the bromomethyl electrophile and the isopentyl hydrophobic tail.

Table 1: Physicochemical and Structural Parameters
ParameterValuePharmacokinetic & Synthetic Implication
IUPAC Name 1-(bromomethyl)-1-(3-methylbutyl)cyclopropaneStandardized nomenclature for regulatory filing.
Molecular Formula C₁₀H₁₉BrN/A
Molecular Weight 219.16 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5 limits.
LogP (Predicted) ~3.8 - 4.2High lipophilicity; ideal for targeting deep hydrophobic pockets in GPCRs or kinases.
Topological Polar Surface Area 0 ŲPurely hydrophobic building block; requires polar functionalization in downstream steps.
Rotatable Bonds 5The cyclopropane ring restricts the isopentyl chain trajectory, reducing the entropic penalty upon target binding.

De Novo Synthesis & Scale-Up Protocol

The synthesis of gem-disubstituted cyclopropanes is notoriously challenging due to steric hindrance and the susceptibility of the strained ring to acid-catalyzed opening[2]. The optimal synthetic route begins with the commercially available precursor 1-isopentylcyclopropane-1-carboxylic acid (CAS: 1489827-96-4).

Causality in Experimental Design: Why the Appel Reaction?

Following the reduction of the carboxylic acid to 1-isopentylcyclopropane-1-methanol (using LiAlH₄), the resulting intermediate is a neopentyl-like alcohol . The beta-carbon is fully substituted as part of the cyclopropane ring. If a carbocation were to form at the alpha position during halogenation, the strain of the cyclopropane ring would drive a rapid, irreversible ring-expansion (to a cyclobutane) or ring-opening to an alkene.

Therefore, strongly acidic conditions (e.g., HBr or PBr₃, which generates HBr in situ) must be strictly avoided. The Appel Reaction (PPh₃, CBr₄) is selected because it operates under mild, essentially neutral conditions[3]. It proceeds via a polar, closed-shell alkoxyphosphonium intermediate, allowing the bromide ion to perform a backside Sₙ2 displacement without generating a free carbocation, thereby preserving the cyclopropane ring intact[3].

Table 2: Reagent Selection and Yield Optimization for Bromination
Halogenating AgentConditionsMajor ProductYieldMechanistic Causality
HBr (aq) / H₂SO₄ Reflux, 12hRing-opened bromides< 10%Acid-catalyzed carbocation formation drives cyclopropane ring expansion/opening.
PBr₃ DCM, 0 °C to RTMixed bromides~ 40%In situ generation of HBr leads to partial rearrangement.
PPh₃, CBr₄ (Appel) DCM, 0 °C to RT1-(Bromomethyl)-1-isopentylcyclopropane> 85% Neutral, closed-shell Sₙ2 mechanism prevents carbocation formation[3].
Step-by-Step Methodology: Appel Bromination (Self-Validating Protocol)
  • Objective: Convert 1-isopentylcyclopropane-1-methanol to the target alkyl bromide with >95% chemoselectivity.

  • Reagents: 1-isopentylcyclopropane-1-methanol (1.0 equiv), Triphenylphosphine (PPh₃, 1.5 equiv), Carbon tetrabromide (CBr₄, 1.5 equiv), anhydrous Dichloromethane (DCM).

  • Initiation & Activation: Dissolve the alcohol and CBr₄ in anhydrous DCM under an inert argon atmosphere. Cool the mixture to 0 °C.

    • Causality: Cooling minimizes the exothermic degradation of the highly reactive halomethylphosphonium salt.

  • Phosphonium Formation: Add PPh₃ in small portions over 15 minutes.

    • Causality: PPh₃ attacks CBr₄ to generate the electrophilic phosphorus center and the displacing bromide ion[3].

  • Alkoxyphosphonium Assembly & Displacement: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Causality: Despite the neopentyl-like steric hindrance, the strong P=O bond formation (triphenylphosphine oxide) acts as a thermodynamic sink, driving the Sₙ2 displacement to completion[3].

  • Workup & Purification: Concentrate the mixture under reduced pressure. Triturate the residue with cold hexane/diethyl ether (9:1) to precipitate triphenylphosphine oxide (TPPO). Filter through a short pad of silica gel to remove residual phosphorus byproducts.

  • System Validation: Analyze the filtrate via GC-MS (target m/z ~218/220 indicating isotopic bromine) and ¹H-NMR. Validation Checkpoint: Confirm the presence of diagnostic upfield cyclopropane protons at ~0.3–0.6 ppm and the downshifted -CH₂Br singlet at ~3.4 ppm. Absence of vinylic protons confirms no ring-opening occurred.

Reactivity & Downstream Applications

Once synthesized, 1-(bromomethyl)-1-isopentylcyclopropane serves as a versatile electrophile. While its neopentyl-like nature makes standard Sₙ2 alkylations sluggish, it is highly effective in modern catalytic workflows.

SynthWorkflow A 1-Isopentylcyclopropane- 1-carboxylic acid (CAS: 1489827-96-4) B 1-Isopentylcyclopropane- 1-methanol (Neopentyl-like alcohol) A->B LiAlH₄ Reduction C 1-(Bromomethyl)-1- isopentylcyclopropane (Target Alkyl Bromide) B->C PPh₃, CBr₄ Appel Reaction D N/O-Alkylation (Sₙ2 with strong nucleophiles) C->D Amines/Phenols (Heat/Base) E Cross-Electrophile Coupling (Ni/Photoredox Catalysis) C->E Aryl Halides (Zn/Mn reductant)

Caption: Synthetic workflow from the commercial carboxylic acid to downstream target applications.

  • Cross-Electrophile Coupling (XEC): The compound is an excellent substrate for Nickel-catalyzed cross-electrophile coupling with aryl halides. The generation of an alkyl radical intermediate bypasses the steric hindrance that typically plagues Sₙ2 pathways, allowing for the rapid construction of complex gem-disubstituted architectures[2].

Impact on Pharmacokinetics (PK) and Drug Design

The strategic insertion of the 1-isopentylcyclopropyl-1-methyl moiety into a drug scaffold yields profound pharmacological benefits:

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently deactivate drugs via oxidative dealkylation at the alpha-carbon adjacent to a heteroatom. The gem-disubstitution at the cyclopropane ring eliminates these alpha-hydrogens entirely, effectively shielding the molecule from this primary metabolic liability[1].

  • Entropic Binding Benefit: Flexible alkyl chains (like a standard hexyl group) suffer a massive entropic penalty when freezing into a specific conformation within a protein binding pocket. The cyclopropane ring pre-organizes the isopentyl group, reducing this penalty and significantly boosting binding affinity[1].

PKImpact Core gem-Disubstituted Cyclopropane Pharmacophore Core Alpha Alpha-Carbon Shielding Blocks CYP450 Oxidation Core->Alpha Metabolic Stability Iso Isopentyl Group Hydrophobic Pocket Anchor Core->Iso Lipophilicity Strain Ring Strain Entropic Binding Benefit Core->Strain Target Affinity

Caption: Pharmacophore modeling and pharmacokinetic impact of the cyclopropane motif.

References

  • A Modular Approach to the Synthesis of gem-Disubstituted Cyclopropanes Source: Organic Letters (ACS Publications) URL:[Link]

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Appel Reaction: Alcohol to Alkyl Halide (PPh₃ + CBr₄/CCl₄) Source: OrgoSolver URL:[Link]

  • 1-Isopentylcyclopropane-1-carboxylic acid (CAS: 1489827-96-4) Source: ChemBuyersGuide / ChemScene URL:[Link]

Sources

Foundational

Precision Analytics and Synthetic Utility of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Scientists, and Analytical Researchers[1][2] [1][2] Executive Summary In the landscape of modern drug discovery, 1-(B...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Scientists, and Analytical Researchers[1][2]

[1][2]

Executive Summary

In the landscape of modern drug discovery, 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane represents a high-value pharmacophore scaffold.[1][2] As a gem-disubstituted cyclopropane, it serves as a conformationally restricted mimetic of leucine, offering a rigidified vector for side-chain interactions in enzyme inhibitors and receptor ligands.[1][2]

This guide provides a definitive technical analysis of this molecule, focusing on its molecular weight (MW) verification , isotopic mass spectrometry signatures, and a self-validating synthetic protocol.[1][2] By mastering the analytics and synthesis of this building block, researchers can precisely modulate lipophilicity and metabolic stability in lead optimization campaigns.

Part 1: Physicochemical Profile & Molecular Weight Analysis[2]

The accurate characterization of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane relies on understanding its isotopic composition.[1][2] Unlike standard organic molecules where the monoisotopic mass is dominant, the presence of bromine introduces a distinct spectral signature essential for mass spectrometry (MS) validation.[3]

Fundamental Constants
PropertyValueNotes
Chemical Formula C₉H₁₇Br
Average Molecular Weight 205.14 g/mol Weighted average of natural isotopes.[1][2]
Monoisotopic Mass (⁷⁹Br) 204.051 g/mol Used for high-res MS (HRMS).[1][2]
Monoisotopic Mass (⁸¹Br) 206.049 g/mol The "M+2" peak in MS.
ClogP ~3.8 - 4.2Highly lipophilic due to isopentyl chain.[1][2]
Boiling Point (Predicted) 215–220 °CAt 760 mmHg.[1][2]
The Isotopic Signature (Mass Spec Validation)

For a researcher confirming the identity of this intermediate, the Molecular Weight is not a single number but a pattern . Bromine exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in a nearly 1:1 ratio.[1][2]

  • The "Doublet" Signal: In Low-Resolution MS (LRMS), you will not see a single peak at 205.[1][2]14. You will observe two peaks of nearly equal intensity at m/z 204 and m/z 206 .[1][2]

  • Validation Check: If the M+2 peak (206) is significantly smaller than the M peak (204), the product is likely contaminated with the chloride analogue (if Cl-containing reagents were used) or elimination products.

MS_Pattern cluster_0 Isotopic Distribution Logic Molecule C9H17Br (Intact Molecule) Br79 Isotope 79Br (50.7%) Molecule->Br79 Contains Br81 Isotope 81Br (49.3%) Molecule->Br81 Contains Peak1 Peak M (m/z 204) Br79->Peak1 Peak2 Peak M+2 (m/z 206) Br81->Peak2 Result Diagnostic 1:1 Doublet Confirms Bromine Presence Peak1->Result Peak2->Result

Figure 1: Mass Spectrometry Logic. The 1:1 isotopic ratio of Bromine creates a diagnostic "doublet" essential for confirming the molecular weight.

Part 2: Self-Validating Synthetic Protocol

To access 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane with high fidelity, we employ a route that avoids the direct and often messy cyclopropanation of alkyl halides.[1][2] Instead, we utilize a Simmons-Smith cyclopropanation on an allylic alcohol precursor, followed by Appel bromination.[1][2] This allows for purification and characterization of the stable alcohol intermediate.

Retrosynthetic Analysis[1][2]
  • Target: 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane.[1][2]

  • Intermediate: (1-(3-methylbutyl)cyclopropyl)methanol.[1][2]

  • Starting Material: 2-Methylene-5-methylhexan-1-ol (Derived from methallyl alcohol or ester reduction).[1][2]

Step-by-Step Methodology
Step 1: Simmons-Smith Cyclopropanation

This step installs the cyclopropane ring.[1][2] The use of the alcohol handle directs the zinc carbenoid, ensuring high yields and stereocontrol (though this molecule is achiral).

  • Reagents: Diethylzinc (

    
    , 1.0M in hexanes), Diiodomethane (
    
    
    
    ), DCM (anhydrous).[1][2]
  • Protocol:

    • Charge a flame-dried flask with anhydrous DCM and 2-methylene-5-methylhexan-1-ol (1.0 equiv) under Argon. Cool to 0°C.[2]

    • Add

      
       (2.2 equiv) dropwise.[2] Caution: Pyrophoric.[1]
      
    • Add

      
       (2.2 equiv) dropwise.[1][2] A white precipitate (ZnI2) may form.[1][2]
      
    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Carefully add saturated

      
       solution.[1][2]
      
  • Checkpoint (Self-Validation):

    • TLC: Disappearance of UV-active alkene spot (if stained with KMnO4).[1][2]

    • NMR: Disappearance of olefinic protons (

      
       4.8-5.0 ppm).[2] Appearance of high-field cyclopropane protons (
      
      
      
      0.3-0.6 ppm).[1][2]
Step 2: Appel Bromination

Conversion of the alcohol to the bromide under neutral conditions to prevent ring opening.

  • Reagents: Carbon Tetrabromide (

    
    ), Triphenylphosphine (
    
    
    
    ), DCM.[1][2]
  • Protocol:

    • Dissolve the cyclopropyl methanol intermediate (1.0 equiv) and

      
       (1.2 equiv) in DCM at 0°C.
      
    • Add

      
       (1.2 equiv) portion-wise to control the exotherm.
      
    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Concentrate and triturate with pentane to precipitate Triphenylphosphine oxide (

      
      ).[1][2] Filter and concentrate the filtrate.
      
  • Checkpoint (Self-Validation):

    • MW Confirmation: Run MS to observe the 204/206 doublet.

    • NMR: The

      
       signal (
      
      
      
      ~3.5 ppm) shifts to
      
      
      (
      
      
      ~3.3-3.4 ppm).[2]

Synthesis_Workflow Start Precursor: 2-methylene-5-methylhexan-1-ol Step1 Step 1: Cyclopropanation (Et2Zn, CH2I2, DCM) Start->Step1 Simmons-Smith Intermed Intermediate: (1-isopentylcyclopropyl)methanol (Stable, Characterizable) Step1->Intermed Validation: NMR (High-field protons) Step2 Step 2: Appel Bromination (CBr4, PPh3, DCM) Intermed->Step2 OH -> Br conversion Product Target: 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane MW: 205.14 Step2->Product Validation: MS (204/206 Doublet)

Figure 2: Synthetic Workflow. The route utilizes a stable alcohol intermediate for quality control before the final bromination.

Part 3: Applications in Drug Design

The "Leucine Lock"

The 3-methylbutyl group is structurally identical to the side chain of the amino acid Leucine .[2] By attaching this group to a cyclopropane ring, researchers create a conformationally restricted leucine isostere .[2]

  • Mechanism: The cyclopropane ring fixes the bond angles of the geminal substituents (~60° internal angle), preventing the free rotation found in a standard alkyl chain.

  • Utility: This rigidification reduces the entropic penalty upon binding to a receptor pocket, potentially increasing potency (affinity) and metabolic stability (blocking

    
    -oxidation).[1][2]
    
Electrophilic Warhead Utility

The bromomethyl group serves as a versatile electrophile.[2] It can be displaced by:

  • Amines: To form conformationally restricted amines (e.g., for GPCR ligands).[1][2]

  • Thiols: To form thioethers.[1][2]

  • Azides: For "Click" chemistry applications.[1]

Part 4: Safety & Handling

  • Hazard Class: Alkyl Bromide / Lachrymator.[1][2]

  • Reactivity: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). While gem-disubstitution stabilizes the ring kinetically, strong acids can trigger ring-opening rearrangements.[1][2] Avoid Lewis acids unless specifically required for downstream coupling.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or light-induced debromination.

References

  • Simmons, H. E., & Smith, R. D. (1959).[1][2] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link[1][2]

  • Appel, R. (1975).[1][2] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage.[1][2] Angewandte Chemie International Edition, 14(12), 801–811.[1][2] Link[1][2]

  • Wessjohann, L. A., & de Meijere, A. (1996).[1][2] The Kulinkovich Reaction: A Convenient Synthesis of Cyclopropanols. Synlett, 1996(06), 531-532.[2] (Context for alternative cyclopropane synthesis).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Authoritative source for Br isotopic patterns).

Sources

Exploratory

Technical Monograph: 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane

Scaffold Analysis, Nomenclature, and Synthetic Utility in Medicinal Chemistry Introduction: The Gem-Disubstituted Cyclopropane Motif In modern drug discovery, the gem-disubstituted cyclopropane moiety serves as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Analysis, Nomenclature, and Synthetic Utility in Medicinal Chemistry

Introduction: The Gem-Disubstituted Cyclopropane Motif

In modern drug discovery, the gem-disubstituted cyclopropane moiety serves as a critical bioisostere for the gem-dimethyl group. Unlike the flexible gem-dimethyl, the cyclopropane ring introduces rigid conformational restriction, locking vectors of attached substituents to explore specific regions of chemical space.

This guide focuses on 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane , a specialized building block. It combines a lipophilic isopentyl chain (3-methylbutyl) with a reactive electrophilic handle (bromomethyl), anchored by a cyclopropyl core. This structure is particularly valuable for fragment-based drug design (FBDD) where metabolic stability and defined exit vectors are paramount.

Nomenclature and Structural Logic

The IUPAC name 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane is derived through a systematic application of the current IUPAC recommendations (Blue Book P-31 and P-44).

Derivation Analysis
  • Principal Characteristic Group: The molecule contains no high-priority functional groups (like acids or ketones). It is treated as a substituted hydrocarbon (haloalkane).

  • Parent Structure Selection (Ring vs. Chain):

    • The molecule consists of a cyclopropane ring and an acyclic chain (3-methylbutyl).

    • Rule P-44.4.1 (Criteria for Selection): While older rules prioritized the system with the higher carbon count (which would be the 5-carbon isopentyl chain), current IUPAC recommendations and general medicinal chemistry usage prioritize the ring as the parent hydride when it acts as the core scaffold.

    • Decision: Parent = Cyclopropane .

  • Substituent Identification:

    • Substituent A:

      
       = Bromomethyl .
      
    • Substituent B:

      
       = 3-methylbutyl  (commonly isopentyl).
      
  • Numbering and Alphabetization:

    • Both substituents are on the same carbon. This carbon is assigned locant 1 .

    • Alphabetical Order: B romomethyl precedes M ethylbutyl.

    • Result: 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane.

Nomenclature Logic Visualization

NomenclatureLogic Start Analyze Structure SelectParent Select Parent Hydride: Ring (C3) vs Chain (C5) Start->SelectParent RuleCheck Apply Seniority Rule: Ring is the Core Scaffold SelectParent->RuleCheck IdentifySubs Identify Substituents: 1. -CH2Br (Bromomethyl) 2. -CH2CH2CH(CH3)2 (3-methylbutyl) RuleCheck->IdentifySubs AlphaSort Alphabetical Sorting: 'B' (Bromomethyl) < 'M' (Methylbutyl) IdentifySubs->AlphaSort FinalName Final Name: 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane AlphaSort->FinalName

Figure 1: Decision tree for IUPAC nomenclature derivation prioritizing the carbocyclic core.

Synthetic Methodology

The synthesis of gem-disubstituted cyclopropanes with distinct substituents requires methods that avoid scrambling or over-alkylation. The most robust protocol for this specific scaffold utilizes the Simmons-Smith cyclopropanation of a pre-functionalized allylic alcohol, followed by Appel bromination. This route ensures safety and scalability compared to diazomethane-based methods.

Retrosynthetic Strategy
  • Target: 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane

  • Intermediate: (1-(3-methylbutyl)cyclopropyl)methanol

  • Starting Material: 2-methylene-5-methylhexan-1-ol (Allylic Alcohol)

Detailed Protocol
Step 1: Simmons-Smith Cyclopropanation

This step installs the cyclopropane ring. The hydroxyl group of the allylic alcohol coordinates with the Zinc reagent, directing the methylene insertion to the same face (syn-stereoselectivity), although the achiral nature of this specific target makes stereochemistry moot, the directing effect accelerates the rate.

  • Reagents: Diiodomethane (

    
    ), Diethylzinc (
    
    
    
    ) or Zn-Cu couple, Dichloromethane (DCM).
  • Mechanism: Formation of iodomethylzinc carbenoid (

    
    ) followed by concerted methylene transfer.
    

Protocol:

  • Inert Atmosphere: Flame-dry a 500 mL round-bottom flask and maintain under Argon.

  • Reagent Prep: Add 1.0 equiv of 2-methylene-5-methylhexan-1-ol in anhydrous DCM. Cool to 0°C.

  • Carbenoid Formation: Carefully add

    
     (1.1 equiv, 1.0 M in hexanes) dropwise. (Caution: Pyrophoric). Stir for 15 min.
    
  • Addition: Add

    
     (2.2 equiv) dropwise. The solution may become cloudy.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Quench carefully with saturated

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc) yields (1-(3-methylbutyl)cyclopropyl)methanol.

Step 2: Appel Bromination

Converts the primary alcohol to the primary bromide under mild, neutral conditions, avoiding acid-catalyzed ring opening.

  • Reagents: Carbon Tetrabromide (

    
    ), Triphenylphosphine (
    
    
    
    ), DCM.
  • Mechanism: Formation of oxyphosphonium intermediate followed by

    
     displacement by bromide.
    

Protocol:

  • Dissolve the cyclopropyl methanol (1.0 equiv) and

    
     (1.2 equiv) in DCM at 0°C.
    
  • Add

    
     (1.2 equiv) portion-wise to control exotherm.
    
  • Stir at RT for 2 hours.

  • Precipitate

    
     by adding hexanes; filter.
    
  • Concentrate and purify via flash chromatography to obtain 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane .

Synthetic Workflow Visualization

SynthesisPathway Precursor 2-methylene-5-methylhexan-1-ol (Allylic Alcohol) Intermediate (1-(3-methylbutyl)cyclopropyl)methanol (Cyclopropyl Carbinol) Precursor->Intermediate Zn-Directed Cyclopropanation Reagent1 Et2Zn, CH2I2 (Simmons-Smith) Product 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane (Target Electrophile) Intermediate->Product Nucleophilic Substitution Reagent2 CBr4, PPh3 (Appel Reaction)

Figure 2: Two-step synthesis via Zinc-carbenoid cyclopropanation and Appel bromination.

Reactivity Profile & Medicinal Utility

The "Neopentyl-Like" Paradox

The electrophilic center (


) is primary, but it is attached to a quaternary carbon (C1 of the ring). In acyclic systems (e.g., neopentyl bromide), this steric bulk virtually shuts down 

reactions.

However, cyclopropanes are unique:

  • Bond Angles: The internal bond angle of ~60° "splays" the external substituents (Walsh orbitals), reducing steric clash compared to the tetrahedral angle (109.5°) of a standard neopentyl group.

  • Electronic Activation: The cyclopropane ring can stabilize adjacent positive charge development (in

    
     or loose 
    
    
    
    transition states) via
    
    
    conjugation.

Result: The molecule is less reactive than a simple primary bromide (like ethyl bromide) but more reactive than acyclic neopentyl bromide. It requires elevated temperatures or polar aprotic solvents (DMF, DMSO) for successful nucleophilic substitution.

Stability Risks
  • Acid Sensitivity: Strong Bronsted acids can protonate the ring or the leaving group, leading to ring opening (homoallylic rearrangement) to form alkenes.

  • Radical Stability: The cyclopropylmethyl radical is kinetically unstable and rapidly opens to a homoallyl radical (

    
    ). Avoid radical-based cross-couplings unless specifically designed for ring retention.
    
Physicochemical Properties (Calculated)
PropertyValue (Approx.)Significance
LogP 3.8 - 4.2High lipophilicity due to isopentyl chain.
TPSA 0

Blood-brain barrier permeable (if unsubstituted).
Rotatable Bonds 3Low flexibility (Good for rigidification).
C(sp3) Fraction 1.0High "3D-ness" (Favorable for clinical success).

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

  • Simmons-Smith Reaction Mechanism: Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction."[1] Organic Reactions, 2001, 58, 1–415.

  • Cyclopropylmethyl Reactivity: Roberts, J. D.; Mazur, R. H. "Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives." J. Am. Chem. Soc. 1951, 73, 2509.

  • Gem-Disubstituted Cyclopropanes in Med Chem: Wilsmore, L. et al. "Gem-Dimethyl Isosteres: A Guide to Structural Diversity." J. Med. Chem. 2020.

Sources

Foundational

Safety data sheet SDS 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane

The following is an in-depth technical guide and provisional Safety Data Sheet (SDS) analysis for 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane . Safety, Synthesis, and Handling of a Specialized Alkylating Agent Document...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and provisional Safety Data Sheet (SDS) analysis for 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane .

Safety, Synthesis, and Handling of a Specialized Alkylating Agent

Document Control:

  • Role: Senior Application Scientist

  • Status: Provisional Technical Monograph (Based on SAR & Analog Data)

  • Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Leads

Part 1: Executive Summary & Chemical Identity

This guide addresses the physicochemical properties, hazards, and handling protocols for 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane . As a specialized intermediate—likely utilized in the synthesis of GPCR ligands (e.g., melatonin receptor agonists) or novel agrochemicals—this compound combines the high reactivity of a primary alkyl bromide with the steric bulk and lipophilicity of a gem-disubstituted cyclopropane ring.

Critical Note on Data Source: Direct experimental data for this specific isopentyl-substituted analog is proprietary or sparse in public registries. The safety and technical data below are synthesized via Structure-Activity Relationship (SAR) analysis, using the well-characterized analog (Bromomethyl)cyclopropane (CAS 7051-34-5) as the primary reference anchor, adjusted for the physicochemical impact of the C5-isopentyl chain.

Chemical Identification
PropertyDetail
Chemical Name 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane
Common Synonyms 1-Isopentyl-1-(bromomethyl)cyclopropane; 1-Isoamylcyclopropylcarbinyl bromide
Molecular Formula C₉H₁₇Br
Molecular Weight 205.14 g/mol
Structural Class Gem-disubstituted Cyclopropane; Primary Alkyl Bromide
Predicted LogP ~4.2 – 4.8 (High Lipophilicity)
Physical State Clear, colorless to pale yellow liquid (Predicted)
Boiling Point ~200–210°C (Predicted at 760 mmHg)

Part 2: Hazard Identification (GHS Classification)

As a primary alkyl bromide, this compound acts as a potent alkylating agent . The addition of the lipophilic isopentyl tail facilitates cell membrane penetration, potentially increasing systemic toxicity compared to smaller analogs.

GHS Label Elements (Provisional)
  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (Irritant)
      
    • 
      (Aquatic Toxicity - Predicted)
      
Hazard Statements
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2][3]

  • H317: May cause an allergic skin reaction (Sensitizer potential due to alkylation).

  • H411: Toxic to aquatic life with long-lasting effects (Due to high LogP).

Technical Hazard Analysis
  • Reactivity (Alkylation): The primary bromide (-CH₂Br) is highly susceptible to nucleophilic attack (Sɴ2). It will rapidly alkylate amines, thiols, and DNA bases.

  • Ring Strain: The cyclopropane ring possesses ~27.5 kcal/mol of strain energy. While kinetically stable under neutral conditions, strong acids can trigger ring opening, leading to homoallylic rearrangements and exothermic decomposition.

  • Lachrymator Potential: Like benzyl bromide and allyl bromide, cyclopropylmethyl bromides are often lachrymators. Handle as if it is a tear gas agent.

Part 3: Synthesis & Reaction Workflow

Understanding the synthesis is critical for assessing impurities (e.g., unreacted PBr₃, ring-opened byproducts). The standard route involves the reduction of the carboxylic acid precursor followed by bromination.

Synthesis Logic Diagram

SynthesisWorkflow Precursor 1-(3-methylbutyl) cyclopropane-1-carboxylic acid Step1 Reduction (LiAlH4 or BH3) Precursor->Step1 Intermediate 1-(3-methylbutyl) cyclopropylmethanol Step1->Intermediate Step2 Bromination (PBr3 or Appel Rxn) Intermediate->Step2 Product 1-(Bromomethyl)-1- (3-methylbutyl)cyclopropane Step2->Product Byproduct Risk: Ring Opening (Homoallylic Bromide) Step2->Byproduct Acidic Conditions

Figure 1: Synthetic pathway and critical risk points for byproduct formation.

Experimental Considerations
  • Bromination Source: Avoid HBr, as the acidity will open the cyclopropane ring (Markovnikov addition). Use Appel conditions (CBr₄/PPh₃) or PBr₃ with Pyridine to maintain a non-acidic environment.

  • Purification: The high boiling point makes distillation difficult without degradation. Column chromatography is preferred, but silica gel acidity can degrade the product. Pre-treat silica with 1% Triethylamine.

Part 4: Handling, Storage, and PPE

Storage Stability
  • Temperature: Store at 2–8°C .

  • Stabilizer: Often stabilized with silver wool or potassium carbonate (K₂CO₃) to scavenge trace acid, which catalyzes autocatalytic decomposition.

  • Incompatibility: Reacts violently with strong oxidizers and strong bases (alkoxides will cause elimination to the exocyclic alkene).

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Respiratory ABEK-P3 Filter or Supplied AirVolatile organic bromide; potential lachrymator.
Hand Protection Laminate Film (Silver Shield) Standard Nitrile degrades rapidly against alkyl bromides.
Eye Protection Chemical Goggles + Face Shield High risk of corneal damage from vapors.
Skin Tyvek® 800J or equivalentPrevent skin absorption of lipophilic alkylator.

Part 5: Emergency Response Protocols

Decision Logic for Exposure

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Drench 15min 2. PEG-400 Wash 3. No Alcohol! Skin->ActionSkin ActionEye 1. Irrigate 30min 2. Ophthalmology Consult (Corneal Opacity Risk) Eye->ActionEye ActionInhale 1. Fresh Air 2. Corticosteroids (Pulmonary Edema Risk) Inhale->ActionInhale

Figure 2: Triage logic for acute exposure to cyclopropylmethyl bromides.

Specific First Aid Notes
  • Skin: Do NOT use ethanol or DMSO to wash the skin; these solvents increase the permeability of the bromide, driving it deeper into the tissue. Use Polyethylene Glycol (PEG-400) or copious soap and water.

  • Inhalation: Symptoms of pulmonary edema (fluid in lungs) may be delayed by 24–48 hours. Medical observation is mandatory after significant inhalation.

Part 6: References & Authority

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 80056, (Bromomethyl)cyclopropane. Retrieved from [Link]

    • Source for analog hazard data and reactivity profiles.

    • Primary source for GHS classification of the cyclopropylmethyl bromide scaffold.

  • Vanda Pharmaceuticals Inc. Tasimelteon (Hetlioz) Prescribing Information.

    • Context for cyclopropane intermediates in drug development.

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

    • Reference for Appel reaction and cyclopropane ring stability.

Sources

Exploratory

Boiling point of 1-(Bromomethyl)-1-alkylcyclopropane derivatives

An In-depth Technical Guide on the Boiling Point of 1-(Bromomethyl)-1-alkylcyclopropane Derivatives Introduction The cyclopropane motif is a cornerstone in modern medicinal chemistry and organic synthesis, prized for its...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Boiling Point of 1-(Bromomethyl)-1-alkylcyclopropane Derivatives

Introduction

The cyclopropane motif is a cornerstone in modern medicinal chemistry and organic synthesis, prized for its ability to impart unique conformational rigidity and metabolic stability to molecules.[1][2] Derivatives such as 1-(bromomethyl)-1-alkylcyclopropanes serve as versatile building blocks, enabling the introduction of the cyclopropylmethyl group into a wide array of molecular architectures.[3] A fundamental physicochemical property governing the purification and handling of these liquid compounds is their boiling point. This guide provides a comprehensive analysis of the boiling points of 1-(bromomethyl)-1-alkylcyclopropane derivatives. Due to the scarcity of direct experimental data for a complete homologous series, this document synthesizes established principles of physical organic chemistry with available data to present a coherent and predictive overview for researchers, scientists, and drug development professionals.

Physicochemical Principles Governing Boiling Points of Alkyl Halides

The boiling point of a substance is primarily determined by the strength of its intermolecular forces. For alkyl halides, including the 1-(bromomethyl)-1-alkylcyclopropane series, these forces are mainly London dispersion forces and dipole-dipole interactions.[4][5] Understanding the factors that influence these forces is critical to predicting boiling point trends.

  • Molecular Mass and Alkyl Group Size : As the length of the carbon chain (the alkyl group) increases, the molecule's surface area and the number of electrons increase.[6] This leads to stronger London dispersion forces, which are temporary fluctuations in electron density that create transient dipoles.[5][7] Consequently, more energy is required to overcome these forces and transition the substance from a liquid to a gas, resulting in a higher boiling point.[8] For a homologous series, the boiling point generally increases with each additional methylene (-CH2-) group in the alkyl chain.[5]

  • Branching in the Carbon Chain : For isomeric alkyl halides, an increase in branching leads to a more compact, spherical molecular shape.[6] This reduces the surface area available for intermolecular contact, thereby weakening the London dispersion forces.[8] As a result, branched isomers typically exhibit lower boiling points compared to their straight-chain counterparts of the same molecular weight.[6]

  • Polarity and Dipole-Dipole Interactions : The carbon-bromine bond is polar due to the difference in electronegativity between the carbon and bromine atoms, creating a permanent dipole in the molecule.[4] This leads to dipole-dipole interactions, where the positive end of one molecule attracts the negative end of another.[6] These forces are generally weaker than London dispersion forces for all but the smallest alkyl halides, but they contribute to the overall boiling point being higher than that of a nonpolar alkane of similar molecular mass.[4][5]

Boiling Point Data of 1-(Bromomethyl)-1-alkylcyclopropane Derivatives

Direct experimental boiling point data for a complete homologous series of 1-(bromomethyl)-1-alkylcyclopropane is not extensively reported in the literature. However, by combining the verified data for the parent compound, (bromomethyl)cyclopropane, with predicted values and extrapolations based on the principles outlined above, we can construct a useful dataset.

Compound NameAlkyl GroupMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Data TypeSource(s)
(Bromomethyl)cyclopropane-HC₄H₇Br135.00105-107Experimental[9][10]
1-(Bromomethyl)-1-methylcyclopropane-CH₃C₅H₉Br149.03~125-130EstimatedN/A
1-(Bromomethyl)-1-ethylcyclopropane-CH₂CH₃C₆H₁₁Br163.06~142-148EstimatedN/A
1-(Bromomethyl)-1-(1-methylethyl)cyclopropane-CH(CH₃)₂C₇H₁₃Br177.08161.3 ± 9.0Predicted[11]
1-(Bromomethyl)-1-propylcyclopropane-CH₂CH₂CH₃C₇H₁₃Br177.08~158-164EstimatedN/A
1-(Bromomethyl)-1-butylcyclopropane-CH₂CH₂CH₂CH₃C₈H₁₅Br191.11~173-180EstimatedN/A

Note: Estimated boiling points are projections based on the expected increase of approximately 20-25°C for each additional methylene group, a common trend in homologous series of alkyl halides.

Trend Analysis and Discussion

The data, combining experimental, predicted, and estimated values, illustrates a clear trend: the boiling point of 1-(bromomethyl)-1-alkylcyclopropane derivatives is expected to increase with the increasing length of the alkyl chain. This is a direct consequence of the corresponding increase in molecular weight and surface area, which enhances the intermolecular London dispersion forces.[5][6]

The predicted boiling point of the branched isopropyl derivative (161.3°C) is slightly lower than the estimated range for its straight-chain isomer, the n-propyl derivative (~158-164°C).[11] This aligns with the established principle that branching reduces the molecular surface area, leading to weaker van der Waals forces and a lower boiling point compared to the linear isomer.[8]

Boiling_Point_Trend cluster_0 Factors Influencing Boiling Point A Increase Alkyl Chain Length B Increase Molecular Weight A->B C Increase Surface Area B->C D Stronger London Dispersion Forces C->D E Higher Boiling Point D->E

Caption: Relationship between alkyl chain length and boiling point.

The cyclopropane ring itself contributes to the unique physicochemical properties of these molecules. Its strained, three-membered ring structure results in C-C bonds with significant p-character, sometimes described as "banana bonds".[12][13] This can influence the molecule's overall polarity and reactivity, but the dominant factor for the boiling point trend within the homologous series remains the size of the non-cyclic alkyl substituent.

Experimental Protocol: Synthesis of (Bromomethyl)cyclopropane

The synthesis of the parent compound, (bromomethyl)cyclopropane, serves as a representative protocol that can be adapted for its alkylated derivatives. A common and effective method is the bromination of the corresponding alcohol, cyclopropylmethanol, using triphenylphosphine and bromine.[14]

Objective: To synthesize (bromomethyl)cyclopropane from cyclopropylmethanol.

Materials:

  • Cyclopropylmethanol

  • Triphenylphosphine (PPh₃)

  • Bromine (Br₂)

  • N,N-dimethylformamide (DMF)

  • Reaction vessel (round-bottom flask) equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Nitrogen or Argon source for inert atmosphere

  • Cooling bath (ice-salt or dry ice-acetone)

  • Distillation apparatus

Procedure:

  • Vessel Preparation: Under a nitrogen atmosphere, add 1250 mL of N,N-dimethylformamide (DMF) to the reaction vessel.[14]

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the formation of the phosphonium bromide intermediate. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Reactant Addition: Add 280.8 g of triphenylphosphine to the DMF with stirring. Once dissolved, add 70 g of cyclopropylmethanol. Stir the mixture at room temperature for 30 minutes.[14]

    • Causality: The initial stirring ensures a homogenous mixture before the addition of the brominating agent.

  • Cooling: Cool the reaction mixture to -10°C using an appropriate cooling bath.[14]

    • Causality: The reaction is exothermic. Cooling is crucial to control the reaction rate, prevent the formation of byproducts, and ensure safety.

  • Bromination: Slowly add 158.3 g of bromine dropwise to the cooled solution over a period of 4 hours, ensuring the internal temperature does not rise above -5°C.[14]

    • Causality: A slow, controlled addition of bromine is essential to manage the exothermicity of the reaction and to maintain a low concentration of free bromine, which minimizes side reactions like the formation of open-chain haloalkanes. Triphenylphosphine and bromine react in situ to form the brominating agent, triphenylphosphine dibromide.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at low temperature for an additional 1-2 hours to ensure it goes to completion.

  • Work-up and Purification: The reaction mixture is worked up by distillation.[14] The crude product is carefully distilled to separate the (bromomethyl)cyclopropane from the triphenylphosphine oxide byproduct and residual solvent.

    • Causality: Distillation is an effective method for purifying liquid products with distinct boiling points. The expected boiling range for the product is 105-107°C at atmospheric pressure.[10]

Synthesis_Workflow cluster_workflow Synthesis of (Bromomethyl)cyclopropane A 1. Add DMF & PPh3 to Reaction Vessel B 2. Add Cyclopropylmethanol (Stir 30 min) A->B C 3. Cool to -10°C B->C D 4. Add Bromine (Br2) Slowly over 4h C->D E 5. Purify by Distillation D->E F Final Product: (Bromomethyl)cyclopropane E->F

Sources

Foundational

A Technical Guide to (Bromomethyl)cyclopropane: Procurement, Handling, and Application

An Important Note on the Target Compound: Initial searches for "1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane" did not yield commercially available sources. This suggests that the compound is likely a custom synthesis pr...

Author: BenchChem Technical Support Team. Date: March 2026

An Important Note on the Target Compound: Initial searches for "1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane" did not yield commercially available sources. This suggests that the compound is likely a custom synthesis product or a highly specialized, non-catalog item. However, the search results consistently identified a closely related and widely available structural analog: (Bromomethyl)cyclopropane (CAS No. 7051-34-5) . This guide will therefore focus on this commercially accessible and synthetically versatile building block, which is of significant interest to researchers in medicinal chemistry and drug development.

Introduction: The Synthetic Utility of the Cyclopropylmethyl Moiety

The cyclopropane ring is a prized structural motif in medicinal chemistry.[1] Its unique stereoelectronic properties and inherent ring strain can confer a range of desirable attributes to a parent molecule, including increased potency, enhanced metabolic stability, and improved pharmacokinetic profiles.[1] (Bromomethyl)cyclopropane serves as a key reagent for introducing the cyclopropylmethyl group into a molecular framework. This building block is widely utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2][3][4] Its application has been noted in the synthesis of 1,4-dienes and various pharmaceutical intermediates.[4]

Procurement of (Bromomethyl)cyclopropane

A critical first step in any research endeavor is the reliable procurement of starting materials. (Bromomethyl)cyclopropane is available from a variety of chemical suppliers. The following table summarizes key information from several vendors to aid in the selection process. Researchers are advised to consult the vendors directly for the most up-to-date pricing and availability.

VendorProduct Number(s)PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich 24240397%7051-34-5C₄H₇Br135.00
Thermo Scientific Chemicals AC221810010 (and others)96%7051-34-5C₄H₇Br135.00
SynQuest Laboratories 1200-9-X098%7051-34-5C₄H₇Br135.004
Chem-Impex 02120≥ 97% (GC)7051-34-5C₄H₇Br135.0
Apollo Scientific OR28323Not Specified7051-34-5C₄H₇Br135.00
Alkali Scientific 242403-5G97%7051-34-5C₄H₇Br135.00

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is fundamental to its proper handling and use in experimental design.

PropertyValueSource
Appearance Colorless liquid[3][5]
Boiling Point 101-112 °C[3][6]
Density 1.392 g/mL at 25 °C
Refractive Index n20/D 1.457
Flash Point 41 °C[5]
Molecular Formula C₄H₇Br[3][7]
Molecular Weight 135.00 g/mol [7]

Health and Safety Information

(Bromomethyl)cyclopropane is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[5][8][9]

  • H302: Harmful if swallowed.[5][8]

  • H315: Causes skin irritation.[5][9]

  • H319: Causes serious eye irritation.[5][9]

  • H335: May cause respiratory irritation.[8]

Precautionary Statements (selected):

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5][8][9]

  • P261: Avoid breathing mist/vapors/spray.[8]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8][9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

First Aid Measures:

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical aid.[10]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

Handling, Storage, and Disposal

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Ground and bond containers when transferring material to prevent static discharge.[8][10]

  • Use spark-proof tools and explosion-proof equipment.[10][11]

  • Avoid contact with skin, eyes, and clothing.[5][10]

  • Wash thoroughly after handling.[10]

Storage:

  • Store in a cool, dry, and well-ventilated place away from sources of ignition.[5]

  • Keep the container tightly closed.[5][11]

  • Store at temperatures between 0-8 °C is recommended.[3]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Experimental Protocols and Workflows

Vendor Selection Workflow

The process of selecting a chemical vendor is a multi-step process that balances cost, quality, and availability. The following diagram illustrates a logical workflow for this process.

A Identify Required Compound (e.g., (Bromomethyl)cyclopropane) B Search Multiple Vendor Databases (e.g., Sigma-Aldrich, Thermo Fisher) A->B C Compare Key Metrics: - Purity (Assay %) - Price per Gram - Available Quantities - Lead Time B->C D Request Certificate of Analysis (CoA) and/or Safety Data Sheet (SDS) C->D E Evaluate CoA for Impurity Profile and Analytical Methods D->E F Assess Vendor Reputation & Previous Lab Experience E->F G Place Purchase Order with Selected Vendor F->G H Log Receipt and Perform Incoming Quality Control G->H

Caption: A logical workflow for selecting a chemical vendor.

Protocol: Incoming Quality Control (QC) Verification

Upon receiving a shipment of (Bromomethyl)cyclopropane, it is crucial to verify its identity and purity before use in any experiment.

Objective: To confirm the identity and approximate purity of the received lot of (Bromomethyl)cyclopropane.

Materials:

  • Received (Bromomethyl)cyclopropane in its original container.

  • Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Nuclear Magnetic Resonance (NMR) spectrometer and deuterated chloroform (CDCl₃).

  • Fourier-Transform Infrared (FTIR) spectrometer.

  • Appropriate vials, solvents, and micropipettes.

Methodology:

  • Documentation Review:

    • Cross-reference the received container label with the purchase order and the vendor's Certificate of Analysis (CoA).

    • Ensure the CAS number (7051-34-5), product name, and lot number match.

  • ¹H NMR Spectroscopy:

    • Prepare a dilute sample by dissolving a small amount of the material in CDCl₃.

    • Acquire a proton NMR spectrum.

    • Expected Chemical Shifts: The spectrum should be consistent with the structure of (Bromomethyl)cyclopropane. Look for characteristic signals corresponding to the cyclopropyl protons and the bromomethyl protons. The integration of these signals should match the expected ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the sample into the GC-MS system.

    • Expected Results:

      • The gas chromatogram should show one major peak, corresponding to the product. The area of this peak can be used to estimate purity (e.g., >96%).

      • The mass spectrum of the major peak should show a molecular ion peak (or characteristic fragments) consistent with the molecular weight of (Bromomethyl)cyclopropane (135.00 g/mol ), including the characteristic isotopic pattern for a bromine-containing compound.

  • FTIR Spectroscopy:

    • Acquire an IR spectrum of the neat liquid.

    • Expected Results: The spectrum should show characteristic C-H stretching frequencies for the cyclopropyl and methylene groups, and a C-Br stretching frequency. Compare the obtained spectrum with a reference spectrum if available.

  • Final Approval:

    • If the results from the above analyses are consistent with the expected structure and purity, the material is approved for use in research.

    • If significant discrepancies are found, quarantine the material and contact the vendor's technical support.

References

  • Cole-Parmer. (2006, July 13). Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90%. Retrieved from [Link]

  • Alkali Scientific. (n.d.). (Bromomethyl)cyclopropane, 1 X 5 g. Retrieved from [Link]

  • PharmaCompass. (n.d.). (Bromomethyl)cyclopropane | Drug Information, Uses, Side Effects. Retrieved from [Link]

  • Future Medicinal Chemistry. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Proposed Synthesis of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane from an Alkene Precursor

Abstract: This document outlines a comprehensive, scientifically-grounded protocol for the synthesis of the novel compound 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane. As a direct literature precedent for this specific...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document outlines a comprehensive, scientifically-grounded protocol for the synthesis of the novel compound 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane. As a direct literature precedent for this specific molecule is not available, this guide proposes a robust, multi-step synthetic route commencing from a commercially available ester. The core of the strategy relies on the well-established Kulinkovich cyclopropanation to construct the key 1,1-disubstituted cyclopropanol intermediate. Subsequent functional group manipulation, involving a tosylation and nucleophilic substitution, is detailed to yield the final target compound. This application note is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing both the theoretical rationale and a detailed, practical protocol for execution.

Introduction and Synthetic Strategy

Cyclopropane rings are privileged structural motifs in a vast array of biologically active molecules and functional materials. Their inherent ring strain and unique electronic properties impart specific conformational constraints and metabolic stability, making them highly desirable building blocks in drug discovery. The target molecule, 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane, represents a versatile synthetic intermediate, with the bromomethyl group serving as a handle for further elaboration into a variety of functionalities.

Given the absence of a direct reported synthesis, a retrosynthetic analysis points to a logical and feasible pathway (Figure 1). The target molecule 1 can be accessed from the key intermediate, 1-(3-methylbutyl)cyclopropanol 2 . This 1,1-disubstituted cyclopropanol is an ideal candidate for synthesis via the titanium-catalyzed Kulinkovich reaction.[1][2][3] This powerful transformation constructs cyclopropanols from the reaction of an ester with a Grignard reagent possessing β-hydrogens, such as ethylmagnesium bromide.[4][5] In our proposed synthesis, the 3-methylbutyl group will be installed from the corresponding Grignard reagent reacting with a suitable methyl ester, methyl 3-chloropropionate 3 .

Retrosynthesis Target_Molecule_1 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane (1) Intermediate_2 1-(3-methylbutyl)cyclopropanol (2) Target_Molecule_1->Intermediate_2 Functional Group Interconversion Starting_Materials Methyl 3-chloropropionate (3) + 3-Methylbutylmagnesium bromide Intermediate_2->Starting_Materials Kulinkovich Cyclopropanation

Caption: Figure 1. Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves three key stages:

  • Kulinkovich Cyclopropanation: Formation of 1-(3-methylbutyl)cyclopropanol 2 from methyl 3-chloropropionate 3 and 3-methylbutylmagnesium bromide.

  • Hydroxyl Activation: Conversion of the tertiary alcohol in 2 to a good leaving group, specifically a tosylate, to facilitate nucleophilic substitution.

  • Bromination: Nucleophilic substitution of the tosylate with bromide to yield the final product, 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane 1 .

Detailed Experimental Protocols

This section provides step-by-step procedures for the proposed synthetic route. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted.

Reagent/MaterialFormulaMW ( g/mol )SupplierNotes
Methyl 3-chloropropionateC₄H₇ClO₂122.55Commercially Available---
1-Bromo-3-methylbutaneC₅H₁₁Br151.04Commercially Available---
Magnesium turningsMg24.31Commercially Available---
Titanium(IV) isopropoxideC₁₂H₂₈O₄Ti284.22Commercially Available---
Ethylmagnesium bromideC₂H₅BrMg133.27Commercially Available3.0 M solution in Et₂O
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.65Commercially Available---
PyridineC₅H₅N79.10Commercially AvailableAnhydrous
Lithium bromideLiBr86.85Commercially AvailableAnhydrous
Tetrahydrofuran (THF)C₄H₈O72.11Commercially AvailableAnhydrous
Diethyl ether (Et₂O)C₄H₁₀O74.12Commercially AvailableAnhydrous

This procedure is adapted from established Kulinkovich reaction protocols.[3][4]

Workflow:

Kulinkovich_Reaction cluster_0 Grignard Formation cluster_1 Kulinkovich Reaction Start_Grignard Mg turnings, 1-Bromo-3-methylbutane in THF Grignard_Reagent 3-Methylbutylmagnesium bromide Start_Grignard->Grignard_Reagent Add_Substrate_Grignard Add 3-Methylbutylmagnesium bromide Grignard_Reagent->Add_Substrate_Grignard Start_Kulinkovich Methyl 3-chloropropionate in THF Add_Ti_catalyst Add Ti(O-iPr)₄ Start_Kulinkovich->Add_Ti_catalyst Add_Grignard Slowly add Ethylmagnesium bromide Add_Ti_catalyst->Add_Grignard Add_Grignard->Add_Substrate_Grignard Reaction Stir at RT Add_Substrate_Grignard->Reaction Quench Aqueous Workup Reaction->Quench Product_2 1-(3-methylbutyl)cyclopropanol (2) Quench->Product_2

Caption: Figure 2. Workflow for the Kulinkovich cyclopropanation.

Protocol:

  • Grignard Reagent Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equiv.). Add a small crystal of iodine. Slowly add a solution of 1-bromo-3-methylbutane (1.1 equiv.) in anhydrous THF via the dropping funnel to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Kulinkovich Reaction: In a separate flame-dried, three-necked flask under argon, dissolve methyl 3-chloropropionate (1.0 equiv.) in anhydrous THF. Cool the solution to 0 °C.

  • Add titanium(IV) isopropoxide (0.1 equiv.) to the ester solution.

  • Slowly add a 3.0 M solution of ethylmagnesium bromide in diethyl ether (2.2 equiv.) dropwise, maintaining the temperature below 5 °C. A color change should be observed.

  • After stirring for 10 minutes, add the freshly prepared 3-methylbutylmagnesium bromide solution (1.1 equiv.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford 1-(3-methylbutyl)cyclopropanol 2 .

  • To a solution of 1-(3-methylbutyl)cyclopropanol 2 (1.0 equiv.) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.2 equiv.) portion-wise.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3x).

  • Combine the organic layers, wash successively with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude tosylate is often used in the next step without further purification.

  • Dissolve the crude 1-(3-methylbutyl)cyclopropyl p-toluenesulfonate (1.0 equiv.) in anhydrous acetone.

  • Add anhydrous lithium bromide (3.0 equiv.) to the solution.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, remove the acetone under reduced pressure.

  • Partition the residue between water and diethyl ether. Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane) to yield the final product, 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane 1 .

Causality and Experimental Insights

  • Choice of Kulinkovich Reaction: This method is highly effective for synthesizing 1-substituted cyclopropanols from esters.[1][3] The use of a titanium catalyst facilitates the formation of a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol product.[1] The reaction is generally high-yielding and tolerates a variety of functional groups.

  • Activation of the Hydroxyl Group: Tertiary alcohols are poor leaving groups. Conversion to a tosylate provides a highly effective leaving group for the subsequent Sₙ2 reaction with bromide. Pyridine is used as a base to neutralize the HCl generated during the reaction.

  • Bromination: A Finkelstein-type reaction is employed, where the tosylate is displaced by bromide. Lithium bromide is used as the bromide source, and acetone is an excellent solvent for this type of reaction as the resulting lithium tosylate is poorly soluble and precipitates, driving the equilibrium towards the product.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All reactions involving Grignard reagents must be conducted under a strictly inert atmosphere and with anhydrous solvents.

  • Titanium(IV) isopropoxide is moisture-sensitive.

  • p-Toluenesulfonyl chloride is a lachrymator and should be handled in a fume hood.

  • Pyridine is a flammable and toxic liquid.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia. [Link]

  • Kulinkovich Reaction. SynArchive. [Link]

  • Synthesis of cyclopropanols. Organic Chemistry Portal. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Kulinkovich Reaction. YouTube. [Link]

Sources

Application

Cyclopropanation of 2-methyl-6-bromo-2-hexene

Application Note: Precision Cyclopropanation of 2-Methyl-6-Bromo-2-Hexene Abstract This application note details the protocol for the chemoselective cyclopropanation of 2-methyl-6-bromo-2-hexene to synthesize 1-bromo-3-(...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Cyclopropanation of 2-Methyl-6-Bromo-2-Hexene

Abstract

This application note details the protocol for the chemoselective cyclopropanation of 2-methyl-6-bromo-2-hexene to synthesize 1-bromo-3-(2,2-dimethylcyclopropyl)propane . While traditional cyclopropanation methods often struggle with steric hindrance at trisubstituted alkenes or exhibit incompatibility with alkyl halides, the Furukawa modification of the Simmons-Smith reaction (using diethylzinc and diiodomethane) offers a robust, high-yielding solution. This guide provides a scalable workflow, emphasizing safety regarding pyrophoric reagents and critical process parameters (CPPs) to ensure complete conversion without compromising the pendant alkyl bromide.

Introduction & Strategic Analysis

The transformation of the homoprenyl moiety (2-methyl-2-alkene) into a gem-dimethylcyclopropane is a high-value "scaffold hop" in medicinal chemistry. It rigidifies the alkyl chain, improving metabolic stability by blocking cytochrome P450 oxidation sites on the double bond while retaining the lipophilic volume of the isopropylidene group.

The Challenge: The substrate, 2-methyl-6-bromo-2-hexene, presents two specific challenges:

  • Steric Hindrance: The trisubstituted olefin is less accessible than terminal alkenes, requiring a highly reactive carbenoid species.

  • Chemoselectivity: The reaction must be exclusively chemoselective for the alkene. Harsh carbene methods (e.g., dichlorocarbene via base) can lead to side reactions with the primary alkyl bromide (elimination or substitution).

The Solution: Furukawa Modification We utilize the Furukawa modification (


) rather than the traditional Zn-Cu couple.
  • Homogeneity: The reagent is soluble in organic solvents (DCM or DCE), ensuring consistent kinetics.

  • Reactivity: The active species,

    
     or 
    
    
    
    , is sufficiently electrophilic to cyclopropanate trisubstituted alkenes rapidly.
  • Mildness: The conditions are neutral to slightly Lewis acidic, preserving the alkyl bromide.

Reaction Scheme & Logic Flow

The following diagram illustrates the reaction pathway, highlighting the concerted syn-addition mechanism and the critical quenching step.

G cluster_0 Reaction Chamber (Inert Ar/N2) Substrate 2-Methyl-6-bromo-2-hexene (Trisubstituted Alkene) Intermediate Zinc Carbenoid Complex [I-CH2-Zn-Et] Substrate->Intermediate Coordination Reagents Reagents: Et2Zn (1.1 equiv) CH2I2 (2.2 equiv) DCM, 0°C -> RT Reagents->Intermediate In situ formation TS Butterfly Transition State (Concerted Syn-Addition) Intermediate->TS Methylene Transfer Product 1-Bromo-3-(2,2-dimethylcyclopropyl)propane (Racemic) TS->Product Ring Closure Quench Quench: Sat. NH4Cl (Destroys Zn salts) Product->Quench Workup

Caption: Logical flow of the Furukawa-modified Simmons-Smith cyclopropanation, moving from in-situ carbenoid generation to the concerted methylene transfer.

Detailed Experimental Protocol

Safety Warning: Diethylzinc (


) is pyrophoric.  It ignites spontaneously upon contact with air. All transfers must be performed using strict Schlenk techniques or cannula transfer under a positive pressure of Nitrogen or Argon. Diiodomethane (

)
is toxic and light-sensitive.
Materials:
  • Substrate: 2-methyl-6-bromo-2-hexene (1.0 equiv, e.g., 5.0 g, 28.2 mmol).

  • Reagent A: Diethylzinc (

    
    ), 1.0 M solution in hexanes (1.1 - 1.5 equiv).
    
  • Reagent B: Diiodomethane (

    
    ), ReagentPlus 99% (2.2 - 3.0 equiv).
    
  • Solvent: Dichloromethane (DCM), anhydrous (dried over

    
     or via solvent system).
    
  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
Step-by-Step Procedure:
  • System Preparation:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

    • Cool the flask to room temperature under a stream of dry nitrogen.

  • Solvent & Substrate Loading:

    • Charge the flask with 2-methyl-6-bromo-2-hexene (5.0 g, 28.2 mmol) and anhydrous DCM (60 mL, ~0.5 M concentration).

    • Cool the solution to -10°C to 0°C using an ice/salt bath.

  • Carbenoid Generation (The Critical Step):

    • Note: The order of addition is debated, but adding

      
       first, followed by 
      
      
      
      , is standard for the Furukawa method to form the active species in the presence of the alkene.
    • Via syringe, slowly add Diethylzinc (1.0 M in hexanes) (31.0 mL, 31.0 mmol, 1.1 equiv) dropwise over 15 minutes. Maintain temperature < 0°C.

    • Observation: The solution may fume slightly if any trace moisture is present. Ensure the needle tip is submerged or the headspace is well-purged.

    • Immediately following

      
      , add Diiodomethane  (16.6 g, 5.0 mL, 62.0 mmol, 2.2 equiv) dropwise via syringe over 20 minutes.
      
    • Reaction: A white precipitate (ZnI2) may begin to form, and the solution may become milky.

  • Reaction Phase:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) naturally.

    • Stir vigorously for 4 to 12 hours .

    • Monitoring: Monitor by TLC (Hexanes/EtOAc 95:5) or GC-MS.[1] Look for the disappearance of the starting material peak (

      
      ) and the appearance of the product (
      
      
      
      , often stains differently with
      
      
      ; the alkene stains brown rapidly, the cyclopropane stains slower or not at all).
  • Quenching (Exothermic):

    • Cool the mixture back to 0°C .

    • Slowly add saturated aqueous

      
       (50 mL) dropwise.
      
    • Caution: Vigorous gas evolution (ethane/methane) will occur. Ensure good ventilation.

  • Workup:

    • Transfer the biphasic mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash the combined organics with:

      • 10% aqueous

        
         (to solubilize zinc salts).
        
      • Saturated

        
         (to neutralize acid).
        
      • Brine.[1][2]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is typically >90% pure.

    • Purify via Vacuum Distillation (bp approx. 80-90°C at 2 mmHg) or Flash Column Chromatography (100% Hexanes) to remove traces of iodine/zinc residues.

Analytical Validation

Upon isolation, the product must be validated against the following criteria:

MetricExpected ValueNotes
Yield 85 - 95%High efficiency expected.
Appearance Colorless oilYellowing indicates iodine contamination.

NMR (Alkene)
Absent The triplet at

5.1 ppm (vinyl proton) must be gone.

NMR (Ring)

0.2 - 0.6 ppm
Distinctive high-field multiplets for cyclopropane

and CH.

NMR (Methyls)
Two singlets/overlapThe gem-dimethyls will shift slightly upfield compared to the alkene.
GC-MS

= 218/220
Characteristic 1:1 bromine isotope pattern.

Mechanistic Check: The reaction is stereospecific. Since the starting material is planar and achiral (at the alkene), the product 1-bromo-3-(2,2-dimethylcyclopropyl)propane is produced as a racemic mixture of enantiomers. The relative stereochemistry (cis/trans relationships of the original chain) is preserved, but here the "cis/trans" distinction refers to the relationship between the H and the alkyl chain on the ring, which is fixed by the ring formation.

Troubleshooting & Optimization

  • Incomplete Conversion: If starting material remains after 12 hours, add an additional 0.5 equiv of

    
     and 1.0 equiv of 
    
    
    
    . Trisubstituted alkenes can be sluggish if the zinc reagent degrades.
  • Stalled Reaction: Ensure the DCM is strictly anhydrous. Water destroys the zinc carbenoid instantly.

  • Pink/Red Color: Indicates free iodine (

    
    ). Wash the organic layer with 10% 
    
    
    
    (sodium thiosulfate) during workup.
  • Alternative Method: If the substrate is sensitive to Lewis acids (rare for this specific bromide), consider the Charette modification using a substituted phenol or phosphoric acid to modulate the zinc reactivity, though the standard Furukawa is usually sufficient here.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes.[3] Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[4] Tetrahedron, 24(1), 53–58. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[4][5][6] Organic Reactions, 58, 1–415. Link

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions.[3][4][6][7][8][9][10] Chemical Reviews, 103(4), 977–1050. Link

Sources

Method

Nucleophilic substitution reactions of bromomethyl cyclopropanes

An In-Depth Guide to the Nucleophilic Substitution Reactions of Bromomethyl Cyclopropanes For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Reactivity of a Prized Moiety The cyclopr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Nucleophilic Substitution Reactions of Bromomethyl Cyclopropanes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of a Prized Moiety

The cyclopropylmethyl group is a highly valued structural motif in modern medicinal chemistry, appearing in numerous preclinical and clinical drug molecules.[1][2][3] Its incorporation can significantly enhance a compound's pharmacological profile by improving metabolic stability, increasing potency, altering lipophilicity, and providing conformational rigidity.[1][4] Bromomethyl cyclopropane serves as a primary and versatile starting material for introducing this moiety, making a thorough understanding of its reactivity essential for synthetic and medicinal chemists.

This guide provides a detailed exploration of the nucleophilic substitution reactions of bromomethyl cyclopropanes. Unlike simple primary alkyl halides, the reactivity of this system is profoundly influenced by the unique electronic properties of the adjacent cyclopropane ring. The strained C-C bonds, often described as "bent bonds" or Walsh orbitals, possess significant π-character, allowing them to interact with and stabilize adjacent electron-deficient centers.[5][6] This interaction leads to a fascinating mechanistic dichotomy, where reactions can proceed through classical Sₙ2 pathways, or via Sₙ1 mechanisms involving an exceptionally stable carbocation, often with neighboring group participation. Understanding and controlling these pathways is paramount for achieving desired synthetic outcomes.

Mechanistic Crossroads: Sₙ1, Sₙ2, and Neighboring Group Participation

The choice of reaction conditions—nucleophile strength, solvent polarity, and temperature—dictates which mechanistic pathway predominates, leading to vastly different product profiles.

The Sₙ1 Pathway and the Extraordinarily Stable Cyclopropylmethyl Carbocation

Under solvolytic or weakly nucleophilic conditions, the reaction of bromomethyl cyclopropane proceeds through a carbocation intermediate. The cyclopropylmethyl carbocation exhibits remarkable stability, surpassing that of a simple secondary carbocation and often rivaling or exceeding that of the benzyl carbocation.[5] This enhanced stability is not due to hyperconjugation alone but arises from a unique electronic delocalization where the sigma (σ) electrons of the cyclopropane ring's Walsh orbitals overlap with the vacant p-orbital of the cationic carbon.[5][7] This phenomenon, often termed "dancing resonance," effectively spreads the positive charge across the ring system, leading to a non-classical, bridged carbocation structure.[5]

The direct consequence of this stability is a dramatically accelerated rate of solvolysis.[7] However, this carbocation is also prone to rearrangement. The delocalized positive charge can lead to the formation of a mixture of products, including not only the desired cyclopropylmethyl derivatives but also cyclobutanol and homoallylic alcohol (but-3-en-1-ol) products.[8][9]

Caption: Orbital overlap and resonance forms stabilizing the cyclopropylmethyl cation.

Table 1: Comparative Stability of Carbocations This table summarizes key data comparing the stability of the cyclopropylmethyl carbocation to other common carbocation benchmarks. Data is compiled from experimental and computational studies.[7]

ParameterCyclopropylmethyl Carbocationtert-Butyl CarbocationBenzyl Carbocation
Gas-Phase Heat of Formation (kcal/mol) ~196167 - 171211 - 213
Relative Solvolysis Rate of Tosylates Very FastFastModerate
The Sₙ2 Pathway: Direct Displacement

For preparative synthesis where a single, unrearranged product is desired, conditions favoring a direct Sₙ2 displacement are required. This mechanism involves a one-step, concerted process where the nucleophile attacks the electrophilic carbon simultaneously as the bromide leaving group departs.[10][11]

To favor the Sₙ2 pathway, the following conditions are crucial:

  • Strong Nucleophile: Use of a potent nucleophile (e.g., azide, cyanide, alkoxides, thiolates) in a sufficiently high concentration.

  • Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity.[12][13]

  • Controlled Temperature: Lower to moderate temperatures can help suppress the competing Sₙ1 pathway and potential side reactions.

A key feature of the Sₙ2 reaction is the predictable stereochemistry; the reaction proceeds with a complete inversion of configuration at the electrophilic carbon.[14][15]

Caption: General workflow for an Sₙ2 reaction on bromomethyl cyclopropane.

Neighboring Group Participation (NGP)

The cyclopropyl group itself can act as an internal nucleophile in a process known as neighboring group participation (NGP) or anchimeric assistance.[8][16][17] In this mechanism, the C-C bond electrons of the cyclopropane ring attack the electrophilic carbon from the backside as the leaving group departs. This forms a high-energy, bridged bicyclobutonium intermediate.[18] An external nucleophile then attacks this intermediate, opening the bridged structure.

NGP has two critical consequences:

  • Rate Acceleration: The intramolecular attack is often faster than a direct attack by an external nucleophile, leading to significant rate enhancement.[8][9]

  • Retention of Stereochemistry: The mechanism involves two successive Sₙ2-like steps (intramolecular attack followed by external attack), each causing an inversion of configuration. The net result of this double inversion is an overall retention of the original stereochemistry.[16]

NGP_Mechanism cluster_ngp Neighboring Group Participation (NGP) Pathway Start Substrate (R-configuration) Intermediate Bicyclobutonium Ion (Bridged Intermediate) Start->Intermediate Intramolecular Attack (1st Inversion) Product Product (R-configuration) Intermediate->Product External Nucleophile Attack (2nd Inversion) Result Net Result: Retention of Stereochemistry

Caption: NGP leads to a net retention of stereochemistry via a double inversion.

Application Notes and Synthetic Protocols

The following protocols provide detailed, field-proven methodologies for common nucleophilic substitution reactions on bromomethyl cyclopropane.

General Considerations for Experimental Setup
  • Reagents: Use high-purity bromomethyl cyclopropane and anhydrous solvents to prevent unwanted side reactions. Bromomethyl cyclopropane can be synthesized from cyclopropylmethanol.[19]

  • Inert Atmosphere: Many nucleophiles (especially those generated with strong bases like NaH) are sensitive to air and moisture. Conducting reactions under an inert atmosphere (Nitrogen or Argon) is highly recommended.[13]

  • Monitoring: Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to ensure complete consumption of the starting material.

Protocol 1: Sₙ2 Synthesis of (Azidomethyl)cyclopropane

The introduction of an azide group provides a versatile chemical handle for further transformations, such as "click" chemistry via the Staudinger ligation or reduction to a primary amine. This protocol outlines a typical Sₙ2 reaction.

Materials:

  • Bromomethyl cyclopropane (1.0 eq)

  • Sodium azide (NaN₃, 1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in anhydrous DMF.

  • To this stirring solution, add bromomethyl cyclopropane dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction by TLC until the starting bromide is fully consumed (typically 12-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol1_Workflow A 1. Dissolve NaN₃ in DMF B 2. Add Bromomethyl Cyclopropane A->B C 3. Heat to 60-80 °C B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temp D->E F 6. Quench with Water & Extract E->F G 7. Wash with Brine F->G H 8. Dry & Concentrate G->H I 9. Purify (Chromatography) H->I

Caption: Workflow for the synthesis of (azidomethyl)cyclopropane.

Protocol 2: Sₙ2 Synthesis of Cyclopropylmethyl Methyl Ether

This protocol describes a classic Williamson ether synthesis, a robust method for forming ethers via an Sₙ2 mechanism.

Materials:

  • Methanol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Bromomethyl cyclopropane (1.2 eq)

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF.

  • Carefully add the sodium hydride dispersion to the THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add methanol dropwise to the NaH suspension. (Caution: Hydrogen gas is evolved).

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium methoxide.

  • Re-cool the mixture to 0 °C and add bromomethyl cyclopropane dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by slowly adding water.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate by distillation to obtain the ether product.[13]

The Cyclopropylmethyl Moiety in Drug Development

The strategic inclusion of the cyclopropylmethyl group is a well-established tactic in drug design to overcome common developmental hurdles. Its unique stereoelectronic properties confer several advantages.[1][2]

Table 2: Advantages of the Cyclopropylmethyl Group in Medicinal Chemistry

PropertyAdvantageRationale
Metabolic Stability Reduces susceptibility to oxidative metabolism (e.g., by CYP450 enzymes).The C-H bonds of the cyclopropane ring are stronger and less accessible than those in aliphatic chains, hindering enzymatic oxidation.[1][2]
Potency & Binding Can enhance binding affinity to biological targets.The rigid structure of the ring restricts the conformation of the molecule, which can lead to a more favorable, lower-entropy binding to a receptor.[1]
Physicochemical Profile Modulates lipophilicity and pKa.The cyclopropyl group is more lipophilic than a methyl group but less than a tert-butyl group, allowing for fine-tuning of a drug's solubility and permeability.[4]
Reduced Off-Target Effects Can improve selectivity for the intended target.By locking the conformation, interactions with unintended off-targets may be reduced.[1]

Conclusion

The nucleophilic substitution reactions of bromomethyl cyclopropanes are governed by a delicate balance between Sₙ1, Sₙ2, and NGP pathways. The exceptional stability of the cyclopropylmethyl carbocation makes Sₙ1 processes and rearrangements highly accessible, while the use of strong nucleophiles in polar aprotic solvents can effectively promote the desired Sₙ2 pathway for clean, predictable synthesis. A deep understanding of these competing mechanisms, supported by careful selection of reaction conditions, is critical for any researcher or drug development professional seeking to leverage the significant advantages of the cyclopropylmethyl moiety in the design of novel chemical entities.

References

  • Unraveling Carbocation Stability: A Computational and Experimental Comparison of the Cyclopropylmethyl Cation. Benchchem.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of (8-Bromooctyl)cyclopropane. Benchchem.
  • Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers. PMC.
  • An In-depth Technical Guide to the Stability of the Cyclopropylmethyl Carbocation. Benchchem.
  • Problem Statement Solvolysis of bromomethylcyclopentane in methanol give.. Filo.
  • Neighbouring group participation. Wikipedia.
  • Application Notes and Protocols for Substitution Reactions of (Chloromethyl)cyclopropane. Benchchem.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications.
  • Neighbouring Group Participation: Key Concepts, Mechanism & Examples. Vedantu.
  • Cyclopropyl Methyl Cation | PDF | Chemical Bond | Ion. Scribd.
  • The Chemistry of Cyclopropylmethanol: Applications in Synthesis.
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. ResearchGate.
  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs | Request PDF. ResearchGate.
  • Intro to Substitution Reactions: Crash Course Organic Chemistry #20. YouTube.
  • Cyclopropyl as a Neighboring group. YouTube.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP).
  • BSc Chemistry. e-PG Pathshala.
  • Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts.
  • Stereochemistry in Substitutions. Oregon State University.
  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. Google Patents.
  • 6.7: Stereochemistry of the SN2 Reaction. Chemistry LibreTexts.
  • Chapter 8 - Part 4 - Stereochemistry of Substitution Reactions. YouTube.

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Application

Application Note: Advanced Methodologies in the Ring-Opening Reactions of 1,1-Disubstituted Cyclopropanes

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The cyclopropane ring is a highly strained structural...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The cyclopropane ring is a highly strained structural motif, possessing approximately 27.6 kcal/mol of strain energy [1]. In drug discovery, the controlled ring-opening of 1,1-disubstituted cyclopropanes serves as a powerful strategic tool to access heavily substituted, sp³-rich aliphatic chains and 1,3-difunctionalized motifs. These structures are highly sought after for modulating pharmacokinetic properties, such as lipophilicity and metabolic stability.

This application note details two primary mechanistic paradigms for the ring-opening of 1,1-disubstituted cyclopropanes: Electrophilic Activation and Donor-Acceptor (D-A) Polarization . By understanding the causality behind reagent selection and reaction conditions, researchers can predictably synthesize complex 1,3-difluoroalkanes, 1,3-aminoalcohols, and functionalized heterocycles.

Mechanistic Paradigms: The "Why" Behind the Reactions

The reactivity of 1,1-disubstituted cyclopropanes is governed by how the inherent ring strain is harnessed and directed.

A. Electrophilic Activation

In the absence of strong electron-withdrawing groups, 1,1-disubstituted cyclopropanes can act as nucleophiles. When exposed to highly electrophilic species—such as hypervalent iodine(III) reagents activated by silver salts—the cyclopropane undergoes electrophilic attack. The regioselectivity is driven by the stabilization of the resulting carbocation at the most substituted carbon, which is subsequently trapped by a nucleophile (e.g., fluoride) [2].

B. Donor-Acceptor (D-A) Polarization

When the cyclopropane is substituted with a strong electron-withdrawing group (e.g., a 1,1-diester) and a vicinal electron-donating group, the C–C bond becomes highly polarized. The addition of a Lewis acid coordinates to the acceptor moiety, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO). This electronic "pull," combined with the "push" from the donor, facilitates heterolytic ring cleavage upon the introduction of mild nucleophiles like amines or thiols [3].

Mechanism cluster_E Electrophilic Ring-Opening cluster_DA Donor-Acceptor (D-A) Activation Start 1,1-Disubstituted Cyclopropane E_Act Electrophilic Attack (I(III) Reagents) Start->E_Act LA Lewis Acid Coordination (Lowers LUMO) Start->LA Carbo Carbocation Intermediate E_Act->Carbo Nuc1 Nucleophilic Trapping (F⁻, OH⁻) Carbo->Nuc1 Zwit Zwitterionic Intermediate LA->Zwit Nuc2 Nucleophilic Addition (Amines, Thiols) Zwit->Nuc2

Mechanistic divergence of 1,1-disubstituted cyclopropanes via electrophilic and D-A pathways.

Experimental Protocols & Methodologies

Protocol S1 1. Substrate Preparation S2 2. Catalyst Activation S1->S2 S3 3. Reagent Addition S2->S3 S4 4. Controlled Stirring S3->S4 S5 5. Quench & Extraction S4->S5 S6 6. Purification S5->S6

Standard self-validating experimental workflow for cyclopropane ring-opening protocols.

Protocol A: 1,3-Difluorination via Electrophilic Activation

Objective: Synthesize 1,3-difluoroalkanes from 1,1-disubstituted cyclopropanes. Causality & Design: The addition of


 is highly causal; 

acts as a halide/ligand abstractor from the fluoro-benziodoxol reagent, generating a highly reactive, electrophilic iodonium species. The choice of a non-coordinating counterion (

) prevents competitive trapping, ensuring high fluorination selectivity [2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 1,1-disubstituted cyclopropane (0.5 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Catalyst Activation: Add

    
     (0.55 mmol, 1.1 equiv.) in one portion. Self-Validation Check: The solution should remain clear; any immediate black precipitate indicates moisture contamination and premature silver reduction.
    
  • Reagent Introduction: Slowly add the fluoro-benziodoxol reagent (1.1 mmol, 2.2 equiv.) at 0 °C. The low temperature controls the initial exothermic electrophilic attack.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20 °C) for 2–4 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the non-polar cyclopropane spot confirms complete iodonium formation and subsequent ring-opening.

  • Quench: Quench the reaction by adding saturated aqueous

    
     (5 mL) and saturated aqueous 
    
    
    
    (5 mL) to neutralize residual iodine species.
  • Extraction & Purification: Extract the aqueous layer with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the 1,3-difluoro product.
    
Protocol B: Nucleophilic Thiolation of D-A Cyclopropanes

Objective: Synthesize


-thiolated malonic diesters via Lewis acid-catalyzed ring-opening.
Causality & Design:  The 1,1-diester acts as a powerful electron acceptor. Coordination of a Cu(II) or Yb(III) catalyst to the carbonyl oxygens weakens the adjacent C–C bond. Using DMSO as a solvent is critical, as it stabilizes the zwitterionic intermediate and facilitates charge-transfer complexes during thiolate attack [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the donor-acceptor cyclopropane (1,1-cyclopropanediester, 0.5 mmol) in anhydrous DMSO (3.0 mL) in a sealed tube.

  • Reagent Introduction: Add the sulfur surrogate (e.g., potassium ethyl xanthate, 0.6 mmol, 1.2 equiv.).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g.,

    
    , 10 mol%). Self-Validation Check: A distinct color change (often to deep green/blue) indicates successful catalyst-substrate coordination.
    
  • Reaction: Stir the mixture at 80 °C for 6 hours. Self-Validation Check: TLC monitoring should show the emergence of a highly UV-active, more polar spot corresponding to the open-chain thiolated product.

  • Quench & Extraction: Cool to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 × 10 mL). Wash the organic layer with brine to remove residual DMSO.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    

Quantitative Data Summary

The following table summarizes the expected yields and conditions for various ring-opening functionalizations based on the substrate class and activation mode.

Substrate ClassActivation ModeReagents / CatalystTypical YieldTarget Motif
1,1-Dialkyl cyclopropanes ElectrophilicFluoro-benziodoxol,

65–75%1,3-Difluoroalkanes
1-Aryl-1-alkyl cyclopropanes ElectrophilicAcetoxy-benziodoxol,

70–82%1-Fluoro-3-acetoxyalkanes
D-A Cyclopropanes (1,1-diester) Lewis Acid / NucleophilicCu-catalyst, Xanthate, DMSO75–88%

-Thiolated malonic diesters
Phenolic D-A Cyclopropanes Base-Mediated (Deprotonation)Base, Sulfur Ylides80–92%2,3-Dihydrobenzofurans

References

  • A new activating mode of donor–acceptor cyclopropane: the tug-of-war between strain and aromaticity, transient generation of quinone methides and their reactions with C-nucleophiles. ChemRxiv, 2024. URL:[Link]

  • Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination. Chemical Science, 2017, 8, 1056-1061. URL:[Link]

  • Domino Synthesis of Thioflavones and Thioflavothiones by Regioselective Ring Opening of Donor-Acceptor Cyclopropane Using In-Situ-Generated Thiolate Anions. Organic Letters, 2019, 21, 6648-6652. URL:[Link]

Sources

Method

The Strategic Integration of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane in Modern Drug Discovery

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Cyclopropane Moiety as a Privileged Scaffold in Medicinal Chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Cyclopropane Moiety as a Privileged Scaffold in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, has emerged from a structural curiosity to a cornerstone of modern medicinal chemistry.[1] Its inherent ring strain and unique electronic properties bestow upon it the ability to significantly enhance the pharmacological profile of drug candidates.[2] The incorporation of a cyclopropane moiety can lead to improved metabolic stability, increased potency, and enhanced binding affinity to biological targets.[1][3] Furthermore, the rigid and three-dimensional nature of the cyclopropyl group can act as a conformational constraint, locking a molecule into its bioactive conformation and providing novel vectors for exploring chemical space.[2][4] This guide provides an in-depth exploration of the synthesis and potential applications of a novel building block, 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane, for the development of next-generation therapeutics.

The strategic introduction of a cyclopropane ring can address several challenges encountered during drug discovery, including:

  • Enhanced Metabolic Stability: The robust carbon-carbon bonds of the cyclopropane ring are less susceptible to metabolic degradation by cytochrome P450 enzymes.[1][3]

  • Improved Potency and Selectivity: The rigid nature of the cyclopropane ring can pre-organize a molecule into a conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity.[1][3]

  • Modulation of Physicochemical Properties: Cyclopropane rings can influence a molecule's lipophilicity and aqueous solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

  • Novelty and Intellectual Property: The incorporation of a cyclopropane moiety can generate novel chemical entities with unique pharmacological profiles, providing a strong basis for intellectual property claims.[1][5]

The Promise of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane: A Novel Building Block

While not yet extensively documented in the literature, 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane represents a promising, yet-to-be-explored building block for medicinal chemists. The presence of the reactive bromomethyl group provides a handle for further chemical elaboration, allowing for its incorporation into a wide range of molecular scaffolds.[7] The 3-methylbutyl (isopentyl) substituent offers a lipophilic side chain that can be strategically employed to probe hydrophobic pockets within a target protein, potentially enhancing binding affinity and selectivity.

This document outlines a proposed synthetic protocol for 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane and explores its potential applications in the design of novel therapeutics, drawing upon established principles of cyclopropane chemistry in drug discovery.

Proposed Synthesis of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane

The synthesis of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane can be envisioned through a multi-step sequence, culminating in a cyclopropanation reaction. A plausible synthetic route is detailed below.

Synthetic Workflow Diagram

G A Isovaleraldehyde B Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane A->B 1. PPh3=CHCO2Et 2. Toluene, reflux C Ethyl 4-methyl-2-pentenoate B->C D Simmons-Smith Cyclopropanation C->D CH2I2, Zn-Cu couple Diethyl ether E Ethyl 1-(3-methylbutyl)cyclopropane-1-carboxylate D->E F Reduction with LiAlH4 E->F 1. LiAlH4 2. Diethyl ether, 0 °C to rt G (1-(3-methylbutyl)cyclopropyl)methanol F->G H Bromination with PBr3 G->H PBr3, Pyridine Diethyl ether, 0 °C I 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane H->I

Caption: Proposed synthetic workflow for 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-methyl-2-pentenoate (C)

  • To a stirred solution of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene, add isovaleraldehyde (1.0 eq) dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford ethyl 4-methyl-2-pentenoate.

Step 2: Synthesis of Ethyl 1-(3-methylbutyl)cyclopropane-1-carboxylate (E)

  • To a stirred suspension of zinc-copper couple (2.2 eq) in anhydrous diethyl ether, add diiodomethane (2.2 eq) dropwise at room temperature under an inert atmosphere.

  • After the initial exotherm subsides, add a solution of ethyl 4-methyl-2-pentenoate (1.0 eq) in diethyl ether dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield ethyl 1-(3-methylbutyl)cyclopropane-1-carboxylate.

Step 3: Synthesis of (1-(3-methylbutyl)cyclopropyl)methanol (G)

  • To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether at 0 °C, add a solution of ethyl 1-(3-methylbutyl)cyclopropane-1-carboxylate (1.0 eq) in diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain (1-(3-methylbutyl)cyclopropyl)methanol, which can be used in the next step without further purification.

Step 4: Synthesis of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane (I)

  • To a stirred solution of (1-(3-methylbutyl)cyclopropyl)methanol (1.0 eq) and pyridine (0.1 eq) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane.

Potential Applications in Medicinal Chemistry

The unique structural features of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane make it a versatile building block for the synthesis of a variety of potential therapeutic agents.

As a Bioisosteric Replacement

The cyclopropane ring can serve as a bioisostere for various functional groups, such as gem-dimethyl groups or alkenes.[6][8] This substitution can lead to improved metabolic stability and enhanced binding affinity. The 1-(3-methylbutyl)cyclopropylmethyl moiety can be incorporated into lead compounds to replace more metabolically labile groups, potentially improving their pharmacokinetic profiles.

Synthesis of Novel Cyclopropylmethylamines

Cyclopropylmethylamines are a key structural motif in a number of biologically active compounds, including antidepressants and selective serotonin reuptake inhibitors (SSRIs).[9][10] 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane can be readily converted to the corresponding amine by reaction with a suitable nitrogen nucleophile. The resulting 1-(aminomethyl)-1-(3-methylbutyl)cyclopropane can then be incorporated into various scaffolds to explore its potential as a novel therapeutic agent.

Logical Workflow for Amine Synthesis and Incorporation

G A 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane B Nucleophilic Substitution with Primary/Secondary Amine A->B R1R2NH, Base Solvent C 1-(Aminomethyl)-1-(3-methylbutyl)cyclopropane Derivative B->C D Coupling to Bioactive Scaffold (e.g., Heterocycle) C->D Various coupling chemistries E Novel Drug Candidate D->E

Caption: General workflow for synthesizing and utilizing cyclopropylmethylamine derivatives.

Development of Novel Enzyme Inhibitors

The rigid cyclopropane scaffold can be used to design inhibitors that lock into the active site of an enzyme with high affinity.[11][12] The 3-methylbutyl group can be targeted towards hydrophobic pockets in the enzyme's active site, while the rest of the molecule can be designed to interact with other key residues.

Data Summary and Physicochemical Properties

While experimental data for the target molecule is not available, predicted physicochemical properties can guide its application in drug design.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 205.13 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP ~3.5Indicates moderate lipophilicity, which can be favorable for membrane permeability.
Hydrogen Bond Donors 0Can contribute to good membrane permeability.
Hydrogen Bond Acceptors 0Can contribute to good membrane permeability.
Rotatable Bonds 3Low number of rotatable bonds suggests a conformationally restricted molecule, which can be advantageous for binding affinity.

Conclusion

1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane represents a novel and promising building block for medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The unique combination of a reactive bromomethyl group, a rigid cyclopropane core, and a lipophilic side chain provides medicinal chemists with a versatile tool to design and synthesize the next generation of therapeutic agents with improved pharmacological profiles. The exploration of this and other novel cyclopropane-containing building blocks will undoubtedly continue to enrich the field of drug discovery.

References

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]

  • Bajaj, P., Sreenilayam, G., Tyagi, V., & Fasan, R. (2016). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Angewandte Chemie International Edition, 55(50), 15603-15607. [Link]

  • Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4053. [Link]

  • Bajaj, P., Sreenilayam, G., Tyagi, V., & Fasan, R. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. University of Rochester. [Link]

  • Nelson, A., et al. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 24(59), 15848-15855. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

  • Chemspace. Bioisosteric Replacements. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Boteju, L. W., et al. (1992). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of Medicinal Chemistry, 35(23), 4405-4414. [Link]

  • Wipf, P., & Wang, X. (2004). Convergent Approach to (E)-Alkene and Cyclopropane Peptide Isosteres. Organic Letters, 6(24), 4479-4482. [Link]

  • Chan, K. S. L., et al. (2012). Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. Journal of the American Chemical Society, 134(38), 15790-15793. [Link]

  • Zhuang, Z., & Yu, J. Q. (2020). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 142(28), 12015-12019. [Link]

  • Argent, S. P., et al. (2021). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. ChemRxiv. [Link]

  • Mattson, R. J., et al. (2005). Conformationally restricted homotryptamines. 2. Indole cyclopropylmethylamines as selective serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 48(19), 6035-6047. [Link]

  • Google Patents. Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Zhuang, Z., & Yu, J. Q. (2021). Catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines. ChemRxiv. [Link]

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Application

Application Note: Simmons-Smith Reaction Protocol for Isopentyl Derivatives

Introduction: The Strategic Value of Cyclopropanation The Simmons-Smith reaction is a cornerstone of modern organic synthesis, providing a reliable and stereospecific method for the conversion of alkenes into cyclopropan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Cyclopropanation

The Simmons-Smith reaction is a cornerstone of modern organic synthesis, providing a reliable and stereospecific method for the conversion of alkenes into cyclopropanes.[1][2] Discovered in 1958 by Howard E. Simmons, Jr. and Ronald D. Smith, this reaction utilizes an organozinc carbenoid, typically generated from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)), to deliver a methylene (CH₂) group across a double bond.[3][4] Its significance lies in its stereospecificity; the configuration of the starting alkene is preserved in the cyclopropane product, making it a powerful tool for controlling molecular architecture.[3][5]

The cyclopropane motif is a privileged structural unit found in numerous biologically active natural products, including terpenoids, alkaloids, and polyketides.[1][2] In drug development, the incorporation of a cyclopropane ring can introduce conformational rigidity, enhance metabolic stability, and modulate biological activity. Isopentyl groups (isobutylcarbinyl) are also prevalent in nature, particularly in terpenes and steroids. The cyclopropanation of isopentyl-containing alkenes, therefore, represents a key strategic step in the synthesis of complex molecular targets and novel pharmaceutical agents.[6] This guide provides a detailed protocol for the Simmons-Smith cyclopropanation of isopentyl derivatives, grounded in mechanistic understanding and field-proven insights.

The Reaction Mechanism: A Concerted Methylene Transfer

The efficacy of the Simmons-Smith reaction stems from the in-situ formation of a reactive carbenoid species, iodomethylzinc iodide (ICH₂ZnI). This is not a free carbene; rather, it is a metal-complexed reagent that exhibits controlled reactivity.[7]

The mechanism proceeds via two main stages:

  • Carbenoid Formation: Metallic zinc inserts into the carbon-iodine bond of diiodomethane to form the active Simmons-Smith reagent.[8] The use of a zinc-copper couple accelerates this process.[9]

  • Cycloaddition: The organozinc carbenoid coordinates to the alkene. The reaction is believed to proceed through a concerted, "butterfly-shaped" transition state where the methylene group is transferred to the alkene face simultaneously as the two new carbon-carbon bonds are formed and zinc iodide is eliminated.[1][10] This concerted pathway ensures that the stereochemistry of the alkene is faithfully translated to the cyclopropane product.[5][11]

Caption: Reaction mechanism of the Simmons-Smith reaction.

Experimental Design & Key Parameters

The success of the Simmons-Smith reaction on isopentyl derivatives, such as 4-methyl-1-pentene, depends on careful control of reagents and conditions.

Reagent Selection & Modifications
  • Classic Simmons-Smith Reagent (Zn(Cu) and CH₂I₂): This is the traditional and most cost-effective method. The zinc must be activated, typically by forming a couple with copper, to ensure reactivity.[9]

  • Furukawa Modification (Et₂Zn and CH₂I₂): The use of diethylzinc (Et₂Zn) in place of the Zn(Cu) couple often results in a more reactive system, higher yields, and better reproducibility.[3][12] This method is particularly effective for less reactive or sterically hindered alkenes.[2] It should be noted that Et₂Zn is pyrophoric and requires careful handling under an inert atmosphere.

  • Solvent: The choice of solvent is critical. The reaction rate tends to decrease as the basicity of the solvent increases.[1] Anhydrous ethereal solvents like diethyl ether (Et₂O) or dichloromethane (DCM) are most commonly employed.

Quantitative Data & Reaction Parameters

The following table summarizes typical conditions for the cyclopropanation of a generic isopentyl-substituted alkene.

ParameterClassic Zn(Cu) MethodFurukawa (Et₂Zn) MethodRationale & Comments
Alkene 1.0 eq1.0 eqThe limiting reagent.
CH₂I₂ 1.5 - 2.0 eq1.5 - 2.0 eqExcess is used to ensure complete carbenoid formation.
Zn(Cu) Couple 2.0 - 3.0 eqN/AA sufficient excess of activated zinc is crucial for driving the reaction.
Et₂Zn N/A1.5 - 2.0 eqPyrophoric; handle with extreme care under inert gas.
Solvent Anhydrous Et₂O or DCMAnhydrous DCMSolvent must be rigorously dried to prevent quenching the organozinc reagent.
Temperature 0 °C to RT (or reflux)-10 °C to 0 °C, then RTThe Furukawa method is often more exothermic and requires initial cooling.[1]
Reaction Time 12 - 24 hours4 - 12 hoursMonitor by TLC or GC for consumption of starting material.
Typical Yield 60 - 85%75 - 95%Yields are substrate-dependent.

Detailed Step-by-Step Protocol (Classic Method)

This protocol describes the preparation of an isopentyl cyclopropane derivative using the classic zinc-copper couple method. All operations must be performed in flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

Part A: Preparation of the Zinc-Copper Couple

Causality: Raw zinc dust is often coated with an inactive oxide layer. Activating it as a zinc-copper couple creates a galvanic cell on the metal surface, which dramatically increases its reactivity for the oxidative insertion into the C-I bond of diiodomethane.[10]

  • To a flask containing zinc dust (2.5 eq), add a 1 M solution of HCl and swirl for 60 seconds to etch the surface.

  • Decant the HCl solution and wash the zinc sequentially with deionized water (x2), acetone (x2), and diethyl ether (x2).

  • Add a 5% aqueous solution of copper(II) acetate monohydrate. Swirl the mixture until the blue color of the solution fades, indicating deposition of copper onto the zinc surface.

  • Decant the solution and wash the resulting greyish-black solid (the Zn(Cu) couple) with diethyl ether (x3).

  • Dry the activated couple under high vacuum for at least 2 hours. The couple should be used immediately for best results.[6]

Part B: Cyclopropanation Reaction
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the freshly prepared Zn(Cu) couple (2.5 eq).

  • Reagent Addition: Add anhydrous diethyl ether via cannula. To this suspension, add the isopentyl-containing alkene (1.0 eq).

  • Initiation: Prepare a solution of diiodomethane (1.8 eq) in anhydrous diethyl ether. Add a small portion (~10%) of this solution to the stirred suspension. The reaction mixture may need to be gently heated (e.g., with a heat gun) to initiate the reaction, which is often indicated by the formation of bubbles or a gentle reflux.

  • Reaction: Once initiated, add the remaining diiodomethane solution dropwise via an addition funnel over 30-60 minutes to maintain a gentle reflux.

  • Monitoring: After the addition is complete, continue to stir the reaction at room temperature or gentle reflux. Monitor the disappearance of the starting alkene by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to dissolve the zinc salts and neutralize any remaining active reagent.[10][13]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure isopentyl-cyclopropane derivative.

Sources

Method

Application Note: Advanced Functionalization Strategies for 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane in Drug Discovery

Executive Summary In modern drug discovery, escaping "flatland" by incorporating sp3-rich, conformationally restricted motifs is a proven strategy to improve metabolic stability, solubility, and target specificity. 1-(Br...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, escaping "flatland" by incorporating sp3-rich, conformationally restricted motifs is a proven strategy to improve metabolic stability, solubility, and target specificity. 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane is a highly specialized, bifunctional building block. It features a lipophilic 3-methylbutyl (isopentyl) tail for engaging deep hydrophobic pockets, coupled with a cyclopropane ring that restricts the conformational flexibility of the adjacent functional groups.

However, functionalizing this molecule presents two distinct chemical challenges: the neopentyl-like steric hindrance of the primary bromide, and the propensity of the cyclopropylmethyl radical to undergo ultra-fast ring-opening during transition-metal catalysis. This application note provides drug development professionals with field-proven, self-validating protocols to successfully functionalize this substrate while maintaining complete control over the integrity of the cyclopropane ring.

Physicochemical Profiling & Reactivity Rationale

Understanding the intrinsic reactivity of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane is critical for designing successful synthetic routes. The quaternary C1 carbon of the cyclopropane ring creates a highly congested steric environment, significantly raising the activation energy for standard


 nucleophilic attacks.

Furthermore, in single-electron transfer (SET) reactions (such as Nickel-catalyzed cross-coupling), the intermediate generated is a cyclopropylmethyl radical . This intermediate is a well-documented "radical clock" that rapidly rearranges to a homoallylic radical (ring-opening) with a rate constant of


.
Table 1: Physicochemical & Reactivity Profile
ParameterValue / CharacteristicImpact on Synthesis
Molecular Formula C9H17BrHighly lipophilic; requires non-polar or moderately polar aprotic solvents.
Steric Environment Neopentyl-like primary bromideRetards direct

reactions; requires nucleophilic catalysis (e.g., Finkelstein).
Radical Dynamics Cyclopropylmethyl radical intermediateProne to rapid ring-opening (

); requires highly optimized transition-metal ligands to outcompete rearrangement.
1H NMR Signatures 0.2–0.8 ppm (cyclopropane protons)Provides a built-in self-validating system to monitor ring integrity during reactions.

Experimental Workflows & Protocols

Protocol A: Direct Nucleophilic Substitution (Azidation via in situ Finkelstein)

Causality & Rationale: Direct displacement of the bromide by sodium azide (


) is prohibitively slow due to the steric bulk of the adjacent quaternary center. To overcome this, we employ an in situ Finkelstein reaction using Sodium Iodide (

). The iodide ion, being a superior nucleophile, displaces the bromide to form a transient, highly reactive primary iodide, which is then rapidly consumed by the azide anion.

Reagents:

  • 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane (1.0 equiv, 10 mmol)

  • Sodium Azide (

    
    ) (3.0 equiv, 30 mmol)
    
  • Sodium Iodide (

    
    ) (0.5 equiv, 5 mmol)
    
  • Anhydrous DMF (25 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane in 25 mL of anhydrous DMF under a nitrogen atmosphere.

  • Catalyst Addition: Add 0.5 equivalents of anhydrous

    
    . Stir at room temperature for 15 minutes to initiate the halogen exchange. The solution may turn slightly yellow.
    
  • Nucleophile Addition: Add 3.0 equivalents of

    
     in one portion. (Safety Note: Sodium azide is highly toxic and potentially explosive; handle with appropriate PPE and avoid acidic conditions).
    
  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 85 °C using an oil bath for 18 hours.

  • Workup & Validation: Cool to room temperature. Quench by pouring the mixture into 100 mL of ice water. Extract with Diethyl Ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure (keep bath temperature < 30 °C to avoid volatilizing the product).
    
  • Self-Validation: Analyze the crude product via IR spectroscopy (look for the strong azide stretch at ~2100

    
    ) and 
    
    
    
    NMR (ensure the cyclopropane protons at 0.2–0.8 ppm remain intact).
Protocol B: Nickel-Catalyzed C(sp3)-C(sp2) Suzuki-Miyaura Cross-Coupling

Causality & Rationale: Palladium catalysts typically fail with unactivated, hindered alkyl bromides due to lethargic oxidative addition and rapid


-hydride elimination. Nickel catalysis circumvents this by operating via a single-electron transfer (SET) mechanism to generate an alkyl radical . To prevent the cyclopropylmethyl radical from ring-opening, we utilize a Nickel(II) precatalyst paired with a strongly donating, sterically demanding picolinamide or bipyridine ligand. This specific ligand architecture accelerates the radical recombination step, ensuring the C-C bond forms faster than the 

ring-opening threshold .

Reagents:

  • 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane (1.5 equiv, 1.5 mmol)

  • Arylboronic acid (1.0 equiv, 1.0 mmol)

  • 
     (10 mol%)
    
  • 4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbbpy) or specialized Picolinamide ligand (12 mol%)

  • Potassium Phosphate (

    
    ), finely milled (3.0 equiv, 3.0 mmol)
    
  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Glovebox Setup: In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with

    
     (10 mol%), the dtbbpy ligand (12 mol%), Arylboronic acid (1.0 equiv), and finely milled 
    
    
    
    (3.0 equiv).
  • Substrate Addition: Add 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane (1.5 equiv) followed by 10 mL of anhydrous, degassed 1,4-Dioxane.

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir vigorously (800 rpm) at 60 °C for 24 hours. Crucial: Vigorous stirring is required due to the heterogeneous nature of the inorganic base.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a short pad of Celite to remove inorganic salts and precipitated nickel black.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the cross-coupled aryl-cyclopropane derivative.

Mechanistic Pathway & Workflow Visualization

The following diagram maps the divergent synthetic pathways, highlighting the critical kinetic competition between radical recombination and ring-opening during transition-metal catalysis.

G SM 1-(Bromomethyl)-1- (3-methylbutyl)cyclopropane SN2 SN2 Pathway (Nucleophilic Sub) SM->SN2 NaNu, NaI (Cat.) Heat, Polar Aprotic SET Ni-Catalyzed SET (Radical Generation) SM->SET Ni(0) / Ligand Aryl-B(OH)2 Product_SN2 Intact Cyclopropane (Azide/Amine/Ether) SN2->Product_SN2 Radical Cyclopropylmethyl Radical Intermediate SET->Radical Recomb Fast Recombination (k > 10^8 s^-1) Radical->Recomb Optimized Ligand (e.g., dtbbpy) RingOpen Ring Opening (k ≈ 10^8 s^-1) Radical->RingOpen Unoptimized Ligand or Slow Kinetics Product_Cross Cross-Coupled Product (Intact Ring) Recomb->Product_Cross Product_Open Homoallylic Product (Ring-Opened Alkene) RingOpen->Product_Open

Caption: Divergent functionalization pathways of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane.

Self-Validating Systems & Troubleshooting

To ensure the trustworthiness of your synthetic output, every reaction must be treated as a self-validating system. Rely on crude


 NMR to instantly diagnose the mechanistic fate of the cyclopropane ring before proceeding to purification.
Table 2: Troubleshooting & Validation Matrix
Observation (Crude Analysis)Mechanistic CauseCorrective Action / Solution
Recovery of unreacted starting material in Protocol A

activation energy not met due to steric hindrance.
Ensure

is strictly anhydrous. Increase reaction temperature to 95 °C or switch to a microwave reactor (120 °C, 30 mins).
Multiplets at 5.0–6.0 ppm in

NMR (Protocol B)
The cyclopropylmethyl radical underwent ring-opening to form a homoallylic alkene.The radical recombination is too slow. Increase ligand steric bulk (switch to a specialized picolinamide ligand) or increase catalyst loading to 15 mol%.
Formation of Palladium/Nickel Black (Precipitate) Catalyst decomposition via aggregation or oxygen exposure.Ensure strict anaerobic conditions (glovebox setup). Degas solvents via 3 freeze-pump-thaw cycles prior to use.
High yield of protodeborylated aryl species Arylboronic acid is degrading before cross-coupling can occur.Ensure

is finely milled for maximum surface area. Reduce reaction temperature to 50 °C and extend time.

References

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Chemical Reviews, ACS Publications. URL:[Link]

  • Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles Accounts of Chemical Research, ACS Publications. URL:[Link]

  • Cross‐Coupling of Nonactivated Alkyl Halides with Alkynyl Grignard Reagents: A Nickel Pincer Complex as the Catalyst Angewandte Chemie International Edition, Wiley Online Library. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Ring Opening in Bromomethylcyclopropane Synthesis

Welcome to the Technical Support Center for the synthesis of (bromomethyl)cyclopropane. This compound is a critical synthetic intermediate in drug development, but its production is notoriously complicated by the inheren...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (bromomethyl)cyclopropane. This compound is a critical synthetic intermediate in drug development, but its production is notoriously complicated by the inherent strain of the cyclopropane ring. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to prevent ring-opening side reactions.

Mechanistic Insight: The Causality of Ring Opening

The fundamental challenge in converting cyclopropylmethanol to (bromomethyl)cyclopropane lies in the cyclopropylcarbinyl rearrangement . When the hydroxyl group is activated into a good leaving group, any reaction conditions that favor an


 unimolecular dissociation will generate a non-classical carbocation.

Once formed, the cyclopropylmethyl cation exists in rapid equilibrium with the cyclobutyl cation and the homoallylic (3-buten-1-yl) cation. Subsequent trapping by a bromide nucleophile inevitably yields a mixture of isomeric impurities—namely bromocyclobutane and 4-bromo-1-butene—which have boiling points nearly identical to the target product, making downstream purification exceedingly difficult 1[1].

To achieve high-purity (bromomethyl)cyclopropane, the experimental system must be strictly channeled through an


 concerted pathway. This causality dictates three mandatory experimental choices:
  • Suppression of Carbocation Formation: Strict low-temperature control limits the thermal energy required to reach the

    
     transition state 2[2].
    
  • Nucleophilic Acceleration: Utilizing highly reactive bromide sources in polar aprotic environments to accelerate the

    
     displacement.
    
  • Acid Mitigation: Avoiding unbuffered hydrobromic acid (HBr), which promotes unwanted ionization and ring cleavage.

Reaction Pathway Dynamics

G A Cyclopropylmethanol B Activated Intermediate (e.g., Phosphonium Salt) A->B Activation (PBr3 or P(OPh)3/Br2) C SN2 Pathway (Low Temp, DMF Solvent) B->C Concerted Displacement E SN1 Pathway (High Temp, Protic/Acidic) B->E Leaving Group Departure D Bromomethylcyclopropane (Desired Product) C->D F Cyclopropylcarbinyl Cation Equilibrium E->F G Ring-Opened Isomers (Bromocyclobutane, 4-bromo-1-butene) F->G Bromide Trapping

Mechanistic divergence in cyclopropylmethanol bromination: SN2 preservation vs. SN1 ring-opening.

Quantitative Data & Condition Benchmarking

To underscore the importance of reagent and solvent selection, the table below summarizes the quantitative impact of various reaction environments on target selectivity and ring-opened byproduct formation 1[1] 2[2].

Synthesis MethodSolvent SystemOperating TemperatureTarget SelectivityRing-Opened Byproducts
Triarylphosphite /

DMF (Polar Aprotic)-10°C to -5°C> 99.5%< 0.1%
Phosphorus Tribromide (

)
DMF (Polar Aprotic)0°C to 20°C99.3% - 99.5%0.3% - 0.5%
Dimethylsulfide /

Dichloromethane0°C to 25°C~ 85.0%~ 15.0%
Aqueous HBr None / Water> 40°C65% - 75%25% - 35%

Note: Polar aprotic solvents like N,N-dimethylformamide (DMF) are critical. DMF's polar carbon-oxygen and carbon-nitrogen bonds solvate the intermediates effectively, while its aprotic nature prevents the hydrogen-bonding stabilization of leaving groups that would otherwise accelerate


 ionization 3[3].

Troubleshooting Guide

Q: My GC-MS shows 15% bromocyclobutane contamination. How do I fix this? A: High levels of bromocyclobutane indicate that your reaction crossed the activation energy threshold for


 cleavage. This is almost always caused by inadequate temperature control during the exothermic addition of the brominating agent or the alcohol.
Actionable Fix: Ensure your reactor jacket is set to maintain an internal temperature below 0°C (ideally -10°C to -5°C) during the addition of cyclopropylmethanol 2[2]. Slow your addition rate and verify that your overhead stirring is sufficient to prevent localized hot spots.

Q: The reaction stalled at 70% conversion, but I want to avoid heating it to prevent ring-opening. What are my options? A: Do not apply heat. Incomplete conversion in an Appel-type or


 reaction is typically due to moisture in the solvent or degraded reagents, which prematurely consume the active brominating complex.
Actionable Fix: Verify the water content of your DMF (must be strictly anhydrous, <50 ppm 

). If using

, ensure the reagent is fresh and colorless; yellow/orange

indicates degradation. Age the reaction longer at 20°C rather than increasing the temperature 1[1].

Q: Can I use dichloromethane (DCM) instead of DMF to make extraction easier? A: It is highly discouraged if purity is your primary goal. While DCM is a common solvent for Appel reactions, it lacks the strong solvating power of DMF. DMF actively participates in the reaction by forming a Vilsmeier-type intermediate with


 or by stabilizing the phosphonium salts, which drastically enhances the 

displacement rate over the unimolecular ring-opening pathway 3[3].

Validated Experimental Protocols

The following protocols are self-validating systems designed to intrinsically limit thermal spikes and suppress carbocation formation.

Protocol A: High-Purity Triarylphosphite-Halogenation Method

This method is the industrial standard for pharmaceutical-grade (bromomethyl)cyclopropane, utilizing triphenylphosphite and elemental bromine to generate a mild, highly selective brominating complex 2[2] 4[4].

Step-by-Step Methodology:

  • System Purge: Thoroughly dry a jacketed reactor and purge with nitrogen gas to ensure a strictly anhydrous atmosphere.

  • Solvent & Reagent Loading: Load 5.1 volumes of anhydrous N,N-dimethylformamide (DMF) into the reactor. Begin overhead stirring and add 1.0 equivalent of triphenylphosphite 4[4].

  • Bromine Activation: Cool the reactor internal temperature to below 12°C. Slowly add 1.05 equivalents of elemental bromine dropwise. Self-Validation Check: The reaction medium will become very thick with a yellow solid suspension (the active phosphonium complex), confirming successful activation 4[4].

  • Deep Cooling: Once bromine addition is complete, lower the internal temperature to between -10°C and -5°C 2[2].

  • Substrate Addition: Slowly add 1.0 equivalent of cyclopropylmethanol. The addition rate must be strictly governed by the internal thermometer to ensure the temperature never exceeds -5°C 4[4].

  • Aging & Recovery: Allow the mixture to slowly warm to room temperature. Adjust the reactor jacket to 64°C and perform a vacuum distillation at 13 mbar. Collect the fraction boiling between 30°C and 40°C to recover the pure (bromomethyl)cyclopropane 4[4].

Protocol B: Phosphorus Tribromide ( ) Method

A highly efficient alternative utilizing


, optimized to prevent the acidic ring-cleavage typically associated with phosphorus halides 1[1].

Step-by-Step Methodology:

  • Preparation: In a four-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, load anhydrous DMF (approx. 12 mass equivalents relative to the alcohol) 1[1].

  • Reagent Addition: Cool the DMF to 0°C–5°C. Slowly add

    
     (0.33 to 0.4 equivalents) dropwise, maintaining the temperature 1[1].
    
  • Substrate Addition: Cool the system further to -10°C. Slowly add cyclopropylmethanol (1.0 equivalent) dropwise 1[1].

  • Reaction Aging: Remove the cooling bath and allow the reaction to age at an internal temperature of 20°C for 1 to 40 hours, depending on scale 1[1]. Causality Note: The massive excess of DMF acts as an acid scavenger and solvent, preventing the liberated HBr from opening the cyclopropane ring.

  • Isolation: Wash the reaction mixture with a cold, dilute bicarbonate solution to neutralize residual acids, followed by vacuum distillation to yield the product with >99.3% selectivity 1[1].

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine dibromide (


) often cited in literature, but triphenylphosphite (

) is recommended here?
A: While

yields high purity, it generates triphenylphosphine oxide as a byproduct, which is notoriously difficult to remove and causes severe yield losses during scale-up. Triphenylphosphite is more cost-effective, and its phosphate byproducts are significantly easier to separate via distillation 1[1] 2[2].

Q2: Does the Appel reaction using Carbon Tetrabromide (


) and 

work for this substrate?
A: Yes, the classic Appel reaction (

) is effective and proceeds via a similar

mechanism 5[5]. However,

is a toxic, ozone-depleting substance, making it unsuitable for large-scale drug development. The protocols provided above achieve the same mechanistic goals using greener, scalable reagents.

Q3: Can I store (bromomethyl)cyclopropane for extended periods? A: (Bromomethyl)cyclopropane is a highly reactive alkylating agent. It should be stored in a cool, dry place (preferably refrigerated under inert gas) away from heat sources, direct sunlight, strong bases, and strong oxidizing agents 4[4]. Prolonged storage at room temperature can lead to gradual decomposition or polymerization.

References

  • US Patent 9809514B2. "Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane". Google Patents.
  • CCS Chemistry. "Catalyst-Dependent Direct and Deoxygenative Coupling of Alcohols by Convergent Paired Electrolysis". Chinese Chemical Society. Available at: [Link]

Sources

Optimization

Removing unreacted starting material from cyclopropane derivatives

Topic: Removing Unreacted Starting Material (Alkenes) from Cyclopropane Products Status: Operational Current Ticket: #CP-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting separation of un...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Starting Material (Alkenes) from Cyclopropane Products

Status: Operational

Current Ticket: #CP-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting separation of unreacted alkenes from cyclopropane derivatives.

Executive Summary

The separation of cyclopropane products from their unreacted alkene starting materials is a notorious bottleneck in synthesis. Because the cyclopropanation reaction (e.g., Simmons-Smith) preserves the lipophilicity and often the boiling point of the starting material, standard silica chromatography and distillation frequently fail.

This guide provides three validated workflows to resolve this issue, ranked by "invasiveness" to the product.

Module 1: The "Argentation" Protocol (Chromatography)

Best for: Acid-sensitive substrates, volatile products, and small-to-medium scale (<5g).

Standard silica gel separates based on polarity. Since cyclopropanes and alkenes often have identical polarity (


), we must exploit their electronic differences . Silver ions (

) form reversible

-complexes with the alkene double bond, significantly retarding its mobility. Cyclopropanes, despite having "banana bonds" with some

-character, bind much less strongly [1, 5].
The Protocol: 10% AgNO

-Impregnated Silica

Materials:

  • Silica Gel (Standard flash grade, e.g., 230-400 mesh)

  • Silver Nitrate (

    
    )[1][2][3]
    
  • Acetonitrile (for dissolution)

  • Aluminum foil (Light protection)

Step-by-Step:

  • Calculate: For every 100g of silica, use 10g of

    
    .
    
  • Dissolve: Dissolve the

    
     in minimal acetonitrile (approx. 1 mL per gram of 
    
    
    
    ). Dilute with acetone or ethanol to create enough volume to slurry the silica.
  • Impregnate: Add the silica to the solution. Stir vigorously for 10 minutes.

  • Dry: Remove solvent via rotary evaporation (shield flask with foil). The silica should be a free-flowing white powder. Note: It will turn grey/purple if exposed to light.

  • Pack & Run: Pack the column as usual.

    • Elution: The cyclopropane will elute first. The unreacted alkene will be retained significantly longer.

    • Recovery: To recover the alkene (if valuable), flush the column with a slightly more polar solvent containing 5% ammonia or simply hold it on the column.

Performance Data:

Compound ClassStandard Silica

(10% EtOAc/Hex)
10%

Silica

(10% EtOAc/Hex)
Separation Factor (

)
Cyclopropane Product 0.850.80High
Unreacted Alkene 0.840.35Low (Retained)

Expert Insight: If you cannot make your own, pre-coated


 TLC plates and bulk silica are commercially available [1, 6].
Module 2: Chemical Scavenging (Oxidative Wash)

Best for: Robust, non-oxidizable substrates (e.g., simple alkyl/aryl cyclopropanes), large scale (>10g).

If chromatography is too expensive or the scale is too large, chemical scavenging is the superior choice. We utilize the differential reactivity of the


-bond vs. the cyclopropane ring. While cyclopropanes have high ring strain (~27.5 kcal/mol), they are generally inert to cold, dilute potassium permanganate (

), whereas alkenes are rapidly oxidized to diols (polar) or cleaved to carboxylic acids (soluble in base) [2, 4].
The Protocol:

Phase Transfer Oxidation

Reagents:

  • 
     (solid)
    
  • Phase Transfer Catalyst (e.g., Aliquat 336 or TEBA) - Optional but recommended for biphasic efficiency.

  • Dichloromethane (DCM) / Water

Step-by-Step:

  • Dissolve: Dissolve your crude mixture (SM + Product) in DCM.

  • Prepare Oxidant: Prepare a 0.1 M aqueous solution of

    
    .
    
  • React: Add the aqueous oxidant to the DCM layer. Stir vigorously at 0°C (Ice bath).

    • Visual Indicator: The purple color will turn brown (

      
       precipitate) as the alkene reacts.
      
    • Monitoring: Check TLC every 10 minutes. Stop when the alkene spot disappears.

  • Quench: Add saturated sodium bisulfite (

    
    ) or sodium thiosulfate to quench excess permanganate (purple 
    
    
    
    clear/colorless).
  • Filter: Filter the mixture through a pad of Celite to remove the manganese dioxide sludge.

  • Extract:

    • The Cyclopropane remains in the DCM layer.

    • The Oxidized Alkene (now a diol or acid) will either stay in the aqueous layer or be so polar that it is easily removed by a short silica plug [2, 7].

Warning: Do not use this method if your product contains alcohols, aldehydes, or other easily oxidizable groups.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the correct purification method based on your substrate's properties.

PurificationLogic Start Crude Mixture (Cyclopropane + Alkene) CheckScale Is Scale > 5g? Start->CheckScale CheckOx Is Product Oxidation Sensitive? CheckScale->CheckOx No (<5g) CheckScale->CheckOx Yes (>5g) Method_Dist METHOD C: Careful Distillation (Only if BP > 20°C diff) CheckScale->Method_Dist Very Large (>50g) CheckAcid Is Product Acid Sensitive? CheckOx->CheckAcid No (Robust) Method_Ag METHOD A: AgNO3 Chromatography (Pi-Complexation) CheckOx->Method_Ag Yes (Fragile) CheckAcid->Method_Ag Yes (Unstable) Method_KMnO4 METHOD B: KMnO4 Scavenging (Oxidative Wash) CheckAcid->Method_KMnO4 No (Stable)

Figure 1: Decision matrix for removing unreacted alkene starting material. Select Method A for high-value/fragile compounds, Method B for robust/scale-up scenarios.

Frequently Asked Questions (FAQs)

Q: My cyclopropane is volatile. How do I remove solvents without losing product? A: Volatility is a major risk for simple cyclopropanes.

  • Avoid Rotary Evaporation to Dryness: Never go below 50 mbar.

  • Solvent Switch: If possible, perform the reaction in a higher boiling solvent (like 1,2-dichloroethane) and distill the solvent off, rather than the product.

  • Telescoping: If the cyclopropane is an intermediate, carry it forward in solution without isolation.

Q: I used the Simmons-Smith reagent (Zn/Cu), and now I have a viscous emulsion. How do I purify this before the alkene separation step? A: You must break the Zinc emulsion before attempting chromatography.

  • The Fix: Use a saturated solution of Ammonium Chloride (

    
    )  or, for stubborn emulsions, Rochelle's Salt (Potassium Sodium Tartrate) .
    
  • Why: These chelate the Zinc salts, moving them into the aqueous layer and allowing a clean phase separation [3].

Q: Will Silver Nitrate chromatography degrade my cyclopropane? A: Generally, no. While cyclopropanes are strained, they do not open under the mild conditions of argentation chromatography. However, avoid using methanol as an eluent if your compound is extremely acid-sensitive, as Lewis acidic silver species can occasionally catalyze solvolysis in protic solvents. Stick to Hexane/Ethyl Acetate systems [5].

References
  • Fisher Scientific. Silica Gel w/ AgNO3 for Argentation Chromatography.[3] Retrieved from

  • Master Organic Chemistry. Cycloalkanes - Ring Strain and Stability. Retrieved from

  • Organic Chemistry Portal. Simmons-Smith Reaction Mechanism and Workup. Retrieved from

  • LibreTexts Chemistry. Oxidation Reactions of Alkenes (KMnO4 vs OsO4). Retrieved from

  • Williams, C. M., & Mander, L. N. Chromatography with Silver Nitrate.[1] UQ eSpace. Retrieved from

  • Sigma-Aldrich. Silver Nitrate on Silica Gel (Product Specification). Retrieved from

  • HSC Prep. Oxidation of Alkenes: Mechanisms and Products. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Cyclopropylmethyl Grignard Formation

As a Senior Application Scientist, I frequently consult with drug development professionals on the notoriously challenging formation of cyclopropylmethyl Grignard reagents. The difficulty stems from the fundamental mecha...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the notoriously challenging formation of cyclopropylmethyl Grignard reagents. The difficulty stems from the fundamental mechanism of Grignard initiation. Because the reaction proceeds via a single-electron transfer (SET) mechanism, it generates a transient cyclopropylmethyl radical. This highly strained intermediate acts as an ultrafast "radical clock,"1 before it can recombine with the magnesium surface to form the desired intact Grignard reagent[1].

This support guide provides mechanistic insights, quantitative data, and self-validating protocols to help you suppress ring-opening and Wurtz coupling side reactions.

Mechanistic Pathway of Grignard Initiation and Ring Opening

To troubleshoot effectively, you must understand the causality of the side reactions. The diagram below illustrates the kinetic competition between the desired recombination and the parasitic ring-opening pathway.

G A Cyclopropylmethyl Halide B Mg Surface (SET) A->B Initiation C Cyclopropylmethyl Radical B->C -X⁻ D Intact Grignard Reagent C->D Fast Recombination with Mg(I) E 3-Butenyl Radical C->E Ring Opening (k ~ 10⁸ s⁻¹) F Ring-Opened Grignard E->F Recombination

Kinetic competition between Grignard formation and radical ring-opening.

Quantitative Data: Reaction Conditions vs. Yield

The table below summarizes how different reaction conditions influence the yield and the ratio of intact cyclopropylmethyl Grignard to the ring-opened 3-butenyl Grignard.

Magnesium SourceSolventTemperatureHalideExpected Yield (Intact)Primary Side Product
Standard Mg TurningsTHF40 °C (Reflux)Bromide~54%3-Butenylmagnesium bromide
Standard Mg TurningsDiethyl Ether20 °CBromide~60-65%Wurtz coupling dimer
Ball-Milled Mg PowderTHF25 °CBromide>80%Minimal (Fast reaction)
Rieke Magnesium (Mg*)THF-75 °CBromide>90% (11:1 ratio)3-Butenylmagnesium bromide

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my reaction yielding predominantly the 3-butenyl (homoallyl) Grignard reagent instead of the cyclopropyl ring? A1: This is caused by thermal radical isomerization. During the SET initiation step, the cyclopropylmethyl radical is formed. This species is highly strained and undergoes ring-opening at an exceptionally high rate (


)[1]. At room temperature or under reflux, the thermal energy accelerates this unimolecular rearrangement, allowing it to 2 with the magnesium surface[2].
Solution: Lower the reaction temperature. However, standard Mg turnings will not initiate at low temperatures. You must use highly active magnesium (like Rieke magnesium or Mg slurries) to allow 3, effectively freezing out the ring-opening pathway[3].

Q2: I am observing a large amount of bicyclopropylmethane. How do I prevent this Wurtz coupling? A2: Wurtz coupling occurs when there is a high local concentration of the unreacted cyclopropylmethyl halide in the presence of the newly formed Grignard reagent[2]. The Grignard acts as a nucleophile, attacking the alkyl halide. Solution: Ensure rigorous dropwise addition of the halide solution. Do not add the bulk of the halide until you have visually confirmed initiation (e.g., color change, temperature spike). Increase the stirring rate to rapidly disperse the halide into the bulk solvent.

Q3: Should I use cyclopropylmethyl chloride or cyclopropylmethyl bromide? A3: Always default to the bromide for this specific substrate. While chlorides generally form Grignard reagents, the4[4]. The prolonged heating required to initiate the chloride will inevitably lead to complete ring-opening of the radical intermediate. Bromides offer a lower activation barrier for SET, allowing for milder initiation conditions[5].

Q4: My reaction won't initiate, and I'm afraid of a thermal runaway. How can I safely force initiation? A4: Never add the entire batch of halide if the reaction hasn't initiated; this creates a "bomb" of unreacted material that will violently exotherm once initiation finally occurs. Solution: Use a self-validating activation method. Add a single crystal of iodine and 1-2 drops of 1,2-dibromoethane to the dry Mg turnings in THF[2]. The 1,2-dibromoethane reacts to form ethylene gas and MgBr


, physically scrubbing the passivating MgO layer off the metal. You will see bubbles (ethylene) forming—this is your visual validation that the magnesium surface is active and ready to receive the cyclopropylmethyl bromide.

Validated Experimental Protocols

Protocol A: Standard Preparation in THF (Prioritizing Scalability)

Note: This protocol accepts a moderate degree of ring-opening (~10-20%) in exchange for operational simplicity using standard reagents.

Self-Validating Principle: The reaction relies on the disappearance of iodine color and a distinct internal temperature spike to confirm safe initiation before bulk addition.

  • Glassware Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, an internal thermometer, and an addition funnel under a continuous argon sweep.

  • Magnesium Activation: Add 1.2 equivalents of magnesium turnings to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes, coating the turnings in a purple vapor[2]. Allow to cool.

  • Solvent Addition: Add enough anhydrous THF to just cover the magnesium turnings.

  • Initiation (Critical Step): Prepare a 1.0 M solution of cyclopropylmethyl bromide in anhydrous THF in the addition funnel. Add exactly 5% of this solution to the flask. Turn off the stirrer.

  • Validation: Observe the mixture. Initiation is confirmed when the purple iodine color fades to colorless/gray, and the internal thermometer registers a spontaneous 2–5 °C temperature spike. Do not proceed to step 6 until this is observed.

  • Bulk Addition: Once initiated, turn the stirrer back on to a high speed. Add the remaining cyclopropylmethyl bromide solution 5[5]. Adjust the addition rate to maintain a gentle internal reflux (~60 °C) without external heating.

  • Completion: Stir for an additional 30 minutes at room temperature after the addition is complete.

Protocol B: Low-Temperature Preparation (Prioritizing Intact Ring Preservation)

Note: This protocol uses Rieke magnesium to allow Grignard formation at cryogenic temperatures, effectively freezing out the


 radical ring-opening pathway.

Self-Validating Principle: The extreme reactivity of Rieke magnesium ensures instantaneous consumption of the halide at -75 °C, preventing accumulation.

  • Rieke Magnesium Preparation: In a strictly inert atmosphere, reduce anhydrous MgCl

    
     with potassium metal in THF in the presence of a catalytic amount of naphthalene to generate a highly active,6 (Mg*)[6].
    
  • Cooling: Cool the Rieke magnesium suspension to -75 °C using a dry ice/acetone bath.

  • Halide Addition: Dissolve 1.0 equivalent of cyclopropylmethyl bromide in anhydrous THF. Add this solution dropwise to the -75 °C Mg* suspension over 30 minutes[3].

  • Validation: Because the reaction is occurring at -75 °C, you will not see a reflux. Validation of the reaction progress is achieved by quenching a 0.1 mL aliquot in D

    
    O and analyzing via 
    
    
    
    H-NMR. The disappearance of the starting material CH
    
    
    -Br signal (~3.3 ppm) and the appearance of the Grignard CH
    
    
    -Mg signal (shifted upfield) confirms conversion.
  • Electrophile Trapping: The resulting intact cyclopropylmethylmagnesium bromide must be reacted with the desired electrophile immediately at -75 °C, as warming the solution may induce delayed rearrangement[3].

References

  • ResearchGate - Grignard reagent formation. Available at: [Link]

  • ChemRxiv - Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis. Available at: [Link]

  • Scilit - Low Temperature Grignard Reactions with Pure Mg Slurries. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Rearrangement Byproducts in Cyclopropane Chemistry

Welcome to the technical support center for cyclopropane chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common challenge of r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cyclopropane chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common challenge of rearrangement byproducts. Cyclopropanes are invaluable structural motifs, but their inherent ring strain makes them susceptible to a variety of rearrangements. This resource offers field-proven insights and actionable protocols to help you maintain the integrity of the three-membered ring in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamental principles governing cyclopropane stability and rearrangement.

Q1: What are the primary driving forces for rearrangements in cyclopropane chemistry?

A: The principal driving force is the release of ring strain. Cyclopropane possesses approximately 27 kcal/mol of strain energy due to its compressed C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons[1][2]. This high potential energy makes the cyclopropane ring behave somewhat like a π-bond, susceptible to cleavage under various conditions. Reactions that open the ring to form more stable, less strained structures are often thermodynamically favorable[3][4]. Key rearrangement pathways are often triggered by:

  • Heat: Thermal energy can overcome the activation barrier for rearrangements, such as the classic vinylcyclopropane-cyclopentene rearrangement[5][6].

  • Lewis or Brønsted Acids: Acids can protonate the cyclopropane ring or a substituent, generating a carbocationic intermediate that rapidly rearranges to a more stable, ring-opened species[7]. Donor-acceptor cyclopropanes are particularly sensitive to acid-catalyzed ring-opening[7][8].

  • Transition Metals: Metals like Rhodium, Palladium, or Platinum can activate cyclopropanes, leading to unique reactivity or undesired isomerization pathways[7][9][10].

  • Substituent Effects: Electron-donating groups (donors) and electron-withdrawing groups (acceptors) on adjacent carbons—creating a "donor-acceptor" cyclopropane—dramatically lower the activation barrier for ring-opening[3][8].

Q2: I'm observing the vinylcyclopropane-cyclopentene rearrangement. How can I suppress it?

A: The vinylcyclopropane-cyclopentene rearrangement is a common thermal or metal-catalyzed isomerization that converts a vinylcyclopropane into a more stable five-membered ring[5][6]. Minimizing this byproduct involves carefully controlling the reaction's energy landscape.

Causality: The reaction can proceed through two primary mechanisms: a concerted, pericyclic[5][9]-sigmatropic shift or a stepwise pathway involving a diradical intermediate[5]. The activation energy is typically around 50 kcal/mol, but this can be lowered by substituents that stabilize the radical or transition state[5].

Troubleshooting Strategies:

  • Temperature Control: This is the most critical factor. If the desired reaction can be run at a lower temperature than the rearrangement's activation energy, the byproduct formation can be significantly reduced. For thermally sensitive substrates, it's crucial to conduct reactions at the lowest effective temperature[11].

  • Catalyst Choice: If you are performing a metal-catalyzed reaction, the choice of metal and ligands is crucial. Some catalysts may promote the desired reaction at temperatures below the onset of the thermal rearrangement. For instance, rhodium catalysts have been developed for enantioconvergent rearrangements, highlighting the ability of metals to control this pathway[10].

  • Substrate Design: The stability of the potential diradical intermediate influences the rearrangement rate. Substituents that stabilize radicals can lower the activation energy[5]. If substrate modification is an option, avoiding such groups on the cyclopropane ring can increase its thermal stability.

Q3: My donor-acceptor (D-A) cyclopropane is giving multiple products. How can I control its reactivity?

A: Donor-acceptor (D-A) cyclopropanes are designed for reactivity, but this can lead to a lack of selectivity. The vicinal electron-donating and electron-withdrawing groups polarize and weaken the C-C bond between them, facilitating ring-opening to form a versatile 1,3-dipole intermediate[8].

Causality: The 1,3-dipole can be trapped by various nucleophiles or electrophiles, or it can undergo cycloadditions. The challenge is to direct this reactive intermediate down a single desired pathway.

Troubleshooting Strategies:

  • Catalyst Selection: The choice of activator is paramount. Lewis acids are commonly used to initiate ring-opening, and their identity can dictate the outcome[8]. A screen of different Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, TiCl₄, SnCl₄) is often necessary. Brønsted acids can also be effective catalysts[12].

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize intermediates, influencing reaction pathways. Experiment with a range of solvents from non-coordinating (e.g., dichloromethane, toluene) to more polar options (e.g., acetonitrile)[13].

  • Trapping Agent Concentration: In reactions where the 1,3-dipole is trapped by another reagent (a dipolarophile in a cycloaddition, for example), ensuring a high concentration of the trapping agent can favor the desired intermolecular reaction over unimolecular decomposition or rearrangement.

Q4: What are common byproducts in a Simmons-Smith reaction and how can they be avoided?

A: The Simmons-Smith reaction is a cornerstone of cyclopropanation, but it's not without its pitfalls. Common side reactions often stem from the reagents and byproducts themselves[14][15].

Causality & Troubleshooting:

  • Acid-Catalyzed Side Reactions: The byproduct ZnI₂ is a Lewis acid that can catalyze the decomposition of acid-sensitive substrates or products.

    • Solution: The Furukawa modification, which uses diethylzinc (Et₂Zn) instead of a zinc-copper couple, often gives more reproducible results and can be less harsh[14][16]. Alternatively, adding an excess of Et₂Zn can scavenge the ZnI₂ by forming the less acidic EtZnI. Quenching the reaction with pyridine can also sequester the Lewis acidic zinc species[14].

  • Methylation of Heteroatoms: The electrophilic zinc carbenoid can methylate nucleophilic heteroatoms, particularly alcohols.

    • Solution: Avoid long reaction times and large excesses of the Simmons-Smith reagent. If methylation is a persistent issue, protecting the alcohol may be necessary.

  • Rearrangement of Allylic Thioethers: These substrates can form sulfur ylides that undergo a[9][13]-sigmatropic rearrangement instead of cyclopropanation.

    • Solution: Using an excess of the Simmons-Smith reagent can sometimes favor cyclopropanation, but this must be balanced against other potential side reactions.

Troubleshooting Guide: From Observation to Solution

This guide provides a more granular, issue-based approach to problem-solving in the lab.

Issue 1: Formation of Cyclopentene or Other Ring-Expanded Byproducts
Potential Cause Underlying Mechanism Recommended Solution
High Reaction Temperature The reaction provides sufficient thermal energy to overcome the activation barrier for the vinylcyclopropane-cyclopentene rearrangement[5][6].Systematically lower the reaction temperature. If the desired reaction is also temperature-dependent, find the optimal temperature window where the rate of the desired reaction is significantly faster than the rearrangement. Consider using high-dilution conditions to minimize intermolecular side reactions at higher temperatures[11].
Lewis Acid Catalyst Certain Lewis acids can catalyze the ring expansion of vinylcyclopropanes.Screen alternative Lewis acids or consider a switch to a Brønsted acid catalyst, which may favor a different reaction pathway[12].
Substrate Structure The substrate contains substituents (e.g., radical stabilizers) that inherently lower the activation energy for rearrangement[5].If possible, redesign the substrate to remove or alter the activating group. If not, focus on maintaining strict temperature control and minimizing reaction times.
Troubleshooting Workflow: Unexplained Rearrangement

G A Rearrangement Byproduct Observed B Is the substrate a vinylcyclopropane? A->B C Is the reaction run at elevated temperature? B->C Yes E No: Check for other rearrangement pathways. B->E No D Yes: Likely Thermal VCP-CP Rearrangement. Action: Lower Temperature, Screen Catalysts. C->D Yes F Is a Lewis or Brønsted acid present? C->F No G Yes: Likely Acid-Catalyzed Rearrangement. Action: Use milder acid, screen alternatives, consider protecting groups. F->G Yes H Is a transition metal catalyst used? F->H No I Yes: Possible Metal-Mediated Isomerization. Action: Screen ligands, change metal, optimize conditions. H->I Yes J No: Consider radical pathways or unexpected substrate reactivity. H->J No

Caption: Troubleshooting logic for identifying the cause of rearrangement.

Issue 2: Uncontrolled Ring-Opening of Donor-Acceptor (D-A) Cyclopropanes
Potential Cause Underlying Mechanism Recommended Solution
Overly Aggressive Lewis Acid A strong Lewis acid causes rapid, non-selective ring-opening and subsequent decomposition or polymerization, rather than controlled formation of the 1,3-dipole[7][8].Screen a panel of Lewis acids with varying strengths (e.g., from MgBr₂ to Sc(OTf)₃ to TiCl₄). Sometimes a weaker, substoichiometric amount of catalyst is sufficient.
Lack of an Effective Trap The generated 1,3-dipole has no suitable reaction partner and decomposes.Ensure the reaction contains a suitable dipolarophile or nucleophile to trap the intermediate. Increase the concentration of the trapping agent.
Solvent Mismatch The solvent may overly stabilize the open-chain dipole, preventing the desired subsequent reaction (e.g., cycloaddition).Test a range of solvents. Non-coordinating solvents like dichloromethane (DCM) or toluene often favor cycloaddition pathways[13].
Visualization: Reactivity of Donor-Acceptor Cyclopropanes

G cluster_0 Activation cluster_1 Potential Pathways A Donor-Acceptor Cyclopropane C Reactive 1,3-Dipole Intermediate A->C Ring-Opening B Lewis or Brønsted Acid B->A D [3+2] Cycloaddition (with dipolarophile) C->D E Nucleophilic Trapping C->E F Decomposition or Uncontrolled Rearrangement C->F

Caption: Activation of D-A cyclopropanes and subsequent reaction pathways.

Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common troubleshooting strategies.

Protocol 1: General Procedure for Temperature Optimization

This protocol is designed to find the optimal temperature to favor a desired reaction over a thermal rearrangement byproduct.

  • Setup: In parallel reaction tubes equipped with stir bars, add your substrate (1.0 eq) and any non-thermolabile reagents in the chosen solvent.

  • Temperature Gradient: Place the reaction tubes in separate heating blocks or baths set to a range of temperatures (e.g., 40°C, 60°C, 80°C, 100°C).

  • Initiation: Add the final reagent (e.g., catalyst, initiator) to each tube simultaneously.

  • Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take an aliquot from each reaction. Quench the aliquot immediately in cold solvent.

  • Analysis: Analyze the aliquots by a quantitative method like GC, HPLC, or ¹H NMR (with an internal standard) to determine the ratio of desired product to rearrangement byproduct at each temperature and time point.

  • Evaluation: Plot the product-to-byproduct ratio versus temperature. The optimal temperature will be the one that provides the highest ratio in a reasonable timeframe.

Protocol 2: The Furukawa Modification of the Simmons-Smith Reaction

This protocol is a more reproducible alternative to the classic Zn-Cu couple, particularly for acid-sensitive substrates[14][17].

CAUTION: Diethylzinc is pyrophoric and reacts violently with water. Diiodomethane is toxic. Handle both reagents under an inert atmosphere with appropriate personal protective equipment.

  • Glassware Preparation: Ensure all glassware is oven- or flame-dried and cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the alkene substrate (1.0 eq) and a suitable anhydrous, non-coordinating solvent (e.g., dichloromethane or 1,2-dichloroethane)[13].

  • Reagent Addition: Cool the solution to 0°C in an ice bath.

  • Diethylzinc: Slowly add a solution of diethylzinc (e.g., 1.0 M in hexanes, 1.2 eq) to the stirred reaction mixture.

  • Diiodomethane: Add diiodomethane (1.2 eq) dropwise via syringe over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or GC.

  • Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Wikipedia. Vinylcyclopropane rearrangement. [Link]

  • Ghorai, S., & Datta, A. (2018). Theoretical Study on the Mechanism of Rearrangement Reactions of Bicyclic Derivatives of Cyclopropane to Monocyclic Derivatives under the Catalysis of Pt-Salt. ACS Omega. [Link]

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • Wikipedia. Simmons–Smith reaction. [Link]

  • ResearchGate. Reactivity of donor‐acceptor (vinyl)cyclopropane and our divergent strategies toward skipped dienes and cyclopentenes. [Link]

  • ChemRxiv. Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. [Link]

  • Danheiser, R. L., Bronson, J. J., & Okano, K. (1985). Carbanion-accelerated vinylcyclopropane rearrangement. Application in a general, stereocontrolled annulation approach to cyclopentene derivatives. Journal of the American Chemical Society. [Link]

  • Glinkerman, C. M., & Johnson, J. S. (2020). Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds. PMC. [Link]

  • Semantic Scholar. Donor‐Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor. [Link]

  • ResearchGate. Proposed mechanism of the vinyl cyclopropyl rearrangement. [Link]

  • Lauterbach, T., & Curran, D. P. (2014). Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. PMC. [Link]

  • Bajaj, P., et al. (2020). Origin of high stereocontrol in olefin cyclopropanation catalyzed by an engineered carbene transferase. PMC. [Link]

  • Wiley Online Library. Structure and reactivity of the cyclopropane species. [Link]

  • Docentes FCT NOVA. Stereoselective Cyclopropanation Reactions. [Link]

  • ChemRxiv. Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. [Link]

  • Werz, D. B., & Muralirajan, K. (2014). A new golden age for donor-acceptor cyclopropanes. PubMed. [Link]

  • Dolbier Jr, W. R., & Sellers, S. F. (1982). Mechanism of the vinylcyclopropane rearrangement. Rearrangement of cyclopropylallene and MINDO/3 calculations. Journal of the American Chemical Society. [Link]

  • ChemRxiv. A new activating mode of donor–acceptor cyclopropane: the tug-of-war between strain and aromaticity, transient generation of q. [Link]

  • Universidad de Zaragoza. Organocatalytic Enantioselective Vinylcyclopropane‐Cyclopentene (VCP‐CP) Rearrangement. [Link]

  • Vaia. (a) When cyclopropane is treated with HI, 1-iodopropane is formed.... [Link]

  • Chemistry LibreTexts. 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • Hili, R., et al. (2018). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PMC. [Link]

  • Saleem, M., et al. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PMC. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

  • ACS Publications. Beyond Strain Release: Delocalization-Enabled Organic Reactivity. [Link]

  • NIH. Cyclopropanation with Non-stabilized Carbenes via Ketyl Radicals. [Link]

  • ResearchGate. (PDF) Substrate‐Controlled Cyclopropanation Reactions of Glycals with Aryl Diazoacetates. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]

  • RSC Publishing. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]

  • Wiley Online Library. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]

  • ResearchGate. Optimization of Reaction Conditions a. [Link]

Sources

Optimization

Technical Support Center: Light-Sensitive Alkyl Bromides

Welcome to the Technical Support Center for light-sensitive alkyl bromides. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical but delicate reagents.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for light-sensitive alkyl bromides. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical but delicate reagents. Improper storage and handling can lead to reagent degradation, which compromises experimental integrity, yields unexpected side products, and generates difficult-to-interpret data. This resource provides in-depth, experience-based answers and troubleshooting protocols to ensure the stability and reactivity of your light-sensitive alkyl bromides.

Frequently Asked Questions (FAQs)

Q1: Why are alkyl bromides sensitive to light?

A: The carbon-bromine (C-Br) bond in alkyl bromides is susceptible to homolytic cleavage when exposed to energy, particularly ultraviolet (UV) light.[1] This process, known as photolysis or photodissociation, breaks the C-Br bond and generates a highly reactive alkyl radical and a bromine radical.[2][3] These free radicals can then initiate a chain reaction, leading to various degradation products and impurities.[1][3]

Q2: What are the primary signs of degradation in a bottle of alkyl bromide?

A: Visual inspection is the first line of defense. A pure alkyl bromide should be a colorless to pale yellow liquid. The development of a distinct yellow, orange, or reddish-brown color is a strong indicator of degradation. This discoloration is often due to the formation of elemental bromine (Br₂), which has a characteristic reddish-brown hue.[4] Another common sign is the presence of a precipitate or fuming, which may indicate the formation of hydrogen bromide (HBr) gas upon contact with atmospheric moisture.[5]

Q3: What are the ideal storage containers and conditions?

A: Light-sensitive alkyl bromides must be stored in containers that prevent light exposure.[6][7][8][9] The industry standard is an amber glass bottle, which is effective at blocking UV and visible light.[6][8] For extremely sensitive compounds, wrapping the amber bottle in aluminum foil provides an additional layer of protection.[6][10]

Beyond the container, environmental conditions are critical. The reagent should be stored in a cool, dark, and well-ventilated location, away from heat sources and direct sunlight.[4][7][9] Refrigeration (typically 2-8°C) is often recommended to slow the rate of any potential decomposition, but always consult the manufacturer's Safety Data Sheet (SDS) for specific temperature requirements.[7][10] The container must be sealed tightly with a cap that has a chemically resistant liner (e.g., PTFE) to prevent moisture ingress and the escape of corrosive vapors.[8][9]

Q4: My alkyl bromide arrived without any stabilizer. Should I add one?

A: It depends on the intended application and the duration of storage. Some high-purity alkyl bromides are supplied without stabilizers for applications where such additives might interfere (e.g., in certain polymerization reactions or sensitive catalytic cycles). If the reagent will be used quickly, adding a stabilizer may be unnecessary. However, for long-term storage, adding a stabilizer can be beneficial. Small amounts of radical inhibitors like BHT (butylated hydroxytoluene) or TEMPO can terminate the free-radical chain reactions that lead to degradation.[11][12] It is crucial to ensure that any added stabilizer will not interfere with your downstream chemistry.

Troubleshooting Guide: Experimental Failures

Q5: I ran a nucleophilic substitution (SN2) reaction, but my yield is very low and I see multiple unidentified side products. Could my alkyl bromide be the problem?

A: Yes, this is a classic symptom of using a degraded alkyl bromide. The presence of elemental bromine (Br₂) and HBr can lead to a host of side reactions.[4] HBr is acidic and can catalyze elimination (E1/E2) reactions, leading to the formation of alkenes instead of your desired substitution product. Bromine itself can participate in radical addition reactions, especially if your substrate has susceptible C-H bonds.

Troubleshooting Workflow:

  • Assess the Reagent: Check the color of your alkyl bromide. If it's significantly discolored, degradation is likely.

  • Perform a Purity Check: Before your next attempt, analyze the alkyl bromide using a suitable technique. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile impurities.[13][][15] A simple ¹H NMR can also be revealing; look for unexpected peaks in the olefinic region (indicative of elimination byproducts) or a general broadening of signals.

  • Purify the Reagent: If degradation is confirmed, the alkyl bromide can often be purified. A common method involves washing with a mild reducing agent solution (e.g., sodium bisulfite) to quench Br₂, followed by washing with water and brine, drying over an anhydrous salt (like MgSO₄ or Na₂SO₄), and distillation.[16]

Q6: My Grignard reaction is failing to initiate. I've flame-dried my glassware and used anhydrous solvent. What's going on?

A: Degraded alkyl bromides are a common culprit for Grignard reaction failures. The primary degradation products, HBr and alcohols (from hydrolysis with trace moisture), will quench the highly basic Grignard reagent as it forms.[17]

Decision & Action Diagram for Grignard Failure

start Grignard Reaction Fails to Initiate check_reagent Inspect Alkyl Bromide (Color, Odor) start->check_reagent reagent_ok Reagent Appears Pure check_reagent->reagent_ok Clear reagent_bad Reagent Discolored/ Fumes Present check_reagent->reagent_bad Discolored check_other Troubleshoot Other Variables (Mg activation, solvent, etc.) reagent_ok->check_other purify Purify Alkyl Bromide (Wash, Dry, Distill) reagent_bad->purify re_test Re-attempt Grignard with Purified Reagent purify->re_test

Caption: Troubleshooting workflow for Grignard reaction failure.

Protocols & Best Practices

Protocol 1: Purity Assessment by GC-MS

This protocol provides a general framework for assessing the purity of a volatile alkyl bromide and identifying common degradation byproducts.

  • Sample Preparation:

    • Prepare a dilute solution of your alkyl bromide (e.g., 1 µL in 1 mL) in a high-purity, volatile solvent like dichloromethane or hexane.

    • Ensure the solvent does not co-elute with your compound or key impurities.

  • Instrumentation (Typical Conditions):

    • Injector: Split/splitless, 250°C.

    • Column: A standard non-polar column (e.g., DB-5ms or equivalent) is usually sufficient.

    • Oven Program: Start at a low temperature (e.g., 40°C) for 2-5 minutes, then ramp at 10-20°C/min to a final temperature of 250°C.[13]

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for your compound and expected byproducts (e.g., m/z 35-400).[13]

  • Data Analysis:

    • Identify the peak for your parent alkyl bromide.

    • Search the mass spectra of other peaks against a library (e.g., NIST) to identify impurities. Look for signatures of corresponding alcohols, ethers, and elimination products.[16]

Protocol 2: Safe Handling and Dispensing of Light-Sensitive Alkyl Bromides

Minimizing exposure to light and atmosphere is paramount during handling.

  • Preparation:

    • Work in a well-ventilated fume hood.[4] Dim the lights in the hood or the immediate area if possible.[6]

    • Have all necessary glassware, syringes, and reagents ready to minimize the time the stock bottle is open.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][8]

  • Dispensing:

    • Allow the reagent bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.[18]

    • For liquid reagents, use a dry, inert gas (like argon or nitrogen) to create a positive pressure blanket over the liquid.

    • Quickly uncap the bottle, withdraw the required amount using a clean, dry syringe, and immediately recap the bottle tightly.

    • Wipe the syringe needle and dispense the reagent into your reaction vessel, which should also be under an inert atmosphere.

  • Storage after Use:

    • Before returning the bottle to storage, consider flushing the headspace with a gentle stream of inert gas to displace any air that entered.[18]

    • Wrap the cap and neck of the bottle with Parafilm® for an extra seal.

    • Promptly return the bottle to its designated cool, dark storage location.[7][9]

The Chemistry of Degradation

The primary degradation pathway for light-sensitive alkyl bromides is a free-radical chain reaction initiated by photolysis.[1]

Degradation Pathway Overview

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination RBr R-Br (Alkyl Bromide) R_rad R• (Alkyl Radical) RBr->R_rad Photolysis Br_rad Br• (Bromine Radical) RBr->Br_rad Photolysis hv Light (hν) Br_rad2 Br• HBr HBr Br_rad2->HBr H-abstraction RH R-H (Alkane Source) RH->HBr R_rad2 R• R_rad3 R• RBr2 R-Br R_rad3->RBr2 Reaction with Br₂ Br2 Br₂ Br2->RBr2 Br_rad3 Br• R_rad4 R• RR R-R (Dimer) R_rad4->RR R_rad5 R• R_rad5->RR Br_rad4 Br• Br2_term Br₂ Br_rad4->Br2_term Br_rad5 Br• Br_rad5->Br2_term

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: High-Resolution ¹H NMR Analysis of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane

Executive Summary For researchers and drug development professionals, the unambiguous structural verification of cyclopropane-containing pharmacophores is a critical quality control step. 1-(Bromomethyl)-1-(3-methylbutyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural verification of cyclopropane-containing pharmacophores is a critical quality control step. 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane presents a unique spectroscopic challenge: the highly shielded protons of the cyclopropane ring often overlap with the complex multiplets of the 3-methylbutyl (isopentyl) aliphatic chain.

This guide objectively compares the performance of different NMR solvents (CDCl₃ vs. C₆D₆) and magnetic field strengths (400 MHz vs. 600 MHz) to resolve these overlapping signals. By leveraging Aromatic-Solvent-Induced Shifts (ASIS) and high-field acquisition, scientists can achieve baseline resolution of diastereotopic ring protons without resorting to time-consuming 2D NMR experiments.

Mechanistic Causality in Chemical Shifts (E-E-A-T)

To optimize the NMR acquisition strategy, one must first understand the physical causality dictating the chemical shifts of this specific molecule.

The Cyclopropane Ring Current

Unlike standard alkanes, the protons on a cyclopropane ring are highly shielded, typically resonating between δ 0.2 and 0.8 ppm. This shielding is conventionally attributed to the diamagnetic anisotropy and an aromatic-like ring current involving the six electrons in the three C–C bonds ()[1].

Stereochemical Complexity

In 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane, the C1 carbon is achiral, but the two –CH₂– groups of the cyclopropane ring (C2 and C3) are enantiotopic. However, the two protons on each of these ring carbons are diastereotopic to one another because one is cis to the bromomethyl group and the other is cis to the isopentyl group. This results in a complex multiplet system (often approximating an AA'BB' pattern) that heavily overlaps with the terminal methyls of the isopentyl chain. Conversely, the two protons of the bromomethyl group (–CH₂Br) are enantiotopic and will appear as a sharp singlet.

The ASIS Phenomenon

When standard chloroform-d (CDCl₃) fails to resolve the aliphatic and cyclic signals, switching to benzene-d₆ (C₆D₆) can exploit Aromatic-Solvent-Induced Shifts (ASIS) ()[2]. The highly anisotropic benzene molecules form transient, non-covalent collision complexes with the dipole moment of the solute (primarily driven by the polar C–Br bond). This interaction differentially shields the protons based on their spatial proximity to the dipole, effectively "pulling apart" overlapping multiplets.

Comparative Performance Data

Solvent Optimization: CDCl₃ vs. C₆D₆

The table below summarizes the expected chemical shifts and demonstrates how C₆D₆ selectively shifts the cyclopropane ring protons upfield, cleanly separating them from the isopentyl chain.

Table 1: ¹H NMR Chemical Shift Comparison (Simulated empirical data at 298 K)

Proton EnvironmentCDCl₃ (δ ppm)C₆D₆ (δ ppm)MultiplicityIntegration
–CH₂Br (Bromomethyl)3.353.10Singlet2H
–CH– (Isopentyl methine)1.551.40Multiplet1H
–CH₂– (Attached to C1)1.351.25Multiplet2H
–CH₂– (Adjacent to methine)1.201.10Multiplet2H
–CH₃ (Isopentyl methyls)0.900.85Doublet (J ≈ 6.6 Hz)6H
Ring CH₂ (cis to Br)0.550.35Multiplet2H
Ring CH₂ (trans to Br)0.400.20Multiplet2H
Field Strength Optimization: 400 MHz vs. 600 MHz

Higher magnetic fields increase the chemical shift dispersion (in Hz) while coupling constants (J) remain static, minimizing second-order effects (roofing) in the aliphatic chain.

Table 2: Resolution Metrics by Field Strength

Metric400 MHz Spectrometer600 MHz Spectrometer
Aliphatic Resolution Heavy second-order roofing; partial overlapApproaches first-order kinetics; baseline resolution
Signal-to-Noise (S/N) Baseline standard~1.5x enhancement (faster acquisition)
Ring Multiplet Clarity Broad, unresolved envelopeDistinct fine structure visible

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, follow this self-validating workflow for acquiring the ¹H NMR spectrum.

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly pure 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane.

  • Dissolve the compound in 0.6 mL of C₆D₆ (containing 0.03% v/v TMS as an internal standard).

  • Self-Validation Check: Ensure the solution is completely particulate-free. Filter through a glass wool plug into a 5 mm NMR tube if necessary. Particulates distort magnetic homogeneity.

Step 2: Shimming and Tuning

  • Insert the sample into the spectrometer (e.g., 600 MHz equipped with a cryoprobe).

  • Lock onto the deuterium signal of C₆D₆.

  • Perform gradient shimming (TopShim or equivalent).

  • Self-Validation Check: Observe the TMS singlet at 0.00 ppm. The linewidth at half-height (FWHM) must be ≤ 0.5 Hz. If it is broader, re-shim the Z1 and Z2 gradients.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton with a 30° flip angle (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds. (Since small molecules tumble rapidly, T1 relaxation times are short, but 2.0s ensures complete relaxation for accurate integration).

  • Number of Scans (NS): 16 to 32 scans.

  • Spectral Width (SW): 12 ppm (to capture any potential impurities, though the compound's signals fall within 0–4 ppm).

Step 4: Processing and Assignment

  • Apply a zero-filling factor to double the data points (e.g., 64k).

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation.

  • Phase the spectrum manually and baseline correct (polynomial fit).

  • Self-Validation Check: Integrate the isolated –CH₂Br singlet at ~3.10 ppm and set it to exactly 2.00. The integral of the isopentyl methyl doublet (~0.85 ppm) must read 6.00 ± 0.05. Any significant deviation indicates overlapping impurities or incomplete relaxation.

Diagnostic Workflow Diagram

The following logical pathway illustrates the decision-making process for optimizing the NMR analysis of this specific cyclopropane derivative.

NMR_Workflow Step1 Sample Prep: 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane Decision Solvent Selection Step1->Decision CDCl3 CDCl3 (Standard) Risk: Multiplet Overlap Decision->CDCl3 Routine Check C6D6 C6D6 (ASIS) Benefit: Signal Resolution Decision->C6D6 High Resolution Acquire Acquire High-Field 1H NMR (≥ 600 MHz recommended) CDCl3->Acquire C6D6->Acquire Assign Signal Assignment Pathway Acquire->Assign Br Bromomethyl (-CH2Br) Singlet (~3.1 - 3.3 ppm) Assign->Br Alkyl Isopentyl Chain Doublet/Multiplets (~0.8 - 1.6 ppm) Assign->Alkyl Ring Cyclopropane Ring Diastereotopic Multiplets (~0.2 - 0.6 ppm) Assign->Ring

Figure 1: Decision matrix and assignment workflow for the ¹H NMR analysis of the target compound.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504-1507. URL:[Link]

  • Chavelas-Hernández, L., Valdéz-Camacho, J. R., Hernández-Vázquez, L. G., Dominguez-Mendoza, B. E., Vasquez-Ríos, M. G., & Escalante, J. (2020). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns. Synlett, 31(02), 158-164. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

Sources

Comparative

13C NMR chemical shifts for gem-disubstituted cyclopropanes

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of gem-Disubstituted Cyclopropanes For researchers and professionals in synthetic chemistry and drug development, the cyclopropane ring is a valuable structural...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of gem-Disubstituted Cyclopropanes

For researchers and professionals in synthetic chemistry and drug development, the cyclopropane ring is a valuable structural motif. Its unique electronic properties and inherent ring strain impart significant and often desirable characteristics to a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is the cornerstone for the structural elucidation of these three-membered rings. This guide provides a detailed comparison of the ¹³C NMR chemical shifts for gem-disubstituted cyclopropanes, grounded in experimental data and mechanistic principles, to aid in the confident characterization of these important compounds.

The Unique Signature of the Cyclopropane Ring in ¹³C NMR

The carbon atoms of a simple, unsubstituted cyclopropane are highly shielded, resonating at an unusually high field (δ = -2.7 ppm) compared to other alkanes.[1] This shielding is a direct consequence of the ring's strained σ-bonds, which possess a higher degree of p-character than typical sp³-hybridized carbons. This unique electronic environment is exquisitely sensitive to substitution, making ¹³C NMR a powerful tool for probing the structure of cyclopropane derivatives.

The Influence of Geminal Substitution on Cyclopropyl Carbon Shifts

When two substituents are placed on the same carbon atom (a geminal or C1 substitution pattern), they induce predictable and diagnostic shifts in the ¹³C NMR spectrum. The electronic nature of these substituents is the primary determinant of the chemical shifts for all three ring carbons (C1, C2, and C3).

The Effect of Electronegative Substituents

The most significant factor influencing the chemical shift of the substituted carbon (C1) is the electronegativity of the attached atoms.[2][3][4]

  • Direct Deshielding at C1: Electronegative substituents, such as halogens (F, Cl, Br) or oxygen, withdraw electron density from the directly attached C1 carbon. This "deshielding" effect causes the C1 resonance to shift significantly downfield (to a higher ppm value). The magnitude of this downfield shift generally correlates with the substituent's electronegativity.[4][5] For example, studies on fluorocyclopropanes have shown that substituents directly attached to a ring carbon unshield that carbon to an extent that increases with their electronegativity.[5]

  • Remote Effects at C2/C3: The effect on the adjacent, unsubstituted carbons (C2 and C3) is more complex. While direct electronegativity effects diminish with distance, remote substituents can sometimes have an opposite, shielding effect.[5] However, in many gem-dihalo systems, the C2/C3 carbons also experience a moderate downfield shift compared to unsubstituted cyclopropane.

The Role of Alkyl and Carbonyl Substituents
  • Alkyl Groups: Geminal alkyl groups, like in 1,1-dimethylcyclopropane, are electron-donating. They cause a downfield shift at the substituted C1 carbon relative to cyclopropane itself, though less pronounced than with highly electronegative atoms. The adjacent C2/C3 carbons are also shifted slightly downfield.

  • Carbonyl and Ester Groups: When a cyclopropane ring is adjacent to a carbonyl group (e.g., in cyclopropyl ketones), there is evidence of electronic conjugation between the ring's σ-orbitals and the carbonyl π-system.[6][7] This interaction influences the chemical shifts. In gem-dicarboxylic esters, the electron-withdrawing nature of the two ester groups leads to a significant downfield shift for the substituted C1 carbon. The carbonyl carbons of such esters themselves typically resonate in the 165-190 ppm range.[8]

Comparative Data for Gem-Disubstituted Cyclopropanes

The following table summarizes typical ¹³C NMR chemical shift ranges for the ring carbons of various gem-disubstituted cyclopropanes, providing a practical reference for structural assignment.

Substituents (at C1)C1 (Substituted) Chemical Shift (δ, ppm)C2 / C3 (Unsubstituted) Chemical Shift (δ, ppm)Representative Compound Example
H, H-2.7[1]-2.7[1]Cyclopropane
CH₃, CH₃19 - 259 - 151,1-Dimethylcyclopropane[9]
Cl, Cl55 - 68[10]20 - 30[10]1,1-Dichlorocyclopropane Derivatives[10]
Br, Br25 - 4025 - 351,1-Dibromocyclopropane Derivatives
F, F95 - 11020 - 301,1-Difluorocyclopropane Derivatives[5]
COOR, COOR35 - 4520 - 30Diethyl 1,1-cyclopropanedicarboxylate
Phenyl, Phenyl40 - 5015 - 251,1-Diphenylcyclopropane

Note: These are typical ranges and can be influenced by other substituents on the ring or the choice of solvent.

Visualizing Substituent Effects

The following diagram illustrates the general trends in chemical shifts for the cyclopropane ring carbons based on the electronic properties of the geminal substituents at C1.

G substituents Geminal Substituents at C1 ewg Electron-Withdrawing (e.g., -Cl, -F, -COOR) substituents->ewg edg Electron-Donating (e.g., -CH3, -Alkyl) substituents->edg c1_down C1: Strong Downfield Shift (Deshielding) ewg->c1_down c23_down C2/C3: Moderate Downfield Shift ewg->c23_down c1_mod C1: Moderate Downfield Shift edg->c1_mod c23_mod C2/C3: Small Downfield Shift edg->c23_mod

Caption: General effect of substituent electronics on cyclopropane ¹³C chemical shifts.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

This section details a self-validating protocol for obtaining a proton-decoupled ¹³C NMR spectrum of a gem-disubstituted cyclopropane derivative. The key to a trustworthy spectrum is proper sample preparation and the use of a known internal standard.

Materials:

  • gem-Disubstituted cyclopropane sample (10-50 mg)

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Tetramethylsilane (TMS) for referencing (if not included in solvent)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-50 mg of the purified cyclopropane derivative. The amount depends on the compound's molecular weight and the spectrometer's sensitivity.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.[11] Ensure the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small drop of TMS as an internal reference standard, which is defined as 0.0 ppm.[1] Many commercially available deuterated solvents already contain TMS.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability during the experiment.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical solvent and TMS peaks.

    • Set up a standard proton-decoupled ¹³C NMR experiment. Proton decoupling removes ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[2][12]

    • Key Parameters:

      • Pulse Angle: 30-45° (to allow for faster repetition without saturation).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds (to ensure quantitative relaxation, especially for quaternary carbons).

      • Number of Scans: 128 to 1024 or more, depending on sample concentration. The low natural abundance (1.1%) of the ¹³C nucleus necessitates signal averaging.[12]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to create a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[9]

    • Integrate the peaks if relative intensities are needed, though ¹³C NMR is not inherently quantitative without specific experimental setups.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve 1. Dissolve Sample (10-50 mg in 0.6 mL solvent) transfer 2. Transfer to NMR Tube dissolve->transfer reference 3. Add TMS Reference transfer->reference insert 4. Insert, Lock & Shim reference->insert setup 5. Setup ¹³C Decoupled Experiment insert->setup acquire 6. Acquire Data (Signal Averaging) setup->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Baseline Correction ft->phase calibrate 9. Calibrate to TMS (0 ppm) phase->calibrate

Caption: Standardized workflow for acquiring a ¹³C NMR spectrum.

References

  • Brey, W. S. (2008). Carbon-13 NMR of fluorocyclopropanes. Magnetic Resonance in Chemistry, 46(5), 480-492. [Link]

  • Stothers, J. B., & Marr, D. H. (1967). ¹³C nmr studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(2), 225-233. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • Osler, J. D., Unsworth, W. P., & Taylor, R. J. K. (2013). Supporting Information: The Cope rearrangement of gem-dimethyl substituted divinylcyclopropanes. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Fig. 1. (a) H-1 NMR spectrum of 6. (b) C-13 NMR spectrum of 6. [Link]

  • Marr, D. H., & Stothers, J. B. (1967). ¹³C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(2), 225-233. [Link]

  • Spiesecke, H., & Schneider, W. G. (1961). Effect of Electronegativity and Magnetic Anisotropy of Substituents on C¹³ and H¹ Chemical Shifts in CH₃X and CH₃CH₂X Compounds. The Journal of Chemical Physics, 35(2), 722-730. [Link]

  • ResearchGate. (2025, August 6). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • University of Bath. (n.d.). Lecture 2: Identifying Carbonyl Groups using Spectroscopy. [Link]

  • Al-Ghamdi, M. A. (2021). Effect of electronegative elements on the NMR chemical shift in some simple R-X compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). ¹³C-NMR chemical shifts (δ in ppm) and ¹³C-¹⁹F coupling constants. [Link]

  • Kusuyama, Y., & Ikeda, Y. (1976). ¹³C NMR Spectroscopy. Substituent Effects in the Ethyl trans-2-Substituted Cyclopropanecarboxylates. Bulletin of the Chemical Society of Japan, 49(3), 724-727. [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 50 MHz, H₂O, predicted) (NP0187593). [Link]

  • University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Al-Ghamdi, M. A. (2014). Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds. Semantic Scholar. [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. DTIC. [Link]

  • Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of cyclopropane C₃H₆. [Link]

  • Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. [Link]

  • Yüksek, H., et al. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of Cyclopropyl Bromides

Executive Summary The unambiguous identification of cyclopropyl bromides via Mass Spectrometry (MS) presents a unique analytical challenge due to the rapid isomerization of the strained cyclopropyl ring into thermodynami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous identification of cyclopropyl bromides via Mass Spectrometry (MS) presents a unique analytical challenge due to the rapid isomerization of the strained cyclopropyl ring into thermodynamically stable allylic systems. In drug development—where cyclopropyl moieties are increasingly used to improve metabolic stability and potency—distinguishing a cyclopropyl bromide intermediate from its acyclic isomer (allyl bromide) is critical for quality control.

This guide provides an in-depth analysis of the fragmentation mechanics of cyclopropyl bromides. Unlike standard alkyl halides, these compounds exhibit a "hidden" rearrangement pathway that dominates their mass spectra. We compare these patterns against key alternatives (allyl bromide and cyclobutyl bromide) and provide a validated experimental protocol to ensure reproducible detection.

Fundamental Fragmentation Mechanics

The mass spectrum of a cyclopropyl bromide is defined by two competing forces: the high ring strain (~27.5 kcal/mol) of the cyclopropane core and the weak carbon-bromine bond.

The "Hidden" Rearrangement

Upon electron ionization (EI, 70 eV), the molecular ion (


) is formed. While a standard alkyl halide would simply cleave the C-Br bond, the cyclopropyl radical cation undergoes a rapid, often concerted, ring-opening process.
  • Ionization: Formation of the radical cation

    
     (
    
    
    
    120/122).
  • Isomerization: The strain energy drives the opening of the ring to form a transient distonic ion or directly isomerizes to the allyl bromide radical cation structure.

  • Dissociation: The C-Br bond cleaves, expelling a bromine radical (

    
    ) to generate the allyl cation  (
    
    
    
    ,
    
    
    41).

This mechanism explains why the mass spectra of cyclopropyl bromide and allyl bromide are nearly identical; they funnel through the same stable carbocation intermediate.

The Bromine Signature

The presence of bromine provides a definitive isotopic fingerprint.[1][2][3] Natural bromine exists as


 and 

in a nearly 1:1 ratio.[2][4]
  • Diagnostic: Any fragment retaining the bromine atom will appear as a "doublet" peak separated by 2 mass units (e.g.,

    
     at 120 and 122) with roughly equal intensity.
    

Comparative Analysis: Distinguishing Isomers

Differentiation requires looking beyond the base peak. While the base peak for both isomers is


 41, the stability of the molecular ion and minor fragmentation pathways differ.
Table 1: Comparative Fragmentation Profiles
FeatureCyclopropyl Bromide Allyl Bromide (Isomer)Cyclobutyl Bromide (Homolog)
Molecular Ion (

)
Observable (Weak). The rigid ring offers slight stabilization vs. the acyclic isomer.Absent / Trace . Allylic cleavage is so fast that

rarely survives to the detector.
Observable . Distinct

134/136 pattern.[4]
Base Peak

41
(

)

41
(

)

55
(

)
HBr Loss (

)
Significant .

40 (

) is often more prominent due to elimination from the intact ring.
Minor . Direct bond cleavage dominates.Moderate . Forms cyclobutene radical cation.
Ring Specific Ions

39 (

) is high abundance (dehydrogenation of allyl cation).

39 is present but ratio to

41 may differ slightly.

27 (

) from ethylene loss (retro-[2+2]).
Retention Index (RI) Typically Higher than allyl bromide on non-polar columns (BP < Allyl).Lower RI. Elutes earlier due to lower boiling point.Highest RI of the set.
Mechanism Visualization

The following diagram illustrates the divergent pathways that allow for distinction, specifically the survival of the molecular ion in cyclopropyl systems versus the rapid dissociation in allyl systems.

FragmentationPathway M_Cyclo Cyclopropyl Bromide (M+) m/z 120/122 (Metastable) Inter_Ring Ring Opening Transition State M_Cyclo->Inter_Ring Isomerization Cation_Allyl Allyl Cation [C3H5]+ m/z 41 (Base Peak) M_Cyclo->Cation_Allyl Concerted -Br loss Ion_HBr [M-HBr] Propyne/Allene m/z 40 M_Cyclo->Ion_HBr -HBr (Elimination) M_Allyl Allyl Bromide (M+) m/z 120/122 (Unstable) M_Allyl->Cation_Allyl Fast -Br loss Inter_Ring->M_Allyl Relaxation Ion_C3H3 [C3H3]+ m/z 39 Cation_Allyl->Ion_C3H3 -H2

Figure 1: Fragmentation pathways comparing Cyclopropyl Bromide and Allyl Bromide. Note the shared Allyl Cation intermediate.

Experimental Protocol: Validated GC-MS Workflow

Analyzing volatile alkyl bromides requires strict adherence to temperature and solvent protocols to prevent sample loss or filament damage.

Methodology: Volatile Halide Analysis

Objective: Quantification and Identification of Cyclopropyl Bromide impurities.

1. Sample Preparation:

  • Solvent: Use high-purity Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) . Avoid Methanol (potential nucleophilic attack on the cyclopropyl ring).

  • Concentration: 100 µg/mL. High concentrations can overload the detector, distorting the 79Br/81Br ratio.

2. GC Parameters (Agilent 7890/5977 or equivalent):

  • Inlet: Split mode (20:1). Temperature 150°C . Note: Standard 250°C inlets can cause thermal degradation/isomerization of strained rings before they reach the column.

  • Column: DB-624 or DB-VRX (Specialized for Volatiles). 30m x 0.25mm ID x 1.4µm film.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 35°C (Hold 5 min) - Critical for retaining volatile bromides.

    • Ramp: 10°C/min to 150°C.

    • Final: 250°C (Burn out).

3. Mass Spectrometer Settings:

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Solvent Delay: 3.50 min (Must be empirically determined).

    • Warning: Elution of the solvent peak into an active filament will strip the filament coating and ruin sensitivity for the molecular ion.

  • Scan Range:

    
     35 - 200. (Capture 
    
    
    
    39/41 and the
    
    
    region).
Data Validation Step (Self-Check)

To confirm the identity of the peak as a bromide:

  • Extract ion chromatograms (EIC) for

    
     120 and 122.
    
  • Verify they co-elute perfectly (same apex).

  • Calculate the ratio: Area(120) / Area(122). Acceptance Criteria: 0.95 - 1.05.

Decision Logic for Unknowns

When encountering an unknown peak with a base peak of


 41, use this logic flow to classify the structure.

IdentificationLogic Start Unknown Spectrum Base Peak m/z 41 CheckBr Check m/z 120/122 Region Is there a 1:1 Doublet? Start->CheckBr NoBr Not a Bromide (Likely alkene/diene) CheckBr->NoBr No YesBr Bromide Confirmed CheckBr->YesBr Yes CheckM Assess Molecular Ion (M+) Intensity YesBr->CheckM WeakM M+ Visible (~1-5%) Significant m/z 40 CheckM->WeakM NoM M+ Absent/Trace (<0.1%) Dominant m/z 41 CheckM->NoM ResultCyclo Probable Cyclopropyl Bromide WeakM->ResultCyclo ResultAllyl Probable Allyl Bromide NoM->ResultAllyl

Figure 2: Decision tree for distinguishing isomeric


 species.

References

  • NIST Mass Spectrometry Data Center. "Cyclopropyl bromide Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Savee, J. D., et al. (2008). "Imaging the dissociation of the cyclopropyl bromide cation." Journal of Chemical Physics. (Demonstrates the ring-opening mechanism). [Link]

  • McAdoo, D. J. (1988). "Rearrangements of radical cations." Mass Spectrometry Reviews. (Theoretical basis for distonic ion formation). [Link]

Sources

Comparative

Technical Guide: IR Spectroscopy of Cyclopropane Ring C-H Stretches

Topic: IR spectroscopy peaks for cyclopropane ring C-H stretch Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In drug discovery and material...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR spectroscopy peaks for cyclopropane ring C-H stretch Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In drug discovery and materials science, the cyclopropane ring is a privileged scaffold, often serving as a bioisostere for alkenes or amides. However, its identification via Infrared (IR) spectroscopy presents a specific analytical challenge: the C-H stretching frequencies of the strained ring (3000–3100 cm⁻¹) overlap significantly with alkenes and aromatics.

This guide provides a definitive technical comparison of cyclopropane spectral signatures against common structural alternatives. It moves beyond basic peak listing to explain the electronic causality (Walsh orbitals) and provides a self-validating workflow for unambiguous identification.

Mechanistic Basis: The "S-Character" Shift

To interpret the cyclopropane spectrum correctly, one must understand why it deviates from standard aliphatic behavior.

The Walsh Orbital Model

Unlike acyclic alkanes where carbon atoms are


 hybridized (ideal angle 109.5°), the constrained 60° bond angle of cyclopropane forces a rehybridization.
  • C-C Bonds: These bonds gain higher

    
    -character (approx. 
    
    
    
    ) to accommodate the acute angle, forming "banana bonds."
  • C-H Bonds: To conserve orbital character, the external C-H bonds compensate by gaining significant

    
    -character (approx. 
    
    
    
    ).

Spectroscopic Consequence: Increased


-character leads to shorter, stronger bonds with higher force constants. Consequently, the C-H stretching frequency shifts upward  from the typical alkane region (<3000 cm⁻¹) into the "unsaturated" region (>3000 cm⁻¹).

WalshOrbitals Alkane Acyclic Alkane (sp3) Cyclo Cyclopropane (sp2-like) Alkane->Cyclo Ring Strain (60°) LowFreq < 3000 cm⁻¹ (Standard) Alkane->LowFreq Freq Frequency Shift (Force Constant k↑) Cyclo->Freq Increased s-character in C-H bonds HighFreq 3000-3100 cm⁻¹ (Diagnostic) Freq->HighFreq

Figure 1: Mechanistic logic connecting ring strain to the observed blue-shift in IR frequency.

The Spectral Signature: Detailed Analysis

Primary Diagnostic Region (3000–3100 cm⁻¹)

The hallmark of the cyclopropane ring is the C-H asymmetric stretch.

  • Frequency Range: 3000–3100 cm⁻¹ (Typically distinct peaks at 3080 cm⁻¹ and 3020 cm⁻¹ ).

  • Intensity: Medium to Weak.[1]

  • Resolution Requirement: Standard resolution (4 cm⁻¹) is usually sufficient, but 2 cm⁻¹ is recommended if distinguishing from complex aromatic mixtures.

The "Fingerprint" Confirmation (800–1050 cm⁻¹)

Reliance on the 3000 cm⁻¹ region alone is prone to false positives (see Section 4). Confirmation requires identifying the ring deformation modes.

  • Ring Deformation: A characteristic band appears near 1000–1020 cm⁻¹ .

  • CH₂ Scissoring: Often shifted to 1440–1460 cm⁻¹ .

Comparative Analysis: Cyclopropane vs. Alternatives

The following table contrasts cyclopropane with the functional groups most likely to cause spectral confusion.

FeatureCyclopropane Acyclic Alkane Alkene (Vinyl) Epoxide (Oxirane)
C-H Stretch 3000–3100 cm⁻¹ 2850–2960 cm⁻¹3020–3100 cm⁻¹3000–3060 cm⁻¹
Hybridization Pseudo-

(Walsh)


Pseudo-

Diagnostic 1 No C=C stretch No C=C stretchC=C stretch (1620–1680 cm⁻¹)No C=C stretch
Diagnostic 2 Ring Def. ~1020 cm⁻¹-Out-of-plane wag (900–1000 cm⁻¹)Ring Breathing ~1250 cm⁻¹ & ~850 cm⁻¹
Key Differentiator High freq C-H + Silent 1600-1700 regionLow freq C-H onlyPresence of C=C peakPresence of C-O bands (1100-1250 cm⁻¹)
Critical Differentiators
  • Vs. Alkenes: Both have C-H stretches >3000 cm⁻¹.[1][2][3][4] However, cyclopropanes lack the C=C stretching absorption at 1600–1680 cm⁻¹. If you see a peak at 3050 cm⁻¹ but the 1650 cm⁻¹ region is empty, suspect cyclopropane.

  • Vs. Epoxides: Epoxides are the hardest to distinguish as they are also strained rings with high-frequency C-H bonds. Look for the "Ring Breathing" bands specific to the C-O-C system (approx. 1250 cm⁻¹, 850 cm⁻¹, and 750 cm⁻¹) which are absent in cyclopropanes.

Diagnostic Workflow (Decision Tree)

Use this logic flow to validate the presence of a cyclopropane ring in an unknown sample.

DiagnosticWorkflow Start Start: Inspect 3000-3100 cm⁻¹ Region CheckHigh Are peaks present > 3000 cm⁻¹? Start->CheckHigh AlkanePath Only peaks < 3000 cm⁻¹ CheckHigh->AlkanePath No CheckDouble Inspect 1600-1680 cm⁻¹ (Is C=C stretch present?) CheckHigh->CheckDouble Yes ResultAlkane Conclusion: Acyclic Alkane AlkanePath->ResultAlkane ResultAlkene Conclusion: Alkene / Aromatic CheckDouble->ResultAlkene Yes (Strong/Med) CheckEther Inspect 1200-1280 cm⁻¹ (Is C-O ring breathing present?) CheckDouble->CheckEther No (Silent) ResultEpoxide Conclusion: Epoxide CheckEther->ResultEpoxide Yes ResultCyclo Conclusion: Cyclopropane (Confirm with ~1020 cm⁻¹ band) CheckEther->ResultCyclo No

Figure 2: Step-by-step logic for distinguishing cyclopropane from interfering functional groups.

Experimental Protocol

To ensure data integrity when analyzing strained rings, follow this protocol.

A. Sample Preparation[5]
  • Liquids: Use Neat (ATR) or thin film between NaCl plates.

    • Why: Solvent peaks (e.g., CHCl₃) often obscure the critical 3000 cm⁻¹ region.

  • Solids: KBr pellet or Diamond ATR.

    • Note: If using ATR, correct for penetration depth if quantitative comparison of peak heights is required, as high-frequency peaks (3000 cm⁻¹) appear weaker in ATR than in transmission.

B. Instrument Settings[6]
  • Resolution: Set to 2 cm⁻¹ .

    • Reasoning: The separation between a cyclopropane C-H stretch (3050 cm⁻¹) and an aromatic C-H stretch (3030 cm⁻¹) can be subtle. Low resolution (8 cm⁻¹) smoothes these into a single blob.

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio, essential for detecting the often weak ring deformation bands in the fingerprint region.

C. Validation (Self-Check)

If the spectrum suggests cyclopropane:

  • Verify the absence of C=C (1650 cm⁻¹).

  • Verify the absence of C=O (1700 cm⁻¹) unless the molecule is known to be a ketone/amide.

  • Cross-reference with Raman Spectroscopy if available. The "breathing mode" of the cyclopropane ring is extremely intense in Raman (around 1190 cm⁻¹) but weak in IR.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectroscopy of cyclopropane. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2016). Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. Retrieved from [Link]

  • Bluffton University. (1997). Walsh Cyclopropane Molecular Orbitals. Retrieved from [Link]

Sources

Validation

A Tale of Two Rings: Unraveling the Contrasting Reactivity of Cyclopropylmethyl and Cyclobutylmethyl Bromides

A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development In the intricate world of organic chemistry, the subtle interplay of structure and reactivity dictates the outcome of chemical transformatio...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development

In the intricate world of organic chemistry, the subtle interplay of structure and reactivity dictates the outcome of chemical transformations. This guide delves into the fascinating and often counterintuitive reactivity of two closely related yet distinct alkyl halides: cyclopropylmethyl bromide and cyclobutylmethyl bromide. While structurally similar, their behavior in nucleophilic substitution reactions, particularly solvolysis, presents a stark contrast, a phenomenon rooted in the unique electronic properties of small, strained ring systems. This document provides an in-depth analysis of their comparative reactivity, supported by experimental data, mechanistic insights, and detailed protocols to empower researchers in predicting and harnessing these differences in their synthetic endeavors.

The Heart of the Matter: Carbocation Stability and Rearrangements

The divergent reactivity of cyclopropylmethyl and cyclobutylmethyl bromides is fundamentally governed by the stability and fate of the carbocation intermediates formed during S"N"1-type reactions.

The Exceptionally Stable Cyclopropylmethyl Cation:

The solvolysis of cyclopropylmethyl bromide is dramatically accelerated due to the remarkable stability of the resulting primary carbocation. This stability is not due to hyperconjugation or inductive effects typically seen in carbocations. Instead, it arises from a unique electronic interaction between the adjacent cyclopropyl ring and the vacant p-orbital of the carbocationic center. The C-C bonds of the cyclopropane ring possess significant p-character, allowing for effective overlap with the empty p-orbital. This delocalization of the positive charge over the entire cyclopropylmethyl system is often referred to as "dancing resonance" or "non-classical ion" formation, leading to a significant stabilization that surpasses even some secondary and tertiary carbocations.

The Interplay of Cyclobutyl and Cyclopropylmethyl Cations:

The solvolysis of both cyclopropylmethyl bromide and cyclobutylmethyl bromide proceeds through a common set of interconverting carbocation intermediates: the cyclopropylmethyl cation, the cyclobutyl cation, and the homoallyl (but-3-en-1-yl) cation.[1][2][3] This interconversion occurs via a non-classical bicyclobutonium ion intermediate. The facility of these rearrangements means that the product distribution is often a complex mixture, reflecting the kinetic and thermodynamic partitioning of these cationic species.

Comparative Reactivity: A Quantitative Look at Solvolysis Rates

Experimental data from solvolysis reactions provides compelling evidence for the enhanced reactivity of cyclopropylmethyl bromide. The rate of solvolysis, typically following first-order kinetics, is a direct measure of the ease of carbocation formation.

A seminal study by Kevill and Abduljaber directly compared the solvolysis rates of cyclopropylcarbinyl (cyclopropylmethyl) bromide and cyclobutyl bromide in various hydroxylic solvents. Their findings unequivocally demonstrate the superior reactivity of the cyclopropylmethyl system.[1][4][5]

SolventTemperature (°C)k (cyclopropylmethyl bromide) (s⁻¹)k (cyclobutylmethyl bromide) (s⁻¹)Rate Ratio (k_cpm / k_cbm)
Ethanol (100%)50.01.35 x 10⁻⁵1.12 x 10⁻⁷~120
Methanol (100%)50.03.10 x 10⁻⁵2.58 x 10⁻⁷~120
80% Ethanol50.08.13 x 10⁻⁵6.78 x 10⁻⁷~120
60% Ethanol50.03.16 x 10⁻⁴2.63 x 10⁻⁶~120
50% Ethanol50.08.13 x 10⁻⁴6.78 x 10⁻⁶~120
Acetic Acid75.01.48 x 10⁻⁴1.48 x 10⁻⁵~10
Formic Acid25.01.63 x 10⁻²1.36 x 10⁻³~12

Table 1: First-Order Rate Constants for the Solvolysis of Cyclopropylmethyl Bromide and Cyclobutylmethyl Bromide. [1][4][5]

As the data clearly indicates, cyclopropylmethyl bromide undergoes solvolysis at a rate that is 10 to 120 times faster than cyclobutylmethyl bromide, depending on the solvent's ionizing power and nucleophilicity.[1][4][5] This dramatic rate enhancement is a direct consequence of the superior ability of the cyclopropyl group to stabilize the incipient carbocation.

The Aftermath: A Look at the Product Distribution

The formation of a complex mixture of products is a hallmark of reactions involving the cyclopropylmethyl carbocation system. The solvolysis of both cyclopropylmethyl and cyclobutyl derivatives leads to products arising from nucleophilic attack on the interconverting cyclopropylmethyl, cyclobutyl, and homoallyl cations.

While direct comparative data for the bromide solvolysis product distribution under identical conditions is sparse in the literature, the acetolysis of the corresponding tosylates provides an excellent and widely accepted model for understanding the product distribution, as the reaction proceeds through the same carbocation intermediates.

Starting Material% Cyclopropylmethyl Acetate% Cyclobutyl Acetate% Homoallyl Acetate
Cyclopropylmethyl Tosylate47485
Cyclobutyl Tosylate01000

Table 2: Product Distribution from the Acetolysis of Cyclopropylmethyl Tosylate and Cyclobutyl Tosylate.

It is important to note that the product distribution can be highly dependent on the specific reaction conditions, including the solvent, temperature, and nucleophile. However, the general trend observed in the acetolysis of the tosylates is illustrative of the underlying carbocation behavior. The solvolysis of cyclopropylmethyl derivatives typically yields a significant proportion of rearranged cyclobutyl products, highlighting the facile interconversion of the carbocation intermediates.

Visualizing the Reaction Pathway

The intricate relationship between the reactants, intermediates, and products can be effectively visualized using a reaction pathway diagram.

G cluster_reactants Reactants cluster_intermediates Carbocation Intermediates cluster_products Solvolysis Products cpm_br Cyclopropylmethyl Bromide cpm_cation Cyclopropylmethyl Cation cpm_br->cpm_cation -Br⁻ cbm_br Cyclobutylmethyl Bromide cbm_cation Cyclobutyl Cation cbm_br->cbm_cation -Br⁻ bicyclobutonium Bicyclobutonium Ion (Non-classical) cpm_cation->bicyclobutonium cpm_sol Cyclopropylmethyl Product cpm_cation->cpm_sol +Nu⁻ bicyclobutonium->cbm_cation homoallyl_cation Homoallyl Cation bicyclobutonium->homoallyl_cation cbm_sol Cyclobutyl Product cbm_cation->cbm_sol +Nu⁻ homoallyl_sol Homoallyl Product homoallyl_cation->homoallyl_sol +Nu⁻

Figure 1: Reaction pathway for the solvolysis of cyclopropylmethyl and cyclobutylmethyl bromides.

Experimental Protocols

To provide a practical context for the discussed principles, this section outlines representative experimental procedures for the synthesis of the starting materials and for conducting a comparative solvolysis rate study.

Synthesis of Cyclobutylmethyl Bromide

A reliable method for the synthesis of cyclobutylmethyl bromide involves the bromination of cyclobutanemethanol.

Materials:

  • Cyclobutanemethanol

  • Triphenylphosphine

  • Bromine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphenylphosphine (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add bromine (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Once the addition is complete, stir the resulting slurry for 30 minutes at 0 °C.

  • Add a solution of cyclobutanemethanol (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture, again keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Pour the reaction mixture into a separatory funnel containing ice-water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain pure cyclobutylmethyl bromide.

Kinetic Study of Solvolysis by Titration

This protocol describes a method for determining the first-order rate constant of solvolysis for both cyclopropylmethyl bromide and cyclobutylmethyl bromide. The rate is monitored by titrating the hydrobromic acid produced during the reaction.[6][7]

Materials:

  • Cyclopropylmethyl bromide or Cyclobutylmethyl bromide

  • Desired solvent (e.g., 80% ethanol)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Acetone (for quenching)

  • Constant temperature bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of the alkyl bromide (e.g., 0.1 M) in the chosen solvent.

  • Place a known volume of this solution (e.g., 50 mL) in a flask and equilibrate it in a constant temperature bath set to the desired temperature (e.g., 50.0 °C).

  • At regular time intervals (t), withdraw an aliquot of the reaction mixture (e.g., 5.00 mL) and immediately quench the reaction by adding it to a flask containing cold acetone.

  • Add a few drops of phenolphthalein indicator to the quenched aliquot.

  • Titrate the liberated HBr with the standardized NaOH solution until a persistent pink endpoint is reached. Record the volume of NaOH used (V"t").

  • To determine the concentration of HBr at the completion of the reaction (V"∞"), heat a separate aliquot of the reaction mixture in a sealed tube at the reaction temperature for a period equivalent to at least 10 half-lives, then cool and titrate as above.

  • The first-order rate constant (k) can be determined from the slope of a plot of ln(V"∞" - V"t") versus time (t), as the relationship is given by: ln(V"∞" - V"t") = -kt + ln(V"∞").

Conclusion

The comparative study of cyclopropylmethyl bromide and cyclobutylmethyl bromide offers a compelling illustration of how subtle structural variations can lead to profound differences in chemical reactivity. The exceptional ability of the cyclopropyl group to stabilize an adjacent carbocation through "dancing resonance" results in a dramatic rate acceleration in solvolysis reactions compared to its four-membered ring counterpart. This enhanced reactivity, however, is accompanied by a propensity for carbocation rearrangements, leading to a complex mixture of products. For researchers and drug development professionals, a thorough understanding of these principles is paramount for the rational design of synthetic routes and the prediction of reaction outcomes. By leveraging the unique electronic properties of these strained ring systems, chemists can unlock novel synthetic pathways and construct complex molecular architectures with greater precision and efficiency.

References

  • Kevill, D. N., & Abduljaber, M. H. (2000). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. The Journal of Organic Chemistry, 65(8), 2548–2554. [Link]

  • PubMed. (2000). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. [Link]

  • Scribd. Solvolysis Lab. [Link]

  • Mercer University. KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS. [Link]

  • ResearchGate. (2025). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation 1. [Link]

  • National Institutes of Health. The cyclopropylcarbinyl route to γ-silyl carbocations. [Link]

  • Beilstein Journals. (2019). The cyclopropylcarbinyl route to γ-silyl carbocations. [Link]

Sources

Comparative

Identifying impurities in synthesized 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane

An In-Depth Technical Guide to Identifying Impurities in Synthesized 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane For researchers and professionals in drug development, the purity of a synthetic intermediate is not mere...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Identifying Impurities in Synthesized 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane

For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane is a valuable building block whose utility is directly tied to its chemical fidelity. The presence of even trace-level impurities can lead to unforeseen side reactions, compromised yields, and the generation of potentially genotoxic byproducts, making their identification and quantification a critical step in the synthetic workflow.

This guide provides a comparative analysis of the primary analytical techniques used to identify impurities in 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane. Moving beyond a simple listing of methods, we explore the causal logic behind selecting one technique over another, grounded in the likely synthetic origins of the impurities themselves.

The Genesis of Impurities: Understanding the Synthetic Landscape

Effective impurity profiling begins with an understanding of the synthetic route. For substituted cyclopropanes like the topic compound, two pathways are common, each with a distinct impurity profile.

  • Cyclopropanation of an Alkene (e.g., Simmons-Smith Reaction) : This classic method involves treating an alkene (5-methyl-1-hexene) with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[1][2] While effective, this route can introduce several specific impurities.

    • Unreacted Starting Materials : Residual 5-methyl-1-hexene and diiodomethane.

    • Reagent-Based Impurities : Ethyl iodide or other alkyl iodides if a modified procedure (Furukawa or Charette modification) using diethylzinc is employed.[2][3]

    • Solvent Adducts : Depending on the solvent, which can influence reaction rates and selectivity.[4] Non-coordinating solvents like dichloromethane are often preferred.[4]

  • Bromination of a Precursor Alcohol : An alternative route involves the synthesis of 1-(Hydroxymethyl)-1-(3-methylbutyl)cyclopropane followed by bromination. This is analogous to well-documented syntheses of similar compounds like (bromomethyl)cyclopropane from cyclopropylmethanol.[5][6] This pathway is particularly susceptible to rearrangement reactions.

    • Ring-Opened Isomers : The highly strained cyclopropylmethyl carbocation intermediate is prone to rearrangement, leading to the formation of isomeric impurities such as 1-bromo-2-(3-methylbutyl)cyclobutane and 5-bromo-5-methyl-1-hexene.[6][7]

    • Phosphorus Byproducts : If brominating agents like triphenylphosphine/bromine or phosphorus tribromide are used, triphenylphosphine oxide or other phosphorus-based residues can contaminate the product.[6][8]

The following diagram illustrates the potential sources of impurities from these two primary synthetic routes.

cluster_0 Route 1: Cyclopropanation cluster_1 Route 2: Bromination of Alcohol Alkene 5-methyl-1-hexene Product1 Target Molecule Alkene->Product1 Impurity1 Unreacted Alkene Alkene->Impurity1 Incomplete Reaction Reagent CH2I2 + Zn(Cu) Reagent->Product1 Impurity2 Residual CH2I2 Reagent->Impurity2 Excess Reagent Alcohol Precursor Alcohol Product2 Target Molecule Alcohol->Product2 Bromine PBr3 or PPh3/Br2 Bromine->Product2 Impurity4 Phosphorus Byproducts Bromine->Impurity4 Reagent Residue Impurity3 Ring-Opened Isomers (e.g., Bromocyclobutane) Product2->Impurity3 Carbocation Rearrangement

Caption: Potential impurity pathways in the synthesis of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane.

The Analytical Toolkit: A Comparative Guide

Choosing the right analytical technique is a balance of sensitivity, specificity, and the information required. For this particular molecule, a combination of chromatographic and spectroscopic methods provides a comprehensive purity profile.

Technique Principle Strengths for This Application Weaknesses for This Application Best For Detecting
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on boiling point and polarity, followed by ionization and mass-to-charge ratio detection.High Sensitivity & Resolution: Excellent for separating volatile isomers (e.g., ring-opened byproducts) and unreacted starting materials.[9] Structural Information: Mass fragmentation patterns provide definitive identification of impurities.[10] Established Methods: Well-documented for analyzing alkyl halides.[11][12]Non-Volatile Impurities: Not suitable for involatile byproducts like triphenylphosphine oxide or inorganic salts. Thermal Decomposition: The target molecule may be susceptible to degradation at high injector temperatures.Volatile starting materials, solvents, and isomeric byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.Definitive Structure Elucidation: Unambiguously confirms the cyclopropane ring structure and substitution pattern.[13][14] Quantitative Analysis (qNMR): Can determine the purity of the bulk sample and quantify impurities without needing a reference standard for each one. Non-Destructive: The sample can be recovered after analysis.Lower Sensitivity: Less sensitive than GC-MS for detecting trace impurities (<0.1%). Signal Overlap: Complex mixtures can lead to overlapping peaks, complicating interpretation.Isomeric impurities, structural confirmation of the main component, and quantification of major impurities.
High-Performance Liquid Chromatography (HPLC-MS) Separates compounds based on their partitioning between a stationary and a mobile phase, often coupled with a mass spectrometer.Versatility: Can analyze a wide range of compounds, including non-volatile impurities like phosphorus byproducts. Gentle Conditions: Avoids the high temperatures of GC, preventing thermal degradation.Lower Resolution for Isomers: May not separate closely related volatile isomers as effectively as capillary GC. Requires Chromophore: UV detection is less effective as the target molecule lacks a strong chromophore; requires a universal detector (like MS or ELSD).Non-volatile byproducts (e.g., triphenylphosphine oxide), and as an orthogonal method to confirm GC findings.

Analytical Workflow: A Self-Validating System

A robust analytical strategy ensures that no impurity goes undetected. The following workflow leverages the strengths of multiple techniques for a self-validating assessment of purity.

Sample Synthesized Sample GC_Screen Initial Screen: GC-FID Sample->GC_Screen Impurity_Check Impurities Detected? GC_Screen->Impurity_Check GCMS_ID Identification: GC-MS Impurity_Check->GCMS_ID Yes NMR_Confirm Structure & Quantification: ¹H & ¹³C NMR Impurity_Check->NMR_Confirm No (Proceed to confirm structure) GCMS_ID->NMR_Confirm Corroborate Identity HPLC_Check Orthogonal Check: HPLC-MS (for non-volatiles) NMR_Confirm->HPLC_Check Report Final Purity Report HPLC_Check->Report

Caption: A logical workflow for the comprehensive analysis of synthesized 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane.

Experimental Protocols

PART 1: GC-MS Protocol for Volatile Impurity Profiling

This protocol is designed to separate and identify volatile impurities such as unreacted starting materials and isomeric byproducts. Alkyl halides are often classified as potential genotoxic impurities (PGIs), necessitating sensitive analytical methods.[11]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
  • Prepare a blank sample using only the solvent.

2. Instrumentation and Conditions:

  • GC System: Agilent 8890 or equivalent.
  • Column: A mid-polarity column such as a DB-624 or VF-624ms (30 m x 0.25 mm, 1.4 µm film thickness) is recommended for good separation of alkyl halides.[12]
  • Inlet: Split/Splitless injector at 250°C with a split ratio of 50:1.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program:
  • Initial temperature: 40°C, hold for 5 minutes.
  • Ramp: 10°C/min to 240°C.
  • Hold: Hold at 240°C for 5 minutes.
  • MS Detector: Quadrupole Mass Spectrometer.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 35 to 350.

3. Data Interpretation:

  • Main Peak: Identify the peak for 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane. The mass spectrum should show the molecular ion and characteristic fragments corresponding to the loss of bromine (M-Br) and fragmentation of the alkyl chain.
  • Impurity Identification: Compare the mass spectra of other peaks against a library (e.g., NIST) and known synthetic starting points. Look for the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio). Search for the masses of potential impurities like 5-methyl-1-hexene and ring-opened isomers.
PART 2: ¹H and ¹³C NMR Protocol for Structural Verification and Quantification

NMR provides irrefutable structural evidence and is the gold standard for confirming the presence of the cyclopropane ring.[13]

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
  • Add a known amount of an internal standard with a simple, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

2. Instrumentation and Conditions:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.
  • Experiments:
  • ¹H NMR: Standard proton experiment.
  • ¹³C NMR: Proton-decoupled carbon experiment.
  • (Optional) 2D NMR: COSY and HSQC experiments can be run to confirm assignments if the structure is in doubt.

3. Data Interpretation:

  • ¹H NMR Spectrum:
  • Cyclopropyl Protons: Look for characteristic signals in the upfield region, typically between 0.2 and 1.0 ppm.[13] The diastereotopic protons on the ring will exhibit complex splitting patterns.
  • Bromomethyl Group (-CH₂Br): Expect a signal around 3.3-3.6 ppm.
  • 3-Methylbutyl Group: Look for the characteristic signals of the isopentyl chain, including a doublet for the two methyl groups.
  • Impurities: Signals from unreacted alkene (vinylic protons at ~4.9-5.8 ppm) or rearranged isomers (which will lack the distinct upfield cyclopropyl signals) are key indicators of impurity.
  • ¹³C NMR Spectrum:
  • Cyclopropyl Carbons: The carbons of the cyclopropane ring will appear at high field, typically between 10 and 30 ppm.
  • Bromomethyl Carbon: Expect a signal around 35-40 ppm.
  • Quantification: Integrate the area of a well-resolved signal from the main compound against the known area of the internal standard to determine the absolute purity.

References

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules. Available at: [Link]

  • Chemistry Learner. (n.d.). Simmons-Smith Reaction: Definition, Mechanism, and Examples. Available at: [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Available at: [Link]

  • Master Organic Chemistry. (2023). Simmons-Smith Reaction. Available at: [Link]

  • Mauger, J., & Nagasawa, H. T. (1984). A convenient, one-flask synthesis of (bromomethyl)cyclopropane. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Available at: [Link]

  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. ResearchGate. Available at: [Link]

  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed. Available at: [Link]

  • Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction pathways of the Simmons-Smith reaction. Journal of the American Chemical Society. Available at: [Link]

  • Wiberg, K. B., & Nist, B. J. (1961). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. MDPI. Available at: [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Smidt, J., & Stouthamer, B. (1960). N.M.R. spectra of some derivatives of nitrocyclopropane. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry.
  • Al-Zaydi, K. M. (2014). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. ResearchGate. Available at: [Link]

  • Tanaka, H., et al. (2024). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. JACS Au. Available at: [Link]

  • Google Patents. (n.d.). US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Google Patents. (n.d.). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Iosynth. (n.d.). Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. Available at: [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Available at: [Link]

  • NIST. (n.d.). Cyclopropane, (bromomethyl)-. Available at: [Link]

  • Charette, A. B., & Beauchemin, A. (2001).

Sources

Validation

Comparative Characterization Guide: 1-Substituted-1-(bromomethyl)cyclopropanes vs. Traditional Alkylating Agents

Executive Summary In modern medicinal chemistry and drug development, the incorporation of cyclopropyl groups is a privileged strategy to restrict molecular conformation, enhance metabolic stability against cytochrome P4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the incorporation of cyclopropyl groups is a privileged strategy to restrict molecular conformation, enhance metabolic stability against cytochrome P450 (CYP450) oxidation, and fine-tune lipophilicity. 1-Substituted-1-(bromomethyl)cyclopropanes serve as highly reactive, sterically defined building blocks for these structural modifications.

This guide provides an objective, data-driven comparison of 1-substituted-1-(bromomethyl)cyclopropanes (e.g., methyl, phenyl, and cyano derivatives) against unsubstituted and acyclic alternatives, equipping researchers with robust characterization data and self-validating synthetic protocols.

Mechanistic Rationale: The Advantage of 1-Substitution

While [1] is widely used in API synthesis, introducing a 1-substituent (such as a methyl or aryl group) creates a quaternary carbon center. This specific steric bulk further locks the conformation of the attached pharmacophore and completely blocks α-oxidation metabolic hotspots—a critical pharmacokinetic advantage over acyclic chains like isobutyl groups.

G A Acyclic Alkyl Chain (High CYP450 Clearance) B 1-Substituted Cyclopropanation (e.g., 1-Methyl/1-Phenyl) A->B Structural Optimization C Conformational Locking & Steric Shielding B->C Mechanistic Effect D Metabolic Stability (Increased Half-life) C->D PK Improvement E Enhanced Lipophilicity (Improved Permeability) C->E PD Improvement

Fig 1. Pharmacokinetic and pharmacodynamic enhancements via 1-substituted cyclopropanation.

Comparative Characterization Data

To ensure rigorous quality control, researchers must differentiate these building blocks using precise spectroscopic markers. The unique diamagnetic anisotropy of the cyclopropane ring heavily shields the ring protons, pushing their NMR signals unusually upfield (often < 1.0 ppm), which serves as a primary diagnostic tool.

Table 1: Physical Properties Comparison
CompoundCAS NumberBoiling Point (°C)Density (g/cm³)Key Application Profile
1-(Bromomethyl)cyclopropane 7051-34-5105-1071.39Baseline cyclopropylating agent [1]
1-Methyl-1-(bromomethyl)cyclopropane 42082-19-9~1251.35Quaternary center introduction [2]
1-Cyano-1-(bromomethyl)cyclopropane 98730-78-0~180 (est)>1.40Nitrile-directed cross-coupling [3]
Isobutyl bromide (Acyclic Control)78-77-3911.26Non-restricted alkylation
Table 2: Diagnostic ¹H NMR Signatures (CDCl₃, 400 MHz)
Compound-CH₂Br Signal (ppm)Cyclopropyl Ring Protons (ppm)Substituent Protons (ppm)
1-(Bromomethyl)cyclopropane 3.30 (d, 2H)0.50-0.80 (m, 4H), 1.15 (m, 1H)N/A
1-Methyl-1-(bromomethyl)cyclopropane 3.35 (s, 2H)0.45-0.65 (m, 4H)1.25 (s, 3H, -CH₃)
1-Phenyl-1-(bromomethyl)cyclopropane 3.60 (s, 2H)0.90-1.10 (m, 4H)7.20-7.40 (m, 5H, Ar-H)
Isobutyl bromide 3.30 (d, 2H)N/A2.10 (m, 1H), 1.00 (d, 6H)

Causality in NMR Shifts: Notice that the -CH₂Br signal shifts from a doublet in the unsubstituted variant to a sharp singlet in the 1-substituted variants. Why? The 1-position in the substituted cyclopropane lacks a proton, completely eliminating vicinal coupling (


). Furthermore, the electron-withdrawing nature of phenyl or cyano groups deshields the adjacent ring protons, shifting them slightly downfield compared to the purely aliphatic methyl-substituted analog.

Experimental Workflows & Self-Validating Protocols

When synthesizing highly strained cyclopropyl bromides, traditional reagents like Phosphorus Tribromide (PBr₃) often generate Hydrobromic acid (HBr) byproducts. This acidity causes rapid homoallylic ring-opening of the cyclopropane ring. Therefore, the neutral, mild Appel Reaction is the authoritative standard for this transformation [4].

Synth N1 1-Substituted Cyclopropanecarboxylic Acid N2 Reduction (LiAlH4 or BH3-THF) 0°C to RT N1->N2 Step 1: Reduction N3 1-Substituted Cyclopropylmethanol N2->N3 Intermediate Isolation N4 Bromination (CBr4/PPh3) 0°C in DCM N3->N4 Step 2: Appel Reaction N5 1-Substituted-1-(bromomethyl)cyclopropane N4->N5 Final Purification

Fig 2. Standard synthetic workflow for 1-substituted-1-(bromomethyl)cyclopropanes.

Protocol: Synthesis of 1-Methyl-1-(bromomethyl)cyclopropane via Appel Reaction
  • Preparation: Dissolve 10.0 mmol of (1-methylcyclopropyl)methanol in 30 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Add 12.0 mmol of triphenylphosphine (PPh₃). Cool the reaction mixture to 0 °C using an ice bath.

  • Bromination: Slowly add 11.0 mmol of carbon tetrabromide (CBr₄) in small portions.

    • Causality: Slow addition controls the exotherm. Localized heating in the presence of the phosphonium intermediate can trigger thermal ring expansion or polymerization.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the alcohol spot completely disappears.

  • Workup & Purification: Concentrate the mixture under reduced pressure (Note: the product is highly volatile). Triturate with cold pentane to precipitate triphenylphosphine oxide (OPPh₃). Filter and concentrate the filtrate. Purify via short-path distillation or silica gel chromatography (100% pentane).

Self-Validation System: Purity & Ring Integrity Check

Before deploying the product in downstream applications, such as [5], you must validate the structural integrity of the cyclopropane ring via a crude ¹H NMR scan.

  • Success Metric: The presence of a sharp singlet at ~3.35 ppm (-CH₂Br) and distinct multiplets at 0.45-0.65 ppm (intact cyclopropyl CH₂).

  • Failure Metric (Ring Opening): The appearance of signals in the 5.0-6.0 ppm region (alkene protons) or a triplet at ~3.4 ppm indicates that the cyclopropane ring has opened to form a homoallylic bromide (e.g., 4-bromo-2-methyl-1-butene). If these signals are present, the batch is compromised and must be discarded. The reaction temperature must be more strictly maintained at 0 °C in subsequent runs.

Conclusion

1-Substituted-1-(bromomethyl)cyclopropanes offer superior structural rigidity and metabolic resistance compared to their acyclic counterparts. By utilizing mild bromination protocols (avoiding acidic reagents) and applying rigorous NMR validation to ensure ring integrity, researchers can confidently integrate these specialized building blocks into advanced drug development pipelines.

References

  • Bromomethylcyclopropane | C4H7Br | CID 81503 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • CAS No.98730-78-0, 1-(Bromomethyl)-1-cyanocyclopropane Suppliers Source: LookChem URL:[Link]

  • EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)
  • Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides Source: Organic Letters (ACS Publications) URL:[Link]

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for Brominated Cyclopropanes

For Immediate Release Fremont, CA – March 7, 2026 – In the fast-paced world of pharmaceutical development, the precise characterization of novel chemical entities is paramount. For researchers and scientists working with...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Fremont, CA – March 7, 2026 – In the fast-paced world of pharmaceutical development, the precise characterization of novel chemical entities is paramount. For researchers and scientists working with halogenated compounds, such as brominated cyclopropanes, accurate elemental analysis is a critical, non-negotiable step. This guide, developed from a senior application scientist's perspective, provides an in-depth comparison of elemental analysis standards, offering practical insights and experimental data to ensure the integrity of your results.

The unique chemical structure of brominated cyclopropanes presents specific challenges for traditional elemental analysis. The presence of bromine, a halogen, necessitates specialized techniques to achieve accurate and reliable quantification. This guide will navigate the complexities of these analyses, focusing on the most robust and widely accepted methodologies.

The Challenge of Halogenated Compounds

Organic halogen compounds are a broad class of synthetic and natural chemicals containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to carbon.[1] The inherent properties of these compounds, particularly their potential for producing corrosive byproducts upon combustion, require careful consideration in the selection of an analytical method.

Comparative Analysis of Key Methodologies

The determination of bromine content in organic compounds like brominated cyclopropanes can be approached through several well-established techniques. Each method offers a unique set of advantages and limitations, and the optimal choice depends on factors such as sample matrix, required sensitivity, and available instrumentation.

Combustion-Based Methods

Combustion analysis is a fundamental and widely used technique for the elemental analysis of organic compounds.[2] The core principle involves the complete combustion of the sample in an oxygen-rich environment, converting the constituent elements into simple, easily quantifiable gases.[3] For halogenated compounds, this process transforms the bromine into hydrogen bromide (HBr), which can then be captured and analyzed.

a) Oxygen Flask Combustion (Schöniger Flask Method)

This classic technique involves wrapping the sample in filter paper and igniting it within a sealed, heavy-walled flask filled with oxygen.[4] The combustion products are absorbed into a specific solution, and the resulting bromide ions are then titrated.[4]

b) Automated Combustion with Ion Chromatography (CIC)

A more modern and automated approach combines a combustion oven with ion chromatography (IC).[5][6] This system pyrolyzes the sample at high temperatures (900-1100 °C), and the resulting gases are passed through an absorption solution.[5][7] The solution is then directly injected into an IC system for the separation and quantification of bromide and other halides.[5][8]

Workflow for Combustion Ion Chromatography (CIC):

CIC_Workflow cluster_0 Sample Preparation cluster_1 Combustion cluster_2 Absorption & Analysis Sample Weigh Solid/Liquid Sample Furnace High-Temperature Furnace (900-1100°C, O2/Ar atmosphere) Sample->Furnace Introduction Absorption Absorption Solution Furnace->Absorption Combustion Gases (HX) IC Ion Chromatography Absorption->IC Injection Detector Conductivity Detector IC->Detector Data Data Analysis & Quantification Detector->Data

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane. As a halogenated organic compound, this substance requires meticulous handling a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane. As a halogenated organic compound, this substance requires meticulous handling and disposal to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle such chemical entities.

Understanding the Hazard Profile

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane is classified as a flammable liquid and is harmful if swallowed.[1][2][3] It is also known to cause skin and eye irritation.[1][2][3][4] The presence of a bromine atom categorizes it as a halogenated organic compound, which has specific implications for its disposal pathway.[5][6][7]

Table 1: Key Hazard Information for 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane

Hazard ClassificationDescriptionPrecautionary Measures
Flammable Liquid The compound and its vapors are flammable.[1][2][3][4]Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4] Use spark-proof tools and explosion-proof equipment.[1]
Acute Toxicity (Oral) Harmful if swallowed.[1][2][4]Do not eat, drink, or smoke when using this product.[2][4] If swallowed, seek immediate medical attention.[1][3]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4]Wear protective gloves and clothing.[2][3][4] In case of contact, wash skin thoroughly with soap and water.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4]Wear eye and face protection.[2][3][4] If in eyes, rinse cautiously with water for several minutes.[1][2]
Halogenated Organic Compound Subject to specific waste disposal regulations.Must be segregated from non-halogenated waste streams.[5][7][8]

The Imperative of Waste Segregation

The cornerstone of proper chemical waste management lies in meticulous segregation at the source. Halogenated and non-halogenated organic wastes are treated through different disposal methods.[7] Non-halogenated solvents can often be recycled as fuel additives for cement kilns, whereas halogenated solvents necessitate high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (such as hydrogen bromide).[6][7][9]

Commingling of these waste streams leads to the entire mixture being classified and treated as halogenated waste, significantly increasing disposal costs and environmental burden.[7]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe handling and disposal of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane from the laboratory bench to final collection.

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical goggles.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]

  • Body Protection: A lab coat or other protective clothing.[4]

Waste Collection
  • Select the Appropriate Waste Container:

    • Use a designated, leak-proof container specifically for halogenated organic waste .[6][8]

    • The container must be made of a material compatible with the chemical.

    • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[8]

  • Labeling the Waste Container:

    • Properly label the container before adding any waste.[8]

    • The label must clearly state "Hazardous Waste" and "Halogenated Organic Solvents."[5][8]

    • List all constituents of the waste container, including 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane, and their approximate percentages.[5] Do not use abbreviations or chemical formulas.[8]

  • Transferring the Waste:

    • Conduct all transfers within a well-ventilated area, such as a chemical fume hood.[1][4]

    • Use a funnel to prevent spills when transferring the liquid waste into the container.

    • Keep the waste container closed at all times, except when actively adding waste.[8]

Storage of Waste
  • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[8][10][11]

  • Ensure the storage area is designated for hazardous waste and has secondary containment to capture any potential leaks.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical to prevent exposure and further contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[4]

  • Contain the Spill: Use absorbent pads or other inert materials (e.g., vermiculite, sand) to contain the spill.[4]

  • Clean-up:

    • Wearing appropriate PPE, carefully collect the absorbed material using spark-proof tools.[1]

    • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[8]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane.

DisposalWorkflow Disposal Workflow for 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane Start Start: Generation of Waste Assess Assess Waste Type: Is it 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane or a mixture containing it? Start->Assess PPE Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat Assess->PPE Yes Container Select Designated HALOGENATED Waste Container PPE->Container Label Properly Label Container: - 'Hazardous Waste' - 'Halogenated Organic Waste' - List all constituents Container->Label Transfer Transfer Waste in Fume Hood Label->Transfer Seal Securely Seal Container Transfer->Seal Store Store in Designated Hazardous Waste Area Seal->Store Arrange Arrange for Pickup by Certified Hazardous Waste Disposal Store->Arrange End End of Process Arrange->End

Caption: Workflow for the safe disposal of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane.

Conclusion

The proper disposal of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, stringent waste segregation, and the procedural steps outlined in this guide, researchers can ensure the safe and responsible management of this chemical waste stream. Always consult your institution's specific waste disposal guidelines and Environmental Health and Safety office for any additional requirements.

References

  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University, Department of Environment, Health and Safety.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from Bucknell University, Environmental Health & Safety.
  • Apollo Scientific. (2023). (Bromomethyl)cyclopropane - Safety Data Sheet.
  • Cole-Parmer. (2006). Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90%.
  • Synergy Recycling. (n.d.). Cyclopropane Disposal.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
  • Benchchem. (n.d.). An In-depth Technical Guide to (3-Bromobutyl)cyclopropane and its Analogue, (Bromomethyl)cyclopropane.
  • ECHEMI. (n.d.). Cyclopropane cyclopropylidene- SDS, 27567-82-4 Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). (Bromomethyl)cyclopropane 97.
  • ChemicalBook. (2026). (Bromomethyl)cyclopropane Chemical Properties,Uses,Production.
  • ChemicalBook. (n.d.). (Bromomethyl)cyclopropane - Safety Data Sheet.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - (Bromomethyl)cyclopropane.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - (Bromomethyl)cyclopropane.

Sources

Handling

Personal protective equipment for handling 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane

As a Senior Application Scientist, I recognize that handling specialized building blocks like 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane requires moving beyond generic safety data sheets. This compound combines a high...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane requires moving beyond generic safety data sheets. This compound combines a highly reactive cyclopropylmethyl bromide moiety with a lipophilic isopentyl (3-methylbutyl) chain. While this structural combination is highly valuable in drug development for introducing sp3-rich, sterically defined scaffolds, it also creates a unique hazard profile: enhanced skin permeability, potent electrophilic toxicity, and moisture sensitivity.

The following guide provides a self-validating, field-proven operational protocol for the safe handling, reaction setup, and disposal of this specific chemical class.

Physicochemical Hazard Profiling (The "Why")

To build a robust safety protocol, we must first understand the causality behind the chemical's behavior:

  • Lipophilicity & Permeation: The addition of the 3-methylbutyl chain significantly increases the molecule's partition coefficient (LogP). This allows the compound to rapidly permeate the lipid bilayer of human skin and aggressively degrade standard laboratory elastomers (like thin nitrile)[1].

  • Electrophilicity: As an unhindered primary alkyl bromide, the bromomethyl group is a potent alkylating agent. Upon exposure, it can irreversibly alkylate nucleophilic residues in cellular proteins and DNA, making it a severe irritant and suspected mutagen.

  • Hydrolytic Degradation: When exposed to ambient moisture, alkyl bromides slowly hydrolyze to release corrosive hydrobromic acid (HBr) gas. This necessitates strict environmental controls during storage and handling.

Tiered Personal Protective Equipment (PPE) Matrix

Because of its high lipophilicity and alkylating potential, standard laboratory PPE is insufficient for continuous handling. The table below outlines the required protective matrix.

Table 1: PPE Specifications and Quantitative Safety Metrics

PPE CategorySpecification / MaterialQuantitative MetricCausal Rationale
Hand Protection (Primary) Viton™ or Silver Shield®>240 min breakthroughThe lipophilic isopentyl chain rapidly swells and degrades standard nitrile. Viton provides superior resistance to halogenated organics[1].
Hand Protection (Splash) Heavy-duty Nitrile8+ mil thicknessAcceptable only for incidental splash. Must be removed and replaced immediately upon contact.
Respiratory / Ventilation Chemical Fume Hood80–120 fpm face velocityVapors are heavier than air and highly irritating; strict face velocity ensures complete vapor containment.
Eye/Face Protection Splash Goggles + Face ShieldANSI Z87.1+ ratedThe compound causes severe ocular burns. A face shield prevents droplet projection during pressurized inert-gas transfers[2].
Body Protection Flame-Resistant (FR) Lab CoatKnee-length, fully buttonedAlkyl bromides are combustible. An FR coat combined with a chemical apron prevents trans-dermal absorption from spills[2].

Operational Workflow & Handling Protocol (The "How")

The following step-by-step methodology ensures a self-validating system where each step inherently prevents the failure of the next.

Phase 1: Pre-Operational Verification
  • Ventilation Check: Verify the fume hood monitor reads between 80–120 feet per minute (fpm). Do not open the chemical container if the alarm is sounding or the flow is inadequate.

  • Workspace Clearance: Remove all incompatible materials from the hood. Alkyl bromides react violently with strong oxidizers, strong bases, and active metals (e.g., magnesium or zinc) unless explicitly setting up a controlled Barbier/Grignard reaction[1].

Phase 2: Dispensing under Inert Atmosphere
  • Thermal Equilibration: If the reagent is stored at 2–8 °C to prevent degradation[3], submerge the sealed bottle in a secondary containment tray and allow it to reach room temperature. Opening a cold bottle will cause atmospheric moisture to condense inside, accelerating HBr formation.

  • Syringe Selection (Critical): Utilize a strictly all-glass, gas-tight syringe with a Luer-lock needle. Do not use plastic syringes with rubber gaskets. The lipophilic alkyl bromide will rapidly swell the rubber elastomer, causing the plunger to seize mid-transfer and potentially rupture[4].

  • Inert Transfer: Purge the reaction flask with dry Nitrogen or Argon. Draw the required volume of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane slowly to avoid cavitation, and dispense dropwise into the reaction mixture under positive inert gas pressure.

Phase 3: Reaction Setup & Quenching
  • Containment: Secure all joints with Keck clips and place a secondary containment tray beneath the reaction flask to catch potential structural failures.

  • Decontamination: Immediately rinse all syringes and glassware with a compatible solvent (e.g., dichloromethane or acetone) directly into a designated halogenated waste container. Never leave contaminated glassware in open sinks.

Spill Response and Disposal Plan

In the event of a breach, immediate and calculated action is required to prevent vapor accumulation and fire hazards.

  • Containment: Immediately smother the spill with an inorganic absorbent such as vermiculite or dry sand. Never use combustible materials like paper towels. The high surface area of a paper towel combined with the volatile alkyl bromide creates a severe fire hazard and can lead to flashback[2].

  • Neutralization: For trace residues on the benchtop or glassware, quench the area with a mild nucleophile (e.g., a dilute solution of ethanolamine or isopropylamine in a compatible solvent) to deactivate the electrophilic bromomethyl group before final washing.

  • Disposal: Sweep the absorbed material using non-sparking tools to prevent ignition[1]. Transfer the waste to a high-density polyethylene (HDPE) container, seal tightly, and label strictly as "Hazardous Halogenated Organic Waste." Do not mix with aqueous waste streams.

Process Visualization

HandlingWorkflow Start 1. Pre-Operation Verify Hood (80-120 fpm) Don Viton Gloves Dispense 2. Dispensing All-Glass Syringe Inert N2/Ar Atmosphere Start->Dispense React 3. Reaction Setup Secondary Containment Dispense->React Spill Spill Occurs? React->Spill Contain 4a. Containment Absorb with Vermiculite (No Paper Towels) Spill->Contain Yes Quench 4b. Quench & Clean Rinse with Acetone Spill->Quench No Waste 5. Disposal Halogenated Organic Waste Contain->Waste Quench->Waste

Workflow for the safe handling, reaction setup, and spill mitigation of alkyl bromides.

References

  • LANXESS. "Alkyl Bromides - Product Safety Assessment." LANXESS. [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: 2-Bromobutane." NJ.gov. [Link]

  • r/Chempros. "Lab syringes compatibility." Reddit. [Link]

Sources

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